molecular formula C6H9NO3 B3428406 1-Formyl-L-proline CAS No. 67985-73-3

1-Formyl-L-proline

Cat. No.: B3428406
CAS No.: 67985-73-3
M. Wt: 143.14 g/mol
InChI Key: DHDRGOURKDLAOT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formyl-L-proline is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 143.058243149 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-formylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDRGOURKDLAOT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316150
Record name 1-Formyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-83-4, 67985-73-3
Record name 1-Formyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13200-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Formyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-formyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-formylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative of N-Formyl-L-proline

In the landscape of modern drug development and chemical biology, precision is paramount. The modification of fundamental biomolecules, such as amino acids, provides a powerful toolkit for probing and manipulating biological systems. 1-Formyl-L-proline, a non-proteinogenic derivative of L-proline, stands out as a molecule of significant interest.[1] Its unique structure, featuring a formylated tertiary amine within the rigid pyrrolidine ring, makes it a valuable synthetic intermediate for creating complex peptidomimetics and conformationally restricted peptides.[1][2][3]

Beyond its role as a building block, this compound has emerged as a critical chemical probe. Notably, it acts as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme integral to proline metabolism.[1] This inhibitory action can disrupt proline biosynthesis, a pathway often dysregulated in certain cancer cell lines, thus highlighting its potential as a target for therapeutic intervention.[1]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the synthesis and a robust, multi-faceted strategy for the characterization of this compound. Every protocol is presented as a self-validating system, grounded in established chemical principles to ensure reproducibility and scientific rigor.

Part 1: The Synthesis of this compound via Mixed Anhydride Chemistry

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound hinges on the selective N-formylation of the secondary amine of L-proline. While various formylating agents exist, a highly efficient and widely adopted method involves the in situ generation of acetic formic anhydride.[4][5] This mixed anhydride is typically formed by reacting formic acid with acetic anhydride.[1][6]

The causality behind this choice is rooted in electrophilicity and sterics. The formyl carbonyl carbon in the mixed anhydride is significantly more electrophilic and less sterically hindered than the acetyl carbonyl carbon.[6] This inherent reactivity profile directs the nucleophilic attack from the L-proline nitrogen exclusively to the formyl group, yielding the desired N-formylated product with high selectivity and minimizing the formation of the N-acetylated byproduct.[6][7] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, leading to a tetrahedral intermediate, which then collapses to yield the formamide product with the loss of a leaving group (in this case, an acetate ion).[7][8][9]

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Product Isolation & Purification P1 Dissolve L-Proline in Formic Acid P2 Cool Solution (e.g., 0°C Ice Bath) P1->P2 R1 Slowly Add Acetic Anhydride P2->R1 R2 Stir Overnight at Room Temperature R1->R2 W1 Concentrate Under Reduced Pressure R2->W1 W2 Purify via Flash Chromatography W1->W2 W3 Characterize Fractions (e.g., TLC, NMR) W2->W3 Final Final W3->Final Obtain Pure This compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials:

  • L-proline (reagent grade)

  • Formic acid (≥95%)

  • Acetic anhydride (≥98%)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Silica gel for flash chromatography (230-400 mesh)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) in formic acid (approx. 3-4 mL per gram of L-proline). Stir until a clear, homogeneous solution is achieved.

    • Expert Insight: The use of formic acid as the solvent ensures that the starting material is fully solvated and readily available for the reaction.

  • Controlled Reagent Addition: Cool the solution to 0°C using an ice-water bath. While stirring vigorously, add acetic anhydride (1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.

    • Trustworthiness Check: The reaction is exothermic. A slow, controlled addition is critical to prevent overheating, which could lead to side reactions and degradation of the product. Maintain the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).

    • Expert Insight: Allowing the reaction to proceed overnight ensures it goes to completion. The progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a 10-20% methanol in dichloromethane mobile phase. The product spot should be less polar than the L-proline starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess formic acid and acetic acid. The resulting residue will be a viscous oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

    • Column Packing: Pack the column with silica gel using a hexane/ethyl acetate slurry.

    • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing). The exact gradient should be determined by prior TLC analysis.

    • Trustworthiness Check: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions.

  • Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.[10] Dry the product under high vacuum to remove any residual solvent.

Part 2: Comprehensive Characterization of this compound

Characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, building a robust and irrefutable profile of the molecule.

Physical and Chemical Properties

A summary of the key physical properties provides the first layer of characterization.

PropertyValueSource(s)
Molecular Formula C₆H₉NO₃[1][11][12][13]
Molecular Weight 143.14 g/mol [1][11][12][13]
Appearance White to off-white crystalline powder[10]
Melting Point 93-94 °C[13]
Specific Optical Rotation [α]²⁰D = -115° to -130° (c=0.8 in EtOH)[10]
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid[12][13]
Spectroscopic and Chromatographic Verification Workflow

The following workflow outlines the logical sequence of analytical techniques used to confirm the product's identity and purity.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Input Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR IR FT-IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS HPLC HPLC Analysis NMR->HPLC Confirms Structure IR->HPLC Confirms Functional Groups MS->HPLC Confirms MW Output Verified this compound HPLC->Output MP Melting Point Determination MP->Output OR Optical Rotation OR->Output

Caption: Logical workflow for the characterization of this compound.

Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. It is the most powerful tool for unambiguous structure elucidation.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Results:

    • ¹H NMR: Expect characteristic signals for the pyrrolidine ring protons (multiplets, ~1.8-3.7 ppm), the α-proton (~4.5 ppm), the carboxylic acid proton (broad singlet, >10 ppm, may exchange with D₂O), and a distinct singlet for the formyl proton (~8.2 ppm).[11] The presence of the formyl proton and the shift of the α-proton compared to L-proline are key indicators of successful formylation.

    • ¹³C NMR: Expect signals for the pyrrolidine carbons (~24, 29, 46, 59 ppm), the carboxylic carbonyl carbon (~175 ppm), and the formyl carbonyl carbon (~163 ppm).[11] The appearance of the formyl carbonyl signal is definitive proof of the reaction.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Protocol:

    • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Results:

    • A broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A strong, sharp absorption band around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • A strong, sharp absorption band around 1650 cm⁻¹ for the C=O stretch of the tertiary amide (the formyl group). The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the formylation of the secondary amine of proline.

C. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight and elemental composition of the compound.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high resolution).

  • Expected Results:

    • The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 144.0657, consistent with the molecular formula C₆H₉NO₃.[11][12] High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing definitive evidence of the elemental composition.

References

1-Formyl-L-proline: A Technical Guide to Molecular Structure, Stereochemistry, and Biological Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of contemporary biomedical research, the intricate dance of molecular recognition dictates the rhythm of cellular life. Small molecules, by virtue of their specific three-dimensional architecture, can modulate biological processes with profound specificity and potency. 1-Formyl-L-proline is one such molecule, a deceptively simple derivative of the amino acid L-proline, which has garnered significant attention for its role as a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme implicated in the metabolic reprogramming of cancer cells. This guide offers an in-depth exploration of the molecular and stereochemical features of this compound that underpin its biological activity, providing a technical resource for researchers, medicinal chemists, and drug development professionals.

Foundational Concepts: Nomenclature and Core Structure

A precise understanding of a molecule begins with its unambiguous identification and a grasp of its fundamental structure.

IUPAC Name: (2S)-1-formylpyrrolidine-2-carboxylic acid[1]

Synonyms: N-Formyl-L-proline, (S)-1-Formylpyrrolidine-2-carboxylic acid

Molecular Formula: C₆H₉NO₃[1]

Molecular Weight: 143.14 g/mol [1]

The molecular architecture of this compound is characterized by three key features:

  • The L-Proline Scaffold: A pyrrolidine ring that imparts significant conformational rigidity. This five-membered saturated heterocycle is a cornerstone of its structure.

  • The N-Formyl Group: An aldehyde functional group attached to the nitrogen atom of the proline ring. This seemingly minor addition is a critical determinant of its biological interactions.

  • The Carboxylic Acid: The acidic moiety that, at physiological pH, exists predominantly in its carboxylate form, enabling crucial ionic interactions.

The Imperative of Stereochemistry

The biological activity of this compound is inextricably linked to its precise three-dimensional arrangement. The molecule possesses a single chiral center at the alpha-carbon (C2 of the pyrrolidine ring).

  • The (S)-Configuration: The "L" designation in L-proline corresponds to the (S)-configuration under the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is the biologically active form. The stereospecificity of enzyme active sites, such as that of PYCR1, dictates that the enantiomer, (R)-1-formylpyrrolidine-2-carboxylic acid (1-Formyl-D-proline), would not be expected to exhibit the same inhibitory potency. This highlights a fundamental principle in pharmacology: stereochemistry is not a subtle detail but a primary determinant of biological function.

Conformational Dynamics: The Cis-Trans Isomerism

A pivotal aspect of the molecular structure of this compound is the restricted rotation around the N-formyl amide bond. This gives rise to two distinct rotational isomers, or rotamers: cis and trans.

  • cis-isomer: The oxygen of the formyl group and the α-carbon of the proline ring are on the same side of the C-N bond.

  • trans-isomer: The oxygen of the formyl group and the α-carbon of the proline ring are on opposite sides of the C-N bond.

The energy barrier to interconversion between these two states is significant enough that both conformers can coexist in solution at ambient temperatures. The equilibrium between the cis and trans populations is a dynamic process influenced by solvent polarity and pH. This conformational flexibility is not a mere curiosity; it is a critical factor in how the molecule presents itself to its biological target, with one conformer potentially being favored for binding.

Caption: Equilibrium between the cis and trans conformers of this compound.

Synthesis and Spectroscopic Characterization

A Practical Synthetic Protocol

The synthesis of this compound is readily achievable in a laboratory setting. A common and efficient method involves the N-formylation of L-proline using a mixture of formic acid and acetic anhydride.

Step-by-Step Synthesis Workflow:

  • Dissolution: L-proline is dissolved in an excess of formic acid in a suitable reaction vessel.

  • Activation: The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring. This in situ generates a mixed anhydride, which is a potent formylating agent.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours to ensure complete conversion.

  • Solvent Removal: Excess formic acid and acetic anhydride are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the final product as a crystalline solid.

synthesis_workflow A L-proline in Formic Acid B Add Acetic Anhydride (0°C) A->B Formylating Agent Generation C Reaction at Room Temperature B->C N-Formylation D Solvent Evaporation C->D Work-up E Recrystallization D->E Purification F Pure this compound E->F

Caption: A generalized workflow for the laboratory synthesis of this compound.

Spectroscopic Fingerprinting

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques. Due to the limited availability of comprehensive, published spectroscopic data for this compound, we will use N-acetyl-L-proline as a close structural analog to illustrate the expected spectroscopic features. The acetyl group (COCH₃) is structurally and electronically similar to the formyl group (CHO), providing a reliable proxy for demonstrating the principles of spectroscopic analysis in this context.

Table 1: Spectroscopic Data for N-acetyl-L-proline (as an analog for this compound)

Technique Key Observables Interpretation
¹H NMR Two distinct sets of signals for the proline ring protons and the N-acetyl methyl protons.The presence of two sets of signals directly confirms the existence of both cis and trans conformers in solution. The ratio of the integrals of corresponding peaks allows for the quantification of the cis:trans ratio.
¹³C NMR Two distinct signals for the carbonyl carbons (amide and carboxylic acid) and the proline ring carbons.Similar to ¹H NMR, the doubled peaks in the ¹³C spectrum provide unequivocal evidence for the two rotamers. The chemical shift difference between Cβ and Cγ is diagnostic of the cis (~10 ppm) or trans (~5 ppm) conformation.[2]
FT-IR Strong absorption band around 1730-1700 cm⁻¹.Strong absorption band around 1650-1600 cm⁻¹.The peak in the 1730-1700 cm⁻¹ range is characteristic of the C=O stretch of the carboxylic acid. The peak in the 1650-1600 cm⁻¹ range corresponds to the C=O stretch of the tertiary amide (the N-acetyl group).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight.Confirms the elemental composition and molecular weight of the synthesized compound.

Biological Activity: Inhibition of PYCR1

This compound has been identified as a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that catalyzes the final step in proline biosynthesis.[3][4] PYCR1 is overexpressed in various cancers and plays a crucial role in metabolic reprogramming, supporting tumor growth and survival.[5] Therefore, inhibitors of PYCR1, such as this compound, are valuable as chemical probes and potential starting points for anticancer drug discovery.[3][4]

Quantitative Inhibitory Potency:

  • Ki (Inhibition Constant): 100 µM (competitive with the substrate P5C)[3][4]

  • IC₅₀ (Half-maximal Inhibitory Concentration): 490 µM (at 50 µM NADH and 200 µM L-P5C)[6]

Experimental Protocol: PYCR1 Inhibition Assay

The inhibitory activity of this compound against PYCR1 can be quantified using a continuous spectrophotometric enzyme activity assay.

  • Reagents and Buffers:

    • Recombinant human PYCR1 enzyme.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA).

    • Substrates: Δ¹-pyrroline-5-carboxylate (P5C) and NADH.

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., water or DMSO).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format suitable for a plate reader.

    • To each well, add the reaction buffer, a fixed concentration of PYCR1 enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding the substrates, P5C and NADH.

    • Monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD⁺, which is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

PYCR1-Modulated Signaling Pathways in Cancer

The inhibition of PYCR1 by this compound can impact several downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

PYCR1_pathway cluster_inhibition Inhibition cluster_pathways Downstream Signaling inhibitor This compound PYCR1 PYCR1 inhibitor->PYCR1 Inhibits JAK_STAT JAK-STAT3 Pathway PYCR1->JAK_STAT Activates PI3K_AKT PI3K/AKT Pathway PYCR1->PI3K_AKT Activates Wnt_beta_catenin Wnt/β-catenin Pathway PYCR1->Wnt_beta_catenin Modulates Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis

References

Mechanism of action of 1-Formyl-L-proline as an enzyme inhibitor.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Formyl-L-proline as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NFLP) has emerged as a significant chemical probe for interrogating the complexities of proline metabolism, a pathway increasingly implicated in various pathological states, notably cancer. This technical guide provides a comprehensive examination of the molecular mechanism by which this compound exerts its inhibitory effects. We will delve into the specific enzymatic target, the kinetics of inhibition, and the structural underpinnings of this interaction. Furthermore, this guide will present detailed experimental protocols for the characterization of this compound and similar enzyme inhibitors, offering a robust framework for researchers and drug development professionals.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative characterized by a formyl group attached to the nitrogen atom of the L-proline ring.[1] Its molecular formula is C₆H₉NO₃, and it has a molecular weight of 143.14 g/mol .[1][2][3] The unique structural feature of the aldehyde group confers distinct chemical reactivity and biological activity compared to its parent amino acid, L-proline.[1] This modification has positioned this compound as a valuable tool in chemical biology and a lead compound for the development of therapeutics targeting proline metabolism.[1][4]

The Enzymatic Target: Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

The primary biological target of this compound is Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][4][5] PYCR1 is a critical enzyme in the final step of proline biosynthesis, catalyzing the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline.[5] This process is a key component of the proline cycle, which is increasingly recognized for its role in the metabolic reprogramming of cancer cells to support proliferation and survival.[5] Upregulation of PYCR1 and the proline cycle has been observed in various cancers, making it a promising target for anti-cancer therapies.[5]

The Proline Biosynthesis Pathway

The synthesis of proline from glutamate involves a series of enzymatic reactions. The inhibition of PYCR1 by this compound disrupts this pathway, leading to a depletion of the cellular proline pool.

Proline_Biosynthesis Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS ATP -> ADP+Pi NADPH -> NADP+ P5C Δ1-Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 NAD(P)H -> NAD(P)+ Proline Proline PYCR1->Proline Inhibitor This compound Inhibitor->PYCR1 Inhibition Competitive_Inhibition cluster_0 No Inhibitor cluster_1 With Competitive Inhibitor E Enzyme (PYCR1) E_plus_S + E->E_plus_S S Substrate (P5C) S->E_plus_S ES Enzyme-Substrate Complex ES->E_plus_S k-1 ES_to_E_plus_P ES->ES_to_E_plus_P k2 P Product (Proline) E_plus_S->ES k1 ES_to_E_plus_P->E ES_to_E_plus_P->P E2 Enzyme (PYCR1) E2_plus_I + E2->E2_plus_I I Inhibitor (NFLP) I->E2_plus_I EI Enzyme-Inhibitor Complex (Inactive) EI->E2_plus_I k-3 E2_plus_I->EI k3 XRay_Workflow cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination & Refinement Expression 1. Overexpression of recombinant PYCR1 Purification 2. Purification of PYCR1 (e.g., Ni-NTA, Size Exclusion) Expression->Purification Co_crystallization 3. Co-crystallization of PYCR1 with this compound Purification->Co_crystallization Crystal_Harvesting 4. Crystal Harvesting and Cryo-protection Co_crystallization->Crystal_Harvesting Data_Collection 5. X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing 6. Data Processing and Scaling Data_Collection->Data_Processing Phasing 7. Structure Solution (Molecular Replacement) Data_Processing->Phasing Refinement 8. Model Building and Refinement Phasing->Refinement Validation 9. Structure Validation Refinement->Validation

References

The Discovery and History of N-formyl-L-proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of N-formyl-L-proline, from its conceptual origins within the broader class of N-formylated peptides to its synthesis, biological functions, and the experimental methodologies used to study it. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing molecule.

The Genesis of a Chemoattractant: Unraveling the Role of N-Formyl Peptides in Innate Immunity

The story of N-formyl-L-proline is intrinsically linked to the discovery of a fundamental mechanism of innate immunity: the recognition of bacterial components by host phagocytic cells. In the late 19th century, Élie Metchnikoff first observed the directed migration of leukocytes towards bacteria, a phenomenon he termed chemotaxis. However, the specific molecular cues guiding this migration remained elusive for decades.

A pivotal breakthrough came from the understanding that bacteria initiate protein synthesis with N-formylmethionine, a modification absent in the cytosolic proteins of eukaryotes.[1] This distinction forms the basis for the recognition of N-formylated peptides as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system.[2] These molecules act as potent chemoattractants, guiding phagocytic cells such as neutrophils to sites of bacterial infection.[3]

Early studies in the 1970s by Schiffmann and colleagues demonstrated that synthetic N-formylmethionyl peptides could induce chemotaxis in neutrophils.[1] This seminal work culminated in the isolation and characterization of N-formylmethionyl-leucyl-phenylalanine (fMLF) from Escherichia coli culture filtrates, identifying it as a major and highly potent bacterial chemoattractant.[1][3] This discovery opened the floodgates for the investigation of a new class of immunomodulatory molecules and their receptors.

While much of the early focus was on fMLF, the understanding that a variety of N-formylated peptides could elicit chemotactic responses paved the way for the investigation of other analogues, including N-formyl-L-proline.

N-formyl-L-proline: Physicochemical Properties

N-formyl-L-proline is a derivative of the amino acid L-proline, characterized by the addition of a formyl group to the nitrogen atom of the pyrrolidine ring. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₉NO₃--INVALID-LINK--
Molecular Weight 143.14 g/mol --INVALID-LINK--
CAS Number 13200-83-4--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 93-94 °C--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Synthesis of N-formyl-L-proline

The N-formylation of amino acids is a fundamental reaction in peptide chemistry and for the generation of biologically active molecules. A common and effective method for the synthesis of N-formyl-L-proline is through the use of a mixed anhydride of formic acid and acetic acid.

Experimental Protocol: Synthesis via Acetic Formic Anhydride

This protocol describes the in situ generation of acetic formic anhydride for the subsequent N-formylation of L-proline.

Materials:

  • L-proline

  • Formic acid (≥95%)

  • Acetic anhydride

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ): In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride to an equimolar amount of formic acid with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Allow the mixture to stir for 1-2 hours at 0-5°C to ensure the formation of the mixed anhydride.

  • N-Formylation of L-proline: Dissolve L-proline in a suitable solvent (e.g., a mixture of water and a miscible organic solvent if necessary to aid solubility, though direct addition to the anhydride mixture may be possible). Slowly add the L-proline solution to the pre-formed acetic formic anhydride mixture while maintaining the low temperature and stirring.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formyl-L-proline.

    • The crude product can be further purified by recrystallization or column chromatography.

The Formyl Peptide Receptors: Gateways for Chemotactic Signaling

The biological effects of N-formyl peptides are mediated by a specific class of G-protein coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). In humans, there are three members of this family: FPR1, FPR2, and FPR3.[2] FPR1 is the high-affinity receptor for many N-formylated peptides, including the archetypal fMLF, and is considered the primary receptor for initiating the chemotactic response in neutrophils.[4][5]

FPR1 Signaling Cascade

Upon binding of an N-formylated ligand like N-formyl-L-proline, FPR1 undergoes a conformational change, initiating a cascade of intracellular signaling events. This process is crucial for translating the extracellular chemotactic signal into directed cell movement and other cellular responses.

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Heterotrimeric G-protein (Gαβγ) FPR1->G_protein Recruitment PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha Gα-GTP G_protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociation G_alpha->PLC Activation G_betagamma->PLC Activation MAPK MAPK Cascade (ERK, p38) G_betagamma->MAPK Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cellular Responses Ca_release->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis NFLP N-formyl-L-proline NFLP->FPR1 Binding & Activation

Caption: FPR1 signaling cascade initiated by N-formyl-L-proline.

The binding of N-formyl-L-proline to FPR1 triggers the exchange of GDP for GTP on the associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] These signaling events, along with the activation of other pathways such as the MAP kinase cascade, culminate in the cytoskeletal rearrangements necessary for chemotaxis, as well as other neutrophil functions like degranulation and the production of reactive oxygen species.

Quantifying Chemotactic Activity: The Boyden Chamber Assay

The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of cells to a specific agent.[7]

Experimental Protocol: Neutrophil Chemotaxis Assay

Materials:

  • Boyden chamber apparatus with microporous membranes (e.g., 3 µm pore size for neutrophils)

  • Human neutrophils isolated from peripheral blood

  • N-formyl-L-proline

  • Chemotaxis buffer (e.g., HBSS with calcium, magnesium, and 0.1% BSA)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa or Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add chemotaxis buffer containing various concentrations of N-formyl-L-proline (and a buffer-only control) to the lower wells of the Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Carefully add the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.

  • Cell Staining and Quantification:

    • After incubation, remove the membrane.

    • Scrape the non-migrated cells from the top surface of the membrane.

    • Fix the membrane in methanol and stain with a suitable staining solution.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope.

  • Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the buffer control).

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils E Add Neutrophil Suspension to Upper Chamber A->E B Prepare N-formyl-L-proline Dilutions in Buffer C Add Chemoattractant to Lower Chamber B->C D Place Membrane C->D D->E F Incubate at 37°C E->F G Remove Non-migrated Cells F->G H Fix and Stain Membrane G->H I Microscopic Quantification H->I J Data Analysis I->J

Caption: Workflow for a Boyden chamber chemotaxis assay.

Biological Activities and Future Directions

The primary and most well-established biological activity of N-formyl-L-proline is its role as a chemoattractant for phagocytic leukocytes, particularly neutrophils.[8] By activating FPR1, it plays a role in guiding these immune cells to sites of bacterial infection and tissue damage.

More recently, N-formyl-L-proline has been identified as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme involved in proline biosynthesis. This discovery has opened up new avenues of research into the potential therapeutic applications of N-formyl-L-proline and its derivatives in cancer metabolism, as some cancer cells exhibit a dependency on proline biosynthesis.

The study of N-formyl-L-proline and its interactions with the innate immune system continues to be an active area of research. A deeper understanding of its specific roles in inflammation and its off-target effects, such as the inhibition of PYCR1, will be crucial for harnessing its therapeutic potential. Future work will likely focus on developing more potent and selective analogues of N-formyl-L-proline for the targeted modulation of inflammatory responses and cancer cell metabolism.

References

Spectroscopic Characterization of 1-Formyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 1-Formyl-L-proline (also known as N-Formyl-L-proline). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for understanding the structural nuances of this molecule, explaining the causality behind spectral features and providing a basis for empirical analysis.

Introduction: The Significance of this compound

This compound (C₆H₉NO₃, M.W. 143.14 g/mol ) is a derivative of the amino acid L-proline, featuring a formyl group attached to the secondary amine of the pyrrolidine ring.[1][2] This modification is more than a simple synthetic curiosity; N-formylated peptides in nature act as potent chemoattractants for phagocytic leukocytes, playing a role in the innate immune response.[3] Furthermore, this compound itself has been identified as a targeted inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in proline metabolism and potentially linked to cancer cell proliferation.[1]

Accurate structural confirmation and purity assessment are paramount for any study involving this molecule. Spectroscopic methods provide the definitive fingerprint for its identity and conformational behavior. This guide details the expected spectroscopic signatures and the rationale for their interpretation.

Molecular Structure and Conformational Isomerism

A unique feature of N-acylproline derivatives is the restricted rotation around the tertiary amide bond (formyl C-N bond). This results in the presence of two distinct and slowly interconverting rotational isomers (rotamers) in solution: the cis and trans conformers. This phenomenon is critical to understanding the molecule's NMR spectrum, where two sets of signals are often observed for the proline ring atoms.

Diagram 1: Molecular Structure of this compound with Atom Numbering

G A Weigh Compound (~5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Add Internal Standard (e.g., TMS, DSS) B->C D Transfer to NMR Tube C->D E Acquire 1D ¹H Spectrum D->E Tune & Shim F Acquire 1D ¹³C Spectrum E->F H Process & Analyze Data (Referencing, Phasing, Integration) E->H G Acquire 2D Spectra (COSY, HSQC) F->G Optional F->H G->H G parent [M+H]⁺ m/z 144.06 frag1 m/z 126.05 parent->frag1 - H₂O frag2 m/z 98.06 parent->frag2 - HCOOH frag3 m/z 70.06 (Proline Iminium Ion) frag2->frag3 - CO

References

An In-depth Technical Guide to the Solubility and Stability of 1-Formyl-L-proline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Formyl-L-proline, a derivative of the amino acid L-proline, is a compound of increasing interest in pharmaceutical research and development due to its unique structural features and potential biological activities.[1] A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different stress conditions, is paramount for its successful application in drug formulation and development. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It further outlines detailed experimental protocols for researchers to determine these critical parameters, ensuring the development of robust and reliable analytical methods and formulations.

Introduction to this compound

This compound, with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol , is a non-proteinogenic amino acid.[1] Its structure is characterized by a pyrrolidine ring with a formyl group attached to the nitrogen atom and a carboxylic acid group at the C-2 position.[1][2] This unique combination of a secondary amide and a carboxylic acid within a constrained cyclic structure imparts specific chemical properties that influence its behavior in solution and its susceptibility to degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉NO₃[1][3][4]
Molecular Weight 143.14 g/mol [1][3][4]
Appearance White to off-white powder or crystalline powder[5]
Melting Point 93-94 °C[2]
pKa 3.66 ± 0.20 (Predicted)[2]
LogP (Predicted) -0.1[3][4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and the feasibility of developing various dosage forms. While specific quantitative solubility data for this compound is not extensively available in public literature, its structural similarity to L-proline allows for informed predictions. L-proline is known to be highly soluble in water and other polar solvents.[6][7][8][9]

Predicted Solubility Behavior

Based on its chemical structure, which includes a polar carboxylic acid group and a moderately polar formamide group, this compound is expected to exhibit good solubility in polar protic and aprotic solvents. The predicted solubility trend is as follows:

  • High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Moderate Solubility: Isopropanol, Acetonitrile, Acetone

  • Low to Insoluble: Tetrahydrofuran (THF), Toluene, Hexane, and other non-polar organic solvents.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at ambient and elevated temperatures.

Materials:

  • This compound (of known purity)

  • Solvents: Purified Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, THF

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Immediately filter the sample through a syringe filter to remove any undissolved solids.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

Table 2: Proposed Table for Reporting this compound Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
37
Methanol25
37
Ethanol25
37
Isopropanol25
37
Acetonitrile25
37
Acetone25
37
THF25
37

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible formulation components. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13]

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

  • Hydrolysis: The formyl group, being an amide, is susceptible to hydrolysis under both acidic and basic conditions, which would yield L-proline and formic acid. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, forced oxidative conditions (e.g., using hydrogen peroxide) should be investigated.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur. Studies on the thermal decomposition of proline suggest that complex reactions can take place at high temperatures.[14]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation. The N-formyl group could potentially be a chromophore that absorbs UV light, initiating photochemical reactions.[15]

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to investigate the intrinsic stability of this compound.[13]

Objective: To identify the degradation products of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/PDA and/or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (start with 0.1 M). Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (start with 0.1 M). Store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (start with 3%). Store at room temperature.

    • Thermal Degradation: Store the solid drug substance and the stock solution in an oven at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed degradation rate. The goal is to achieve a target degradation of 5-20%.[11]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the unstressed control, using a suitable analytical method (e.g., HPLC-UV/PDA).

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Mass balance should be assessed to ensure that all degradation products are accounted for.

Data Presentation:

The results of the forced degradation studies should be presented in a table summarizing the percentage of degradation and the number of degradation products formed under each condition.

Table 3: Proposed Table for Summarizing Forced Degradation Results

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24RT
1 M HCl2460
0.1 M NaOH24RT
3% H₂O₂24RT
Heat (Solid)4880
Heat (Solution)4880
Photostability-ICH Q1B

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[16][17][18][19][20] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose.

Proposed HPLC Method Parameters
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Method Validation

The developed method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of Workflows

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker A->B C Allow solids to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute sample to known concentration E->F G Analyze by validated HPLC method F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions Start This compound (Solid & Solution) Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Elevated Temp) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products Determine Degradation Pathways Analysis->Results

Caption: Logical flow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While predictions based on its chemical structure offer valuable initial insights, rigorous experimental evaluation as outlined in the provided protocols is essential for comprehensive characterization. The successful execution of these studies will enable researchers and drug development professionals to formulate stable and effective pharmaceutical products containing this compound. The development of a validated stability-indicating analytical method is a critical prerequisite for accurate stability assessment and is a key outcome of the proposed forced degradation studies. Further research into the compatibility of this compound with common pharmaceutical excipients is also recommended to support formulation development.

References

A Guide to the Thermochemical Characterization of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Formyl-L-proline, an N-formylated derivative of the proteinogenic amino acid L-proline, presents a unique molecular scaffold relevant in peptidomimetics and as a potential intermediate in pharmaceutical synthesis.[1] A comprehensive understanding of its thermochemical properties—namely the enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation—is fundamental for predicting its stability, reactivity, and behavior in various chemical environments. Such data is critical for process optimization, safety assessments, and computational modeling in drug development and chemical manufacturing.

This technical guide provides a framework for the determination of the key thermochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the established, state-of-the-art methodologies and the scientific rationale behind them. It is designed to equip researchers, scientists, and drug development professionals with the necessary principles and protocols to either undertake this characterization or critically evaluate computationally derived data.

Part 1: Core Thermochemical Principles

The stability and energy profile of a molecule like this compound is defined by several key thermodynamic quantities:

  • Standard Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure. Its temperature dependence is crucial for calculating changes in enthalpy and entropy over different temperature ranges.

  • Standard Molar Entropy (S°) : A measure of the molecular disorder or randomness of a substance under standard conditions. It is determined by integrating heat capacity data from near absolute zero, based on the Third Law of Thermodynamics.

  • Standard Gibbs Free Energy of Formation (ΔfG°) : The ultimate indicator of a compound's thermodynamic stability and spontaneity of formation under standard conditions. It is calculated from the enthalpy and entropy of formation via the Gibbs-Helmholtz equation.[2][3]

The interplay of these properties governs the chemical behavior of this compound. Their experimental determination requires precise calorimetric techniques, which are detailed in the following sections.

Part 2: Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the solid state is most accurately determined by measuring the energy of combustion using a bomb calorimeter.[4] For a nitrogen-containing compound like this compound (C₆H₉NO₃), a rotating-bomb calorimeter is the authoritative instrument to ensure all products are in a well-defined final state.

Causality in Experimental Design
  • Why Oxygen Bomb Calorimetry? Combustion is a highly exothermic process that goes to completion, allowing for a precise measurement of the total energy released. This energy can then be related back to the enthalpy of formation through Hess's Law.[5]

  • Why a Rotating Bomb? The combustion of organic compounds containing nitrogen and carbon produces a mixture of gaseous CO₂, gaseous N₂, and an aqueous solution of nitric acid (HNO₃) from the residual nitrogen and water. A static bomb can result in an ill-defined concentration of nitric acid. Rotating the bomb after combustion ensures that the interior surfaces are washed down, creating a homogeneous and well-defined aqueous acid solution, which is essential for accurate energy corrections.[6]

Experimental Workflow: Rotating-Bomb Combustion Calorimetry

G cluster_prep Sample Preparation cluster_comb Combustion cluster_analysis Post-Combustion Analysis P1 Press this compound into a pellet P2 Weigh pellet (±0.01 mg) and place in crucible P1->P2 P3 Add distilled water (1 mL) to bomb base P2->P3 P4 Attach platinum fuse wire P3->P4 C1 Seal bomb and purge with pure O₂ P4->C1 C2 Pressurize with O₂ (e.g., 3040 kPa) C1->C2 C3 Place bomb in adiabatic calorimeter jacket C2->C3 C4 Ignite sample and record temperature rise (ΔT) C3->C4 A1 Vent bomb and collect interior washings C4->A1 A2 Titrate washings to quantify nitric acid formation A1->A2 A3 Calculate gross heat released (Q_total) A2->A3 A4 Apply corrections for fuse wire, nitric acid formation (Washburn corrections) A3->A4 A5 Determine standard energy of combustion (Δ_c U°) A4->A5 Result Standard Enthalpy of Formation (Δ_f H°) A5->Result Calculate Δ_f H° using Hess's Law

Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.

Detailed Protocol
  • Calibration: The energy equivalent of the calorimeter system (Ccal) must first be determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[6]

  • Sample Preparation: A pellet of pure, dry this compound (approx. 0.5-1.0 g) is weighed to a precision of ±0.01 mg. The pellet is placed in a platinum crucible. A known mass of a cotton fuse is attached to the platinum ignition wire, with the fuse touching the sample.

  • Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor, leading to a well-defined final state for any acids formed. The bomb is sealed, purged of air, and pressurized with high-purity oxygen.

  • Combustion: The bomb is submerged in the water-filled calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision until a final, stable temperature is reached.

  • Analysis and Calculation:

    • The gross heat evolved (Qtotal) is calculated from the temperature rise and the energy equivalent of the calorimeter.

    • The bomb is depressurized, and the internal contents are carefully washed out. The amount of nitric acid formed is quantified by titration with a standard NaOH solution.

    • Corrections are applied for the heat released by the combustion of the cotton fuse and the energy of formation of nitric acid.

    • These corrections yield the standard internal energy of combustion (ΔcU°).

    • The standard enthalpy of combustion (ΔcH°) is then calculated using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.[6]

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[5]

Part 3: Heat Capacity and Entropy Determination

The standard molar entropy (S°) is obtained by measuring the molar heat capacity (Cp) as a function of temperature from near absolute zero (T ≈ 0 K) to the desired temperature (e.g., 298.15 K). Adiabatic vacuum calorimetry is the gold standard for these measurements, though modern differential scanning calorimeters (DSC) also provide reliable data.[7][8]

Experimental Workflow: Heat Capacity by DSC

G cluster_setup DSC Setup & Calibration cluster_measurement Sample Measurement cluster_calc Calculation S1 Perform baseline run (empty crucibles) S2 Run sapphire standard (known C_p) to calibrate M1 Seal known mass of This compound in crucible C1 Calculate C_p(T) for the sample relative to sapphire standard S2->C1 Calibration Factor M2 Run sample under identical conditions as baseline/standard M1->M2 M3 Measure heat flow difference between sample and reference M2->M3 M3->C1 Heat Flow Data C2 Fit C_p(T) data to a polynomial function C1->C2 C3 Integrate (C_p/T) dT from 0 K to 298.15 K C2->C3 Result Standard Molar Entropy (S°) C3->Result

Caption: Logical flow for determining Standard Molar Entropy from Heat Capacity data.

Detailed Protocol (DSC)
  • Baseline Measurement: An initial DSC run is performed with two empty, matched aluminum crucibles to measure the baseline heat flow of the instrument over the desired temperature range (e.g., 180 K to 400 K).

  • Standard Measurement: A precisely weighed disc of a sapphire standard (α-Al₂O₃), for which the heat capacity is accurately known, is placed in the sample crucible and the run is repeated. This allows for the calibration of the instrument's heat flow signal.

  • Sample Measurement: A known mass of this compound is hermetically sealed in a sample crucible. The DSC run is performed under the exact same conditions (heating rate, atmosphere) as the baseline and standard runs.

  • Calculation of Cp: The heat capacity of the sample at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference of the sapphire standard.

  • Calculation of S°:

    • The experimental Cp data is extrapolated to 0 K using a suitable model, such as the Debye model (Cp ∝ T³ at low temperatures).

    • The standard molar entropy at 298.15 K is then calculated by numerically integrating the function Cp/T with respect to temperature from 0 K to 298.15 K.

Part 4: Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) is the definitive measure of a compound's stability. It is not typically measured directly but is calculated from the experimentally determined ΔfH° and S° values.[3]

The calculation relies on the fundamental Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

Where:

  • ΔfH° is the standard enthalpy of formation of this compound.

  • T is the standard temperature (298.15 K).

  • ΔfS° is the standard entropy of formation, calculated from the absolute standard entropy of the compound (S°compound) and its constituent elements in their standard states (S°elements): ΔfS° = S°(C₆H₉NO₃) - [6·S°(C, graphite) + 4.5·S°(H₂, g) + 0.5·S°(N₂, g) + 1.5·S°(O₂, g)]

A negative ΔfG° value indicates that the formation of the compound from its elements is a spontaneous process and that the compound is thermodynamically stable with respect to its elements.

Part 5: Data Summary and the Role of Computational Chemistry

Given the current scarcity of public experimental data, computational chemistry serves as a powerful predictive tool. Methods like G4 theory, often combined with isodesmic reaction schemes, can provide highly accurate estimates for gas-phase enthalpies of formation, which can then be combined with an estimated enthalpy of sublimation to predict solid-state properties.[9] Any computational data should, however, be validated by the experimental methods outlined in this guide.

The following table summarizes the known physical properties of this compound and provides a template for its complete thermochemical characterization.

PropertyValueSource / Method
Molecular Formula C₆H₉NO₃-
Molecular Weight 143.14 g/mol [10][11]
Melting Point 93-94 °CExperimental[12]
Standard Enthalpy of Formation (solid, 298.15 K), ΔfH° To be determinedRotating-Bomb Calorimetry
Standard Molar Heat Capacity (solid, 298.15 K), Cp To be determinedDSC / Adiabatic Calorimetry
Standard Molar Entropy (solid, 298.15 K), S° To be determinedIntegration of Cp/T Data
Standard Gibbs Free Energy of Formation (solid, 298.15 K), ΔfG° To be determinedCalculation from ΔfH° and S°

Conclusion

A thorough thermochemical characterization of this compound is essential for its effective application in research and development. This guide outlines the authoritative, self-validating experimental workflows required to determine its fundamental thermodynamic properties. By employing high-precision techniques such as rotating-bomb calorimetry and differential scanning calorimetry, researchers can obtain the accurate data needed for process modeling, stability analysis, and ensuring the safety and efficiency of chemical processes involving this compound. The principles and protocols described herein represent the standard for achieving a complete and reliable thermochemical profile.

References

A-Technical-Guide-to-Quantum-Chemical-Calculations-for-1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Formyl-L-proline, a non-proteinogenic amino acid with significant implications in medicinal chemistry, particularly as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a potential target in cancer therapy.[1] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical application of computational methods to elucidate the electronic structure, conformational landscape, and spectroscopic properties of this molecule. We will explore the rationale behind selecting appropriate theoretical levels and basis sets, detail a step-by-step computational workflow, and present data in a clear, actionable format. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound is a derivative of the amino acid L-proline, characterized by a formyl group attached to the nitrogen atom of the pyrrolidine ring.[1][2] This modification imparts unique structural and electronic properties that are central to its biological activity. Notably, it has been identified as an inhibitor of PYCR1, an enzyme crucial for proline biosynthesis, which is often upregulated in cancer cells. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound at a quantum mechanical level is paramount for deciphering its mechanism of action and for the rational design of more potent and selective inhibitors.

Quantum chemical calculations offer a powerful lens to investigate molecular systems with a level of detail that is often inaccessible through experimental techniques alone.[3] By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular properties, including:

  • Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

  • Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative energies.[4][5][6][7]

  • Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be used to characterize the molecule and confirm its structure.

  • Electronic Properties: Analyzing molecular orbitals, charge distribution, and electrostatic potential to understand reactivity and intermolecular interactions.

This guide will provide a robust computational protocol for the comprehensive in silico characterization of this compound, empowering researchers to gain deeper insights into its chemical behavior and biological function.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. This section will discuss the rationale for selecting appropriate levels of theory for studying this compound.

Theoretical Methods: Balancing Accuracy and Computational Cost

A hierarchy of theoretical methods exists, each with its own trade-offs between accuracy and computational expense.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8][9] While computationally efficient, HF theory neglects electron correlation, the interaction between electrons, which can lead to inaccuracies in predicting certain properties.[8][10]

  • Post-Hartree-Fock Methods: These methods build upon the HF solution to include electron correlation, offering higher accuracy at a greater computational cost.[8][10][11][12] Examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. For a molecule of the size of this compound, these methods can be computationally demanding but may be necessary for benchmarking or high-accuracy calculations of specific properties.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[13][14] Instead of the complex wavefunction, DFT uses the electron density to calculate the system's energy. The accuracy of DFT depends on the chosen exchange-correlation functional. For molecules like this compound, hybrid functionals such as B3LYP are often a good starting point, as they have been shown to provide reliable results for a wide range of organic systems.[13][14]

Expert Insight: For initial explorations of the conformational landscape and geometry optimizations of this compound, DFT with a functional like B3LYP is highly recommended. For more accurate energy calculations or to investigate properties sensitive to electron correlation, benchmarking with a post-Hartree-Fock method like MP2 may be beneficial.

Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation.

  • Pople-style Basis Sets: These are widely used and are denoted by a systematic nomenclature, such as 6-31G*.[15][16][17] The "6-31G" part indicates a split-valence basis set, where valence electrons are described by two basis functions, providing more flexibility. The asterisk () signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing anisotropic electron distributions in molecules with heteroatoms and multiple bonds.[15][17] For anions or systems with significant negative charge, adding diffuse functions (e.g., 6-31+G) is recommended.

  • Dunning's Correlation-Consistent Basis Sets: These basis sets, such as cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit.[15][16] They are generally more accurate than Pople-style basis sets of a similar size and are particularly well-suited for correlated post-Hartree-Fock calculations.

Authoritative Recommendation: For DFT calculations on this compound, the 6-31G* basis set provides a good starting point for geometry optimizations and frequency calculations. For higher accuracy, particularly for single-point energy calculations, upgrading to a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is advisable.[18]

The Computational Workflow: A Step-by-Step Guide

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be logical and self-validating, ensuring the reliability of the obtained results.

Diagram: Computational Workflow for this compound

G cluster_0 1. Initial Structure Generation cluster_1 2. Geometry Optimization cluster_2 3. Verification of Stationary Points cluster_3 4. Refined Energetics & Property Calculations A 2D Sketching & 3D Conversion B Initial Conformer Search A->B C DFT Optimization (e.g., B3LYP/6-31G*) B->C D Frequency Calculation C->D E Imaginary Frequencies? D->E E->C Yes (Transition State or Higher-Order Saddle Point) F Single-Point Energy (Larger Basis Set) E->F No (Local Minimum) G Molecular Orbital Analysis F->G H Spectroscopic Properties F->H

Caption: A schematic of the quantum chemical calculation workflow for this compound.

Experimental Protocol 1: Geometry Optimization and Frequency Calculation
  • Initial Structure Generation:

    • Draw the 2D structure of this compound using a molecule editor.

    • Convert the 2D structure to a 3D model. Most molecular modeling software has this functionality.

    • Perform an initial, low-level conformational search using molecular mechanics to identify a few low-energy starting geometries. This is particularly important for a flexible molecule like this compound.

  • Geometry Optimization:

    • For each low-energy conformer, perform a geometry optimization using DFT. A recommended level of theory is B3LYP with the 6-31G* basis set.

    • This step will find the nearest local minimum on the potential energy surface, representing a stable conformation of the molecule.

  • Frequency Calculation:

    • Following each successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).

    • Self-Validation Check: A true local minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be perturbed along the imaginary mode and re-optimized.

    • The results of the frequency calculation also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are important for accurate energy comparisons between conformers.

Experimental Protocol 2: Refined Energetics and Property Analysis
  • Single-Point Energy Calculation:

    • Using the optimized geometries obtained from the previous step, perform a single-point energy calculation with a larger, more accurate basis set, such as 6-311+G(d,p) or cc-pVTZ. This approach, where a less computationally expensive method is used for geometry optimization and a more expensive one for energy calculation, is a common and effective strategy.

  • Molecular Orbital (MO) Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides insights into the molecule's chemical reactivity and electronic transitions.

    • Analyze the distribution of electron density and the electrostatic potential map to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions, such as those with its biological target.

  • Spectroscopic Property Prediction:

    • The output of the frequency calculation can be used to simulate the infrared (IR) spectrum of this compound. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data for structural validation.

Data Presentation and Interpretation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound
ParameterBond Length (Å) / Angle (°)
C=O (formyl)Calculated Value
C-N (formyl)Calculated Value
Cα-CCalculated Value
N-Cα-CCalculated Value
... (other relevant parameters)...

Note: The values in this table are placeholders and should be populated with the results from the calculations.

Table 2: Relative Energies of this compound Conformers
ConformerΔE (kcal/mol)ΔE+ZPVE (kcal/mol)Population (%)
1 (Global Minimum)0.000.00Calculated Value
2Calculated ValueCalculated ValueCalculated Value
3Calculated ValueCalculated ValueCalculated Value
............

Note: Relative energies are calculated with respect to the most stable conformer. Population percentages can be estimated using the Boltzmann distribution at a given temperature.

Conclusion: From Quantum Chemical Insights to Drug Development

The application of quantum chemical calculations to this compound provides a detailed and nuanced understanding of its structural and electronic properties. The methodologies outlined in this guide offer a robust framework for obtaining reliable and reproducible in silico data. These computational insights are invaluable for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific conformational and electronic features with biological activity.

  • Rational Drug Design: Guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Interpreting Experimental Data: Aiding in the assignment of spectroscopic signals and providing a theoretical basis for experimental observations.

By integrating high-level computational chemistry into the drug discovery and development pipeline, researchers can accelerate the identification and optimization of novel therapeutic agents targeting enzymes like PYCR1.

Recommended Software Packages

Several software packages are available for performing the quantum chemical calculations described in this guide. Some of the most widely used include:

  • Gaussian: A comprehensive and widely used suite of programs for electronic structure calculations.[3][19][20][21][22]

  • ORCA: A powerful and versatile quantum chemistry package that is free for academic use.[23][24][25][26][27]

  • GAMESS: A general ab initio quantum chemistry package that is also freely available.[28][29][30][31]

The choice of software will depend on user preference, available computational resources, and specific methodological requirements.

References

Methodological & Application

Application Note: Mechanistic Insights and Protocols for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Critical Evaluation of N-Acyl-Protected Prolines in Asymmetric Aldol Reactions with a Focus on 1-Formyl-L-proline

Audience: Researchers, scientists, and drug development professionals

Abstract

The L-proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a powerful, metal-free method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds.[1][2] The efficacy of this reaction is fundamentally dependent on the unique bifunctional nature of the proline catalyst, which utilizes a secondary amine and a carboxylic acid to orchestrate the reaction mechanism. This application note addresses the proposed use of this compound in this context. We provide a detailed mechanistic analysis explaining why N-acyl protection, as seen in this compound, fundamentally obstructs the canonical catalytic pathway. In lieu of a protocol for the mechanistically unviable this compound, we present a robust, field-proven protocol for a standard L-proline-catalyzed asymmetric aldol reaction. This guide offers researchers a comprehensive understanding of the catalyst requirements and a reliable experimental procedure for practical application.

The Foundational Mechanism of L-Proline Catalysis

The remarkable success of L-proline as a catalyst for the asymmetric aldol reaction stems from its ability to mimic the function of Class I aldolase enzymes through an enamine-based mechanism.[2][3] This catalytic cycle involves the crucial interplay of proline's secondary amine and its carboxylic acid moiety.

The Catalytic Cycle involves three key stages:

  • Enamine Formation: The cycle begins with the nucleophilic attack of the secondary amine of L-proline onto the carbonyl carbon of a ketone (the aldol donor). This is followed by dehydration to form a chiral enamine intermediate. This step is the primary activation of the donor molecule.[4][5]

  • Stereoselective C-C Bond Formation: The enamine, a potent nucleophile, attacks the electrophilic carbonyl of an aldehyde (the aldol acceptor). The stereochemical outcome of this step is meticulously controlled by a highly organized, six-membered transition state, often described by the Zimmerman-Traxler model.[6][7] In this transition state, the carboxylic acid group of proline acts as a Brønsted acid, protonating the developing alkoxide of the acceptor and forming a rigid hydrogen-bonded network that dictates the facial selectivity of the attack.[6]

  • Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the β-hydroxy ketone product and regenerating the L-proline catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Proline Catalytic Cycle cluster_cycle Enamine Catalysis Pathway Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone pos1 Ketone Ketone (Donor) Ketone->Enamine TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion Adduct TS->Iminium C-C Bond Formation Iminium->Proline Catalyst Regeneration Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O (Hydrolysis) pos2 H2O_in H₂O H2O_in->Product H2O_out - H₂O

Figure 1: The catalytic cycle of the L-proline-mediated asymmetric aldol reaction.

Mechanistic Analysis of this compound

This compound is a derivative of L-proline where the nitrogen atom of the pyrrolidine ring is acylated with a formyl group.[9] This seemingly minor structural modification has profound implications for its catalytic potential in the context of the enamine-based aldol reaction.

The Critical Flaw: The formylation converts the secondary amine into an amide. The nitrogen lone pair is delocalized into the adjacent formyl carbonyl group, rendering it non-nucleophilic. Consequently, This compound is incapable of reacting with a ketone to form the requisite enamine intermediate. This incapacitation of the nitrogen atom breaks the very first and most critical step of the catalytic cycle. Without enamine formation, the ketone donor is not activated, and the reaction cannot proceed via the established pathway.

While this compound has documented biological activity as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1)[9], its structure is fundamentally incompatible with the demands of enamine catalysis. Therefore, there are no established protocols for its use in asymmetric aldol reactions, as it is not a viable catalyst for this transformation.

Field-Proven Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

For researchers aiming to perform an organocatalytic asymmetric aldol reaction, unmodified (S)-proline remains the catalyst of choice for its simplicity, low cost, and high efficacy. The following protocol details a reliable procedure for the reaction between cyclohexanone and 4-nitrobenzaldehyde, a well-established benchmark reaction.[3][10]

Materials and Reagents
  • (S)-Proline: (CAS: 147-85-3), catalyst

  • Cyclohexanone: (CAS: 108-94-1), aldol donor, freshly distilled

  • 4-Nitrobenzaldehyde: (CAS: 555-16-8), aldol acceptor

  • Dimethyl Sulfoxide (DMSO): Anhydrous, reaction solvent

  • Ethyl Acetate (EtOAc): For extraction

  • Saturated aq. Ammonium Chloride (NH₄Cl): For quenching

  • Brine (Saturated aq. NaCl): For washing

  • Anhydrous Magnesium Sulfate (MgSO₄): For drying

  • Silica Gel: For column chromatography

Step-by-Step Experimental Procedure
  • Catalyst Dissolution: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (35 mg, 0.30 mmol, 30 mol%). Add anhydrous DMSO (2.0 mL). Stir the mixture at room temperature. Note: Proline may not fully dissolve immediately, forming a suspension, which is typical for these conditions.[11]

  • Addition of Aldol Donor: To the catalyst suspension, add cyclohexanone (1.0 mL, ~9.6 mmol, ~10 equivalents). The large excess of the ketone serves as both the reactant and a co-solvent, driving the reaction equilibrium towards product formation.

  • Initiation of Reaction: Add 4-nitrobenzaldehyde (145 mg, 0.96 mmol, 1.0 equivalent) to the stirring mixture in one portion.

  • Reaction Monitoring: Seal the flask and stir the reaction vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-24 hours.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (15 mL). The water washes are crucial for removing the DMSO solvent and the proline catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure aldol product.

Experimental Workflow Diagram

Experimental Workflow start Start setup 1. Add (S)-Proline and DMSO to flask start->setup add_ketone 2. Add Cyclohexanone (Donor) setup->add_ketone add_aldehyde 3. Add 4-Nitrobenzaldehyde (Acceptor) add_ketone->add_aldehyde react 4. Stir at Room Temp (4-24h) add_aldehyde->react quench 5. Quench with aq. NH₄Cl react->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with H₂O and Brine extract->wash dry 8. Dry (MgSO₄) and Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify end Pure Aldol Product purify->end

Figure 2: Step-by-step workflow for the (S)-proline-catalyzed asymmetric aldol reaction.

Representative Data

The (S)-proline-catalyzed aldol reaction is effective for a range of substrates. The table below summarizes typical results, highlighting the high levels of stereocontrol achievable.

Aldol DonorAldol AcceptorSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
Acetone4-NitrobenzaldehydeDMSO/Acetone68N/A76[3]
AcetoneIsobutyraldehydeDMSO/Acetone97N/A96[3]
Cyclohexanone4-NitrobenzaldehydeDMSO9999:199[2]
Cyclopentanone4-NitrobenzaldehydeDMSO9510:199[2]
AcetoneBenzaldehydeDMSO/Acetone55N/A72[3]

Conclusion

The efficacy of L-proline in asymmetric aldol reactions is a direct consequence of its bifunctional nature, where the secondary amine is essential for enamine formation and the carboxylic acid directs stereoselectivity. The N-acylation in this compound neutralizes the nucleophilicity of the amine, rendering it inactive as a catalyst for this transformation. Researchers seeking to leverage organocatalysis for asymmetric aldol additions should rely on unmodified L-proline or its specifically designed derivatives that retain a free secondary amine. The provided protocol offers a robust and reproducible method for achieving high yields and excellent stereoselectivities in this powerful C-C bond-forming reaction.

References

Application Notes & Protocols: 1-Formyl-L-proline as a Bifunctional Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Departure from Classical Proline Catalysis

L-proline is a cornerstone of organocatalysis, celebrated for its ability to mimic Class I aldolase enzymes by utilizing its secondary amine to form a nucleophilic enamine intermediate with carbonyl donors.[1][2] This enamine pathway is central to its high efficacy and stereocontrol in a vast number of transformations, including aldol, Mannich, and Michael reactions.[3][4]

This application note addresses 1-Formyl-L-proline , an N-acyl derivative of L-proline. The introduction of the N-formyl group fundamentally alters the catalyst's electronic and structural properties. By converting the secondary amine into an amide, the classical enamine catalytic cycle is blocked. Consequently, this compound cannot operate via the same mechanism as its parent amino acid.

Instead, its potential as an organocatalyst lies in a different mode of action: bifunctional Brønsted acid/hydrogen-bond-donor catalysis .[5][6] In this model, the carboxylic acid moiety acts as a Brønsted acid to activate the electrophile, while the amide N-H group serves as a hydrogen-bond donor to orient the nucleophile, organizing the transition state to induce stereoselectivity. While extensively studied as an inhibitor of proline metabolism for therapeutic applications[7], its utility in asymmetric C-C bond formation is an area ripe for investigation.

This guide provides a framework for researchers to explore the catalytic potential of this compound, offering investigative protocols grounded in the principles of bifunctional catalysis.

Mechanistic Hypothesis: Bifunctional Activation vs. Enamine Catalysis

The catalytic power of L-proline stems from its ability to form a covalent intermediate with a carbonyl donor (ketone or aldehyde), generating a more potent nucleophile (enamine).[1] This process is illustrated below. In contrast, this compound, lacking a free secondary amine, must operate through non-covalent interactions.

Our proposed mechanism involves a dual activation strategy:

  • Brønsted Acid Activation: The carboxylic acid protonates the electrophile (e.g., an aldehyde's carbonyl oxygen), increasing its electrophilicity.

  • Hydrogen-Bond-Mediated Organization: The amide N-H, a competent hydrogen-bond donor, interacts with the nucleophile (e.g., the enol or enolate of a ketone). This interaction, within the chiral scaffold of the catalyst, positions the nucleophile for a stereoselective attack on the activated electrophile.

The diagram below contrasts these two distinct catalytic cycles.

G Fig. 1: Contrasting Catalytic Mechanisms cluster_proline A) L-Proline: Enamine Mechanism cluster_formylproline B) this compound: Proposed Bifunctional Mechanism P_Start L-Proline + Ketone P_Enamine Enamine Intermediate P_Start->P_Enamine - H₂O P_Attack Nucleophilic Attack on Aldehyde P_Enamine->P_Attack P_Iminium Iminium Ion P_Attack->P_Iminium P_Hydrolysis Hydrolysis P_Iminium->P_Hydrolysis + H₂O P_Product Aldol Product + Regenerated L-Proline P_Hydrolysis->P_Product FP_Start Catalyst + Ketone (Enol) + Aldehyde FP_TS Organized Transition State (H-Bonding Network) FP_Start->FP_TS Non-covalent Association FP_CC C-C Bond Formation FP_TS->FP_CC FP_Release Product Release FP_CC->FP_Release FP_Product Aldol Product + Regenerated Catalyst FP_Release->FP_Product

Caption: Contrasting L-proline's covalent enamine pathway with the proposed non-covalent bifunctional pathway for this compound.

Experimental Design & General Considerations

When investigating a new catalyst, a systematic approach is crucial. The following parameters should be considered for optimization.

ParameterRationale & Starting PointRange for Optimization
Catalyst Loading Higher loading may be necessary for non-covalent catalysis to drive equilibrium towards the organized transition state. Start with a moderate loading.5 mol% - 30 mol%
Solvent Aprotic polar solvents like DMSO or DMF are common in proline catalysis to ensure solubility.[8] However, non-polar solvents (Toluene, CH₂Cl₂) may enhance hydrogen bonding effects.DMSO, DMF, CH₃CN, Toluene, CH₂Cl₂, THF
Temperature Many organocatalytic reactions run well at room temperature. Lowering the temperature may improve stereoselectivity at the cost of reaction rate.0 °C to 40 °C
Substrates Start with a highly reactive electrophile (e.g., 4-nitrobenzaldehyde) and a standard nucleophile (e.g., cyclohexanone) to maximize the chance of observing a reaction.[8]Electrophiles: Aromatic aldehydes. Nucleophiles: Cyclic ketones, acetone.
Additives The presence of water can be detrimental or beneficial depending on the mechanism.[9] Run reactions under anhydrous conditions initially, then screen water as an additive.Anhydrous, or H₂O (0.5 - 5.0 equivalents)

Investigative Protocol: Asymmetric Aldol Reaction

This protocol describes a procedure to screen the catalytic activity of this compound in the benchmark aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials & Equipment
  • This compound (catalyst)

  • Cyclohexanone (nucleophile, freshly distilled)

  • 4-Nitrobenzaldehyde (electrophile)

  • Anhydrous solvent (e.g., Toluene or DMSO)

  • Reaction vials with magnetic stir bars

  • Standard glassware for workup (separatory funnel, flasks)

  • Silica gel for column chromatography

  • TLC plates and visualization reagents (UV lamp, KMnO₄ stain)

  • Rotary evaporator

  • NMR spectrometer for structural analysis

  • Chiral HPLC for enantiomeric excess (ee) determination

Experimental Workflow Diagram

References

Applications of 1-Formyl-L-proline in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 1-Formyl-L-proline in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed overview of the applications, underlying principles, and practical protocols for utilizing this compound in pharmaceutical synthesis. This guide emphasizes the strategic use of this molecule as a protected chiral building block and a specialized organocatalyst, moving beyond theoretical concepts to provide actionable, field-proven insights.

Introduction: The Strategic Importance of this compound

L-proline, a unique secondary amino acid, is a cornerstone of modern asymmetric organocatalysis, primarily through its ability to form enamine and iminium ion intermediates.[1][2] However, in the context of multi-step pharmaceutical synthesis, the inherent reactivity of its secondary amine is often a liability, necessitating protection. This compound, also known as N-Formyl-L-proline, is the N-protected form of L-proline where the amine is masked as a formamide. This simple modification fundamentally alters its chemical utility, transforming it from a catalyst into a robust, stereochemically-defined chiral building block.[3][4]

The formyl group is a small, stable, and economical protecting group. Its presence allows for selective reactions at the carboxylic acid terminus and prevents the proline nitrogen from acting as an unwanted nucleophile. This guide will explore its primary application as a chiral synthon and a more niche, but significant, role as a specialized catalyst.

PropertyValueSource
Molecular Formula C₆H₉NO₃[5][6]
Molecular Weight 143.14 g/mol [5][6]
Appearance White to off-white powder or crystalline powder[7]
CAS Number 13200-83-4[5]
Optical Rotation -115° to -130° (c=0.8 in EtOH)[7]

Part 1: this compound as an N-Protected Chiral Building Block

The paramount application of this compound is as a chiral building block, a molecule that introduces a pre-defined stereocenter into a synthetic target.[3][8] The formyl group ensures that the stereochemical integrity of the proline core is maintained while other chemical transformations are performed.

Causality of N-Protection in Complex Synthesis

In the synthesis of complex pharmaceuticals, multiple functional groups must be orchestrated through a sequence of reactions. Unprotected amines, like that in L-proline, can interfere with numerous reagents, including:

  • Acylating agents and activated esters: Leading to unwanted amide bond formation.

  • Strong bases: Causing deprotonation and potential side reactions.

  • Oxidizing/Reducing agents: Resulting in undesired transformations.

By installing a formyl group, the nucleophilicity and basicity of the proline nitrogen are significantly attenuated, rendering it inert to many common reaction conditions. This allows chemists to focus synthetic efforts on other parts of the molecule, such as the carboxylic acid group.

Application in the Synthesis of Pharmaceutical Scaffolds

Many modern antiviral drugs, such as the HCV protease inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir , feature complex, rigidified proline-like structures.[9][10] A key component in both is a gem-dimethyl bicyclic [3.1.0] proline scaffold, which is crucial for binding to the enzyme's active site.[11][12]

The synthesis of this critical scaffold often begins with a chiral proline derivative, such as 4-hydroxy-L-proline.[13][14] While large-scale industrial syntheses may favor other protecting groups like Boc (tert-butyloxycarbonyl) for reasons of process efficiency and specific reaction compatibility, this compound exemplifies the same core principle: using an N-protected proline derivative as a foundational chiral starting material.[9][15][16]

G cluster_0 Core Synthetic Strategy Proline L-Proline N_Protected N-Protected L-Proline (e.g., this compound) Proline->N_Protected N-Protection (Formylation) Intermediate Chiral Intermediate (e.g., Bicyclic Proline Core) N_Protected->Intermediate Multi-Step Transformation API Final Active Pharmaceutical Ingredient (API) (e.g., Nirmatrelvir, Boceprevir) Intermediate->API Further Synthesis & Coupling G cluster_1 Catalytic Aminolysis Workflow Epoxide Epoxide Substrate Product β-Amino Alcohol Product Epoxide->Product Reaction in Water (Bifunctional Catalysis) Amine Amine Nucleophile Amine->Product Reaction in Water (Bifunctional Catalysis) Catalyst This compound (Catalyst) Catalyst->Product Reaction in Water (Bifunctional Catalysis)

References

Application Notes & Protocols: 1-Formyl-L-proline as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Formyl-L-proline

In the landscape of asymmetric synthesis, L-proline has emerged as a uniquely powerful and economical organocatalyst, often referred to as "the simplest enzyme" for its ability to facilitate a wide range of stereoselective transformations.[1][2] Its rigid five-membered ring structure provides a well-defined chiral environment, crucial for inducing high stereoselectivity in reactions like aldol condensations, Mannich reactions, and Michael additions.[3][4][5]

However, the synthetic utility of proline extends far beyond its direct use as a catalyst. The strategic modification of the proline scaffold is essential for creating more complex chiral ligands, catalysts, and pharmaceutical intermediates.[3][6] This is where this compound (also known as N-Formyl-L-proline) becomes an invaluable chiral building block. The N-formyl group serves two primary, critical functions:

  • A Robust Protecting Group: The formyl group effectively masks the nucleophilic secondary amine of the proline ring. This protection is essential when chemical modifications are intended for the carboxylic acid moiety, preventing self-condensation or other undesired side reactions.

  • A Precursor to L-proline Catalysis: In many synthetic sequences, the formyl group is installed to allow for other transformations on the molecule and is later removed under mild conditions to liberate the secondary amine, unmasking the catalytic activity of the proline core.

This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and its application as a versatile chiral synthon in modern organic synthesis. The protocols herein are designed to be self-validating, with causal explanations rooted in established chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

PropertyValueSource
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid[7]
Molecular Formula C₆H₉NO₃[7][8][9]
Molecular Weight 143.14 g/mol [7][8][9]
CAS Number 13200-83-4[7][8]
Appearance White to off-white crystalline powderVendor Data
SMILES C1CC(N(C1)C=O)C(=O)O[8]
InChIKey DHDRGOURKDLAOT-YFKPBYRVSA-N[7]

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is a straightforward and efficient process, making it a readily accessible building block. The most common method involves the direct N-formylation of L-proline.

Diagram: Synthetic Workflow

L_Proline L-Proline Formylation N-Formylation Reaction L_Proline->Formylation Reagents Formic Acid & Acetic Anhydride Reagents->Formylation Product This compound Formylation->Product

Caption: Synthesis of this compound from L-proline.

Protocol 1: N-Formylation with Formic Acid and Acetic Anhydride

This protocol is valued for its simplicity, high yield, and use of common laboratory reagents.[9] The causality behind this method lies in the in-situ formation of mixed formic acetic anhydride, a potent formylating agent.

Materials:

  • L-proline

  • Formic acid (≥95%)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-proline (1.0 eq) in formic acid (approx. 3-4 mL per gram of L-proline). Stir the mixture until a clear solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction upon adding acetic anhydride.

  • Addition of Acetic Anhydride: While maintaining the temperature at 0-5 °C, slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess formic acid and acetic acid. The residue is crude this compound.

  • Purification (Optional): For most applications, the crude product is of sufficient purity. If necessary, the product can be further purified by recrystallization or flash column chromatography on silica gel.[9]

Application in Asymmetric Organocatalysis

A primary application of N-formylated proline is as a protected precursor in synthetic routes that culminate in an organocatalyzed reaction. The formyl group is removed just before or during the catalytic step, revealing the active L-proline catalyst. Proline catalysis proceeds via an enamine or iminium ion intermediate, effectively mimicking the function of Type I aldolase enzymes.[1][2]

Diagram: Proline-Catalyzed Aldol Reaction Mechanism

cluster_cat Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_release Product Release & Catalyst Regeneration Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + H₂O Ketone Ketone Ketone->Enamine TS Zimmerman-Traxler Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS Iminium Iminium Adduct TS->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Regenerated Product Aldol Product (High ee) Hydrolysis->Product

Caption: Mechanism of the L-proline catalyzed asymmetric aldol reaction.

Protocol 2: Representative Asymmetric Aldol Reaction

This protocol demonstrates a typical intermolecular aldol reaction between cyclohexanone and an aromatic aldehyde, a benchmark transformation in organocatalysis.[10] While this uses L-proline directly, it exemplifies the reaction for which this compound serves as a precursor in a multi-step synthesis.

Materials:

  • L-proline

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Vials or small round-bottom flasks

Procedure:

  • Setup: To a vial containing a magnetic stir bar, add L-proline (0.2-0.3 eq, e.g., 20-30 mol%).

  • Reagent Addition: Add anhydrous DMSO (e.g., 2 mL), followed by cyclohexanone (2.0-5.0 eq). Stir the mixture until the proline dissolves.

  • Initiation: Add 4-nitrobenzaldehyde (1.0 eq) to the solution. Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol product.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC or by NMR analysis of a Mosher's ester derivative.

Data Presentation: Performance in Aldol Reactions

The effectiveness of proline catalysis is demonstrated by the high stereoselectivities achieved with various aldehydes.

AldehydeSolventCatalyst Loading (mol%)Yield (%)dr (anti/syn)ee (% anti)
4-NitrobenzaldehydeDMSO306895:597
4-ChlorobenzaldehydeDMSO308596:498
BenzaldehydeDMSO309093:796
2-NaphthaldehydeMeCN2092>95:5>99

(Data are representative and compiled from various literature sources, including[10])

Application as a Versatile Chiral Synthon

The true power of this compound lies in its use as a starting material for more elaborate chiral molecules. With the amine protected, the carboxylic acid can be selectively transformed into a variety of other functional groups.

Diagram: Synthetic Diversification of this compound

cluster_products Derived Chiral Building Blocks Start This compound Alcohol N-Formyl-L-prolinol (Chiral Alcohols) Start->Alcohol Reduction (e.g., BH₃·THF) Amide N-Formyl-L-prolinamides (Chiral Ligands) Start->Amide Amide Coupling (e.g., EDC, HOBt) Ester N-Formyl-L-proline Esters (Peptide Synthesis) Start->Ester Esterification (e.g., SOCl₂, MeOH) Ketone N-Formyl-pyrrolidinyl Ketones (Advanced Intermediates) Start->Ketone Grignard/Organolithium Addition to Weinreb Amide

Caption: Synthetic pathways originating from this compound.

Protocol 3: Synthesis of N-Formyl-L-prolinol

N-Formyl-L-prolinol is a key intermediate for synthesizing chiral ligands and auxiliaries. This protocol details the selective reduction of the carboxylic acid.

Causality: Borane reagents (like BH₃·THF) are highly effective for reducing carboxylic acids in the presence of amides, providing excellent chemoselectivity. The reaction proceeds through a borate ester intermediate.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, typically 1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

Procedure:

  • Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Borane: Add BH₃·THF solution (approx. 1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully re-cool the flask to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely destroying excess borane.

  • Workup: Remove the solvent under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Formyl-L-prolinol.

  • Purification: The product can be purified by flash column chromatography on silica gel if necessary.

Conclusion

This compound is a cornerstone chiral building block that offers significant strategic advantages in organic synthesis. Its utility as both a stable, protected form of L-proline and a versatile precursor for a diverse range of chiral ligands, catalysts, and pharmaceutical intermediates makes it an indispensable tool for the modern synthetic chemist. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the full potential of this powerful synthon in the pursuit of complex, enantiomerically pure molecules.

References

Application Notes and Protocols for the Asymmetric Michael Addition Catalyzed by 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Organocatalyzed Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its strategic importance is amplified in the realm of asymmetric synthesis, where the creation of chiral centers is paramount for the development of new therapeutics and fine chemicals. Traditionally reliant on metal-based catalysts, the field has seen a paradigm shift with the advent of organocatalysis—the use of small, chiral organic molecules to induce stereoselectivity.[2] Among these, L-proline and its derivatives have emerged as exceptionally versatile and efficient catalysts for a wide range of asymmetric transformations, including the Michael addition.[3][4]

This application note provides a detailed experimental framework for utilizing 1-Formyl-L-proline as a catalyst in the asymmetric Michael addition. While L-proline itself is a celebrated catalyst, the introduction of an N-formyl group can significantly alter the catalyst's steric and electronic properties. This modification may influence its solubility, stability, and, most critically, its catalytic activity and the stereochemical outcome of the reaction.[5] The protocols and insights provided herein are designed to serve as a robust starting point for researchers looking to explore the unique catalytic potential of this compound.

The Catalyst: this compound

This compound, also known as N-formyl-L-proline, is a derivative of the naturally occurring amino acid L-proline.[6][7] Its structure retains the chiral pyrrolidine ring essential for stereochemical control, while the formyl group attached to the nitrogen atom introduces several key modifications.

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₉NO₃[1]
Molecular Weight143.14 g/mol [1]
AppearanceSolid[8]
Melting Point93-94 °C[8]

The formylation of the proline nitrogen prevents the formation of a zwitterion, which can impact its solubility in organic solvents and its interaction with substrates. The electron-withdrawing nature of the formyl group can also modulate the nucleophilicity of the nitrogen and the acidity of the carboxylic acid proton, thereby influencing the catalytic cycle.

The Catalytic Cycle: An Overview

The generally accepted mechanism for proline-catalyzed Michael additions proceeds through an enamine intermediate.[9] The reaction can be visualized as a two-part cycle:

  • Enamine Formation: The catalyst, this compound, reacts with a carbonyl-containing Michael donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.

  • Nucleophilic Attack: This enamine then attacks the Michael acceptor (e.g., a nitroolefin or enone) in a stereocontrolled fashion. The chiral environment provided by the catalyst directs the attack to one face of the acceptor, leading to an enantiomerically enriched product.

Following the C-C bond formation, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a general guideline for performing a Michael addition using this compound as the catalyst. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is recommended for specific substrates.

Protocol 1: Michael Addition of a Ketone to a Nitroolefin

This protocol describes the addition of cyclohexanone (Michael donor) to β-nitrostyrene (Michael acceptor).

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (Michael Donor)

  • β-Nitrostyrene (Michael Acceptor)

  • Toluene (Solvent)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or cryostat

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

    • Add β-nitrostyrene (1.0 mmol, 1.0 equiv).

    • Dissolve the solids in toluene (5 mL).

    • Add cyclohexanone (2.0 mmol, 2.0 equiv) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (approximately 25 °C).

    • Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, typically after 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

Rationale for Experimental Choices:

  • Catalyst Loading: A catalyst loading of 10 mol% is a common starting point for organocatalytic reactions, balancing reaction rate with cost-effectiveness.[4]

  • Solvent: Toluene is a relatively non-polar solvent that has been shown to be effective in proline-catalyzed reactions. Solvent choice can significantly impact stereoselectivity, and screening of other solvents may be beneficial.[10][11]

  • Excess Donor: Using an excess of the Michael donor (cyclohexanone) helps to drive the reaction to completion.

  • Quenching: The use of a mild acidic quench with NH₄Cl helps to hydrolyze the enamine intermediate and neutralize any basic species.

Protocol 2: Michael Addition of an Aldehyde to a Nitroolefin in an Aqueous Medium

This protocol provides an example of a more environmentally benign approach using water as the reaction medium.[12][13]

Materials:

  • This compound (Catalyst)

  • Propanal (Michael Donor)

  • β-Nitrostyrene (Michael Acceptor)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (0.2 mmol, 20 mol%) and β-nitrostyrene (1.0 mmol, 1.0 equiv) in water (5 mL).

    • Add propanal (3.0 mmol, 3.0 equiv).

  • Reaction Execution:

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC, taking aliquots from the organic phase or after a mini-extraction.

  • Work-up:

    • Upon completion, extract the reaction mixture directly with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Aqueous Medium: Performing the reaction in water offers significant green chemistry advantages. The hydrophobic effect can also play a role in promoting the reaction.[12]

  • Higher Catalyst Loading: A higher catalyst loading may be necessary in aqueous media to achieve reasonable reaction rates.

  • Vigorous Stirring: Vigorous stirring is crucial to ensure adequate mixing of the organic reactants in the aqueous phase.

Data Presentation and Visualization

Table of Reaction Parameters

The following table summarizes key parameters for the Michael addition, which should be optimized for each specific substrate combination.

ParameterRecommended Starting RangeRationale
Catalyst Loading 5 - 30 mol%Balances reaction rate and cost. Higher loadings may be needed for less reactive substrates or in aqueous media.[2][14]
Michael Donor 1.5 - 5.0 equivalentsAn excess of the donor often improves reaction yields.
Solvent Toluene, CH₂Cl₂, THF, Water, Ionic LiquidsSolvent polarity and hydrogen bonding capacity can significantly influence stereoselectivity.[10][11]
Temperature 0 °C to Room TemperatureLower temperatures can sometimes improve enantioselectivity at the cost of longer reaction times.
Reaction Time 12 - 72 hoursReaction progress should be monitored by TLC or GC/MS.
Diagrams

Experimental Workflow

experimental_workflow reagents Reagent Preparation (this compound, Donor, Acceptor) setup Reaction Setup (Solvent, Inert Atmosphere if needed) reagents->setup 1. reaction Reaction Execution (Stirring, Temperature Control) setup->reaction 2. monitoring Reaction Monitoring (TLC, GC/MS) reaction->monitoring 3. workup Work-up (Quenching, Extraction) monitoring->workup 4. purification Purification (Column Chromatography) workup->purification 5. analysis Product Analysis (NMR, HPLC, etc.) purification->analysis 6.

Caption: General experimental workflow for the this compound catalyzed Michael addition.

Plausible Catalytic Cycle

catalytic_cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Donor - H₂O donor Michael Donor (Ketone/Aldehyde) iminium Iminium Ion enamine->iminium + Acceptor acceptor Michael Acceptor product Final Product iminium->product + H₂O adduct Michael Adduct product->catalyst - Catalyst (Regeneration)

Caption: Plausible catalytic cycle for the this compound catalyzed Michael addition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Low reaction temperature- Inappropriate solvent- Sterically hindered substrates- Check the purity of the catalyst.- Increase the reaction temperature.- Screen a range of solvents.- Increase catalyst loading and/or reaction time.
Low Enantioselectivity - Reaction temperature is too high- Inappropriate solvent- Racemization of the product- Lower the reaction temperature.- Screen solvents of varying polarity.- Ensure the work-up and purification conditions are mild.
Formation of Side Products - Self-condensation of the donor- Polymerization of the acceptor- Use a less concentrated solution.- Add the acceptor slowly to the reaction mixture.

Conclusion

This compound presents an intriguing catalytic platform for asymmetric Michael additions. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers to explore its potential. By systematically optimizing the reaction parameters and understanding the underlying mechanistic principles, the full synthetic utility of this catalyst can be unlocked for the efficient construction of complex, chiral molecules.

References

Application Notes & Protocols: 1-Formyl-L-proline as a Chiral Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A New Perspective on a Privileged Scaffold

L-proline and its derivatives stand as one of the most robust and versatile platforms in modern catalysis. While L-proline itself is celebrated as a "simple enzyme" in organocatalysis, its true potential is unlocked when it serves as a chiral ligand for transition metals.[1][2] These ligands are instrumental in forging complex chemical bonds with high stereoselectivity, a cornerstone of pharmaceutical and materials science.[3] This guide focuses on a specific, yet underexplored, derivative: 1-Formyl-L-proline (also known as N-Formyl-L-proline).

Unlike the parent L-proline, which possesses a secondary amine, or the commonly used N-Boc derivative, this compound introduces a unique set of electronic and steric properties. The N-formyl group replaces the crucial N-H proton, which is often implicated in catalytic cycles through hydrogen bonding or deprotonation-based mechanisms.[4] Furthermore, the formyl group is electronically distinct from the carbamate of a Boc group, offering a different modulation of the metal center's reactivity.

This document serves as a technical guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for deploying this compound as a novel ligand in key transition metal-catalyzed reactions. We will explore its application in both copper- and palladium-catalyzed cross-coupling reactions, explaining the causal logic behind experimental design and providing a framework for its successful implementation.

Section 1: Ligand Properties and Mechanistic Implications

The efficacy of a ligand is dictated by its structural and electronic characteristics. This compound offers a compelling combination of features that distinguish it from other proline-based ligands.

Structural and Electronic Profile

This compound, with the molecular formula C₆H₉NO₃, is a chiral, bidentate ligand capable of coordinating to a metal center through two distinct points: the oxygen of the carboxylate group and the oxygen of the N-formyl carbonyl group.[5][6] This coordination mode differs significantly from L-proline, which coordinates via the nitrogen and carboxylate oxygen.

Key Distinctions from L-Proline:

  • Absence of the N-H Proton: The most critical modification is the formylation of the ring nitrogen. In many palladium-catalyzed cycles involving L-proline, the N-H bond is proposed to be essential for activity, potentially participating in proton transfer or substrate hydrogen bonding.[4] The absence of this proton in this compound necessitates alternative mechanistic pathways.

  • Electronic Modulation: The N-formyl group is electron-withdrawing. This property can influence the electron density at the coordinated metal center, thereby altering its oxidative and reductive potential. This modulation can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.[7]

  • Conformational Rigidity: N-acylated prolines can exhibit cis/trans isomerism about the amide bond, which can influence the ligand's conformational rigidity and, consequently, the stereochemical outcome of a reaction.[8]

Fig. 2: General Experimental Workflow A 1. Reagent Assembly - Add CuI, this compound,  Base, and solid reagents  to a dry reaction tube. B 2. Inert Atmosphere - Seal the tube. - Evacuate and backfill  with Argon (3x cycle). A->B C 3. Solvent & Liquid Reagents - Add anhydrous solvent  (e.g., DMSO) and liquid  substrates via syringe. B->C D 4. Reaction - Place in a preheated oil bath. - Stir for the specified time  (e.g., 12-24 h). C->D E 5. Workup - Cool to room temp. - Dilute with an organic solvent  (e.g., Ethyl Acetate). - Wash with water/brine. D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. E->F Fig. 3: Proposed Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L₂(X) B->C D Transmetalation (R²-B(OR)₂ + Base) C->D E R¹-Pd(II)L₂(R²) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G R¹-R² F->G Product

References

Application Note: High-Sensitivity Quantification of 1-Formyl-L-proline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the sensitive and accurate quantification of 1-Formyl-L-proline (FL-proline), a molecule of significant interest in metabolic and cancer research. As an identified inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), FL-proline is a critical chemical probe for studying proline metabolism.[1] Accurate measurement is paramount for its application in drug development and as a synthetic intermediate.[1] This guide details robust protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard for this application, and an alternative High-Performance Liquid Chromatography (HPLC) method with derivatization. We emphasize the rationale behind methodological choices, from sample preparation to data acquisition, and provide guidelines for rigorous method validation to ensure data integrity.

Introduction: The Significance of this compound Quantification

This compound (FL-proline) is a formylated derivative of the amino acid L-proline. Its biological relevance has been highlighted by its role as a specific inhibitor of PYCR1, an enzyme crucial for proline biosynthesis that is often upregulated in various cancers.[1] By disrupting proline metabolism, FL-proline can impair the proliferation of cancer cells, making it a valuable tool for oncological research and a potential therapeutic target.[1]

Given its function, the ability to accurately quantify FL-proline in complex biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic (PK), pharmacodynamic (PD), and mechanism-of-action studies. The methods described herein are designed to provide the selectivity and sensitivity required to support these advanced research applications.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₉NO₃[2][3]
Average Molecular Weight 143.14 g/mol [2][3]
Monoisotopic Mass 143.058243 g/mol [2][3]
Predicted XLogP3 -0.1[3]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of low-abundance analytes in complex biological fluids, LC-MS/MS is the preferred technique due to its superior sensitivity, specificity, and wide dynamic range.[4][5][6] The method relies on chromatographic separation of the analyte from matrix components followed by its specific detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Rationale for Methodological Choices
  • Sample Preparation: The primary goal is to remove proteins and phospholipids, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.[7] Protein precipitation is a rapid and effective method for initial cleanup.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₅,¹⁵N-FL-proline) is the gold standard.[4] It co-elutes with the analyte and experiences similar matrix effects, correcting for variability during sample preparation and injection, thereby ensuring the highest accuracy and precision.[4][6]

  • Chromatography: Due to the polar nature of FL-proline, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[5] HILIC provides enhanced retention for polar compounds that are poorly retained on traditional reversed-phase (e.g., C18) columns, leading to better separation from early-eluting matrix interferences.

  • Detection: Electrospray Ionization (ESI) in positive ion mode is highly effective for protonating amine-containing molecules like FL-proline. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering provides exceptional selectivity.

Experimental Workflow and Protocols

The overall workflow for LC-MS/MS analysis is a multi-step process designed to ensure sample cleanliness and analytical specificity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Aliquot 100 µL Biological Sample (e.g., Plasma) s2 Add Internal Standard (SIL-FL-proline) s1->s2 s3 Add 300 µL Cold Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex & Incubate (-20°C, 20 min) s3->s4 s5 Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 Transfer Supernatant s5->s6 s7 Evaporate to Dryness (Nitrogen Stream) s6->s7 s8 Reconstitute in 50 µL Mobile Phase A s7->s8 lc Inject into HILIC-LC System s8->lc ms ESI+ MS/MS Detection (MRM) lc->ms data Data Processing & Quantification ms->data

Caption: LC-MS/MS workflow for FL-proline quantification.

Protocol 2.2.1: Sample Preparation via Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (e.g., plasma, serum, or tissue homogenate).

  • Spike with 10 µL of internal standard working solution (e.g., 100 ng/mL SIL-FL-proline).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate). Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for injection.

Protocol 2.2.2: HILIC-MS/MS Conditions

Table 1: Suggested HILIC-LC Parameters

ParameterRecommended Setting
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Suggested MS/MS Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Detection Mode Multiple Reaction Monitoring (MRM)
FL-proline Transition m/z 144.1 → 70.1 (Collision Energy: ~15-20 eV)
SIL-IS Transition m/z 149.1 → 74.1 (Collision Energy: ~15-20 eV)

Rationale for MRM Transition: The precursor ion at m/z 144.1 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 70.1 is a characteristic fragment corresponding to the proline iminium ion, which is a common and stable fragment from proline-containing molecules under collision-induced dissociation (CID).[9][10][11] This specific transition provides excellent selectivity.

Alternative Method: HPLC with Pre-Column Derivatization

When LC-MS/MS instrumentation is unavailable, HPLC with UV or fluorescence detection can be employed. However, since FL-proline lacks a native chromophore or fluorophore, a chemical derivatization step is mandatory to render it detectable.[12]

Rationale and Workflow

This approach involves reacting FL-proline with a tagging agent that imparts strong UV absorbance or fluorescence. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice as it reacts efficiently with secondary amines like the one in FL-proline to form a stable, highly fluorescent derivative.[13][14]

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis p1 Prepared Sample Extract (from Protocol 2.2.1) p2 Adjust pH with Borate Buffer (pH ~8.0) p1->p2 p3 Add FMOC-Cl Reagent p2->p3 p4 Incubate (e.g., 40°C, 30 min) p3->p4 p5 Quench Reaction (e.g., with an amine) p4->p5 lc Inject into RP-HPLC System p5->lc uv Fluorescence or UV Detection lc->uv data Data Processing & Quantification uv->data

References

Application Notes and Protocols: 1-Formyl-L-proline as a Proline Surrogate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The unique conformational properties of proline can be a double-edged sword in solid-phase peptide synthesis (SPPS). While its rigid structure is often crucial for biological activity, it can also induce peptide aggregation, leading to poor coupling efficiencies and challenging purifications. This guide details a strategic approach to mitigate these issues by employing 1-Formyl-L-proline (For-L-Pro-OH) as a temporary surrogate for proline. The Nα-formyl group acts as a transient backbone protecting group, disrupting the secondary structures responsible for aggregation. We provide in-depth scientific rationale, detailed protocols for the incorporation of Fmoc-For-L-Pro-OH, on-resin deformylation, and subsequent peptide cleavage, alongside troubleshooting and best practices.

The Challenge: Proline-Induced Aggregation in SPPS

Proline's distinctive cyclic structure restricts the peptide backbone's flexibility, often leading to the formation of "kinks" or turns in the peptide chain. While this is often a desired structural motif, during SPPS, the presence of proline, particularly in hydrophobic sequences or repeating motifs, can promote the formation of stable secondary structures on the solid support.[1] These structures can lead to inter-chain hydrogen bonding and subsequent aggregation of the growing peptide chains.[2]

This aggregation phenomenon has severe consequences for the synthesis:

  • Poor Solvation: The aggregated peptide-resin complex becomes poorly solvated, hindering the access of reagents to the N-terminus.

  • Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps can be incomplete, leading to deletion sequences and other impurities that are difficult to separate from the target peptide.

  • Low Yields and Purity: The culmination of these issues is a significant reduction in the overall yield and purity of the crude peptide product.

To overcome these challenges, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and backbone-protecting groups.[1] this compound falls into this latter category, offering an elegant and effective solution.

The Solution: this compound as a Reversible Proline Surrogate

The core concept behind using this compound is the temporary modification of the proline residue to disrupt its aggregation-promoting properties. The formyl group, a small and simple protecting group, is attached to the proline's α-amino group.

Mechanism of Action: The Nα-formyl group on the proline residue introduces a tertiary amide bond in the peptide backbone. This modification mimics the structure-disrupting properties of N-alkyl amino acids, effectively breaking the hydrogen bonding patterns that lead to the formation of β-sheet-like aggregates.[1] This keeps the peptide chains well-solvated and accessible for subsequent synthesis steps.

Orthogonality in Fmoc-SPPS: The N-formyl group is a key component of an orthogonal protection strategy in Fmoc-based SPPS.[3][4] It is stable under the mildly basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and the strongly acidic conditions used for final peptide cleavage from the resin (e.g., TFA-based cocktails).[5] This allows for its selective removal at a specific point in the synthesis without affecting other protecting groups.

Diagram: Workflow for Using this compound in SPPS

SPPS_Workflow Start Start SPPS (Peptide-Resin) Couple_ForPro Couple Fmoc-For-L-Pro-OH Start->Couple_ForPro Standard Coupling Elongate Continue Peptide Elongation Couple_ForPro->Elongate Standard SPPS Cycles Deformylate On-Resin Deformylation Elongate->Deformylate Sequence Assembled Final_Cleavage Cleavage & Global Deprotection Deformylate->Final_Cleavage Formyl Group Removed Purify Purification (RP-HPLC) Final_Cleavage->Purify

Caption: General workflow for the incorporation and removal of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of this compound in Fmoc-based SPPS.

Protocol 1: Incorporation of Fmoc-For-L-Pro-OH

This protocol outlines the coupling of Fmoc-1-Formyl-L-proline onto the growing peptide chain. The procedure is analogous to a standard Fmoc-amino acid coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-1-Formyl-L-proline (Fmoc-For-L-Pro-OH)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed from the peptide-resin using standard conditions (e.g., 20% piperidine in DMF for 5-10 minutes, repeated once). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-For-L-Pro-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

  • Coupling Reaction: Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and immediately add the solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-4 hours.

    • Expert Insight: Proline and its derivatives, being secondary amines, can exhibit slower coupling kinetics. It is crucial to monitor the reaction to ensure completion.

  • Monitoring the Coupling: Perform a qualitative test to check for the presence of free primary amines (from the previous residue). Since proline is being coupled, a standard Kaiser test will be negative. An Isatin or Chloranil test is recommended for monitoring coupling to a secondary amine. A negative test indicates a complete reaction. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid may be necessary.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: On-Resin Deformylation of the Proline Residue

This critical step removes the temporary formyl protecting group to reveal the native proline residue. The following protocol is based on the use of a mild hydrazine solution, which is effective for the removal of formyl groups and is compatible with most standard acid-labile side-chain protecting groups used in Fmoc-SPPS.

Materials:

  • Peptide-resin containing the this compound residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: After the full peptide sequence has been assembled, ensure the final N-terminal Fmoc group is removed. Wash the resin thoroughly with DMF and DCM.

  • Deformylation Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

    • Causality Note: Hydrazine is a nucleophile that attacks the formyl carbonyl carbon, leading to the cleavage of the formyl group from the proline nitrogen. The 2% concentration is generally sufficient for efficient deprotection without causing significant side reactions.

  • Deformylation Reaction: Add the 2% hydrazine/DMF solution to the peptide-resin and agitate at room temperature for 30 minutes.

  • Repeat Treatment: Drain the solution and repeat the treatment with fresh 2% hydrazine/DMF for another 30 minutes to ensure complete deformylation.

  • Monitoring: To confirm the complete removal of the formyl group, a small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS. A mass shift of -28 Da (the mass of the formyl group, CO) is expected.

  • Thorough Washing: It is imperative to thoroughly wash the resin after the hydrazine treatment to remove all traces of the reagent. Wash with DMF (7-10 times) followed by DCM (5 times). The peptide-resin is now ready for final cleavage.

    • Trustworthiness: Inadequate washing can lead to side reactions during the acidic cleavage step.

Diagram: Deformylation Mechanism

Deformylation_Mechanism cluster_reagent node_reactant node_reactant node_product node_product node_reagent node_reagent Reactant Peptide-Resin-N-CO-...-N(CHO)-Pro-...-C-Resin Formyl-Proline Peptide Product Peptide-Resin-N-CO-...-NH-Pro-...-C-Resin Deformylated Proline Peptide Reactant->Product Nucleophilic Attack & Cleavage Reagent + 2% Hydrazine in DMF

References

Biocatalytic Applications of Enzymes Acting on 1-Formyl-L-proline: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of L-Proline and its Derivatives

L-proline, a unique proteinogenic imino acid, imparts significant conformational rigidity to peptides and proteins due to its cyclic structure. This structural constraint is highly sought after in medicinal chemistry for the design of stable, biologically active peptides and small molecule therapeutics. Furthermore, proline itself serves as a powerful organocatalyst in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals.[1][2][3][4][5]

1-Formyl-L-proline represents an N-protected form of L-proline. The N-formyl group is a common protecting group in organic synthesis and is also biologically relevant, as protein synthesis in eubacteria is initiated with N-formylmethionine.[6][7] The ability to selectively remove this formyl group under mild, aqueous conditions using enzymes—a process known as deformylation—offers a significant advantage over harsh chemical methods, aligning with the principles of green and sustainable chemistry.[1]

This guide provides detailed application notes and validated protocols for the use of enzymes that act on this compound. We will explore the core deformylation reaction and its integration into powerful multi-enzyme cascades for the synthesis of valuable chiral intermediates. The methodologies described herein are designed to be robust, reproducible, and readily adaptable for research and development applications.

Core Enzymatic Transformation: The Deformylation of this compound

The primary enzymatic activity capable of acting on this compound is deformylation, catalyzed by enzymes from the amidohydrolase superfamily. The most well-characterized and relevant enzyme for this purpose is Peptide Deformylase (PDF) .

Enzyme Focus: Peptide Deformylase (EC 3.5.1.88)

Peptide Deformylase is a metalloenzyme essential for bacterial protein maturation.[7][8] It catalyzes the hydrolytic removal of the formyl group from the N-terminal formylmethionine of nascent polypeptide chains.[9] While its natural substrate is a peptide, PDF exhibits a degree of substrate promiscuity, allowing it to act on small molecules like this compound.

  • Mechanistic Insight: PDF contains a catalytic metal ion, typically Fe(II), at its active site, though this can be substituted with other divalent cations like Co(II) or Ni(II) for enhanced stability in vitro without loss of activity.[9][10] The enzyme facilitates the hydrolysis of the amide bond between the formyl group and the proline nitrogen, releasing formic acid and L-proline.

  • Causality—The Biocatalytic Advantage: Employing PDF for deformylation offers several key advantages:

    • Specificity: The reaction is highly specific to the formyl group, leaving other functional groups within a molecule untouched.

    • Mild Conditions: The reaction proceeds in aqueous buffers at or near neutral pH and moderate temperatures, preserving sensitive chemical functionalities.

    • Environmental Sustainability: It eliminates the need for corrosive or toxic chemical reagents typically used for deprotection.

Deformylation_Reaction cluster_reactants Reactants cluster_products Products 1_Formyl_L_proline This compound Enzyme Peptide Deformylase (PDF, EC 3.5.1.88) 1_Formyl_L_proline->Enzyme H2O H₂O H2O->Enzyme L_Proline L-Proline Formate Formic Acid Enzyme->L_Proline Enzyme->Formate

Caption: Enzymatic hydrolysis of this compound by Peptide Deformylase.

Application Note 1: High-Yield Production of L-Proline

Objective: To establish a robust and scalable protocol for the quantitative conversion of this compound to L-proline using recombinant Peptide Deformylase.

Rationale: This protocol is foundational for applications requiring a clean, enzymatic deprotection step. By optimizing reaction parameters, we can achieve complete conversion, simplifying downstream purification. The use of a coupled spectrophotometric assay allows for real-time monitoring of enzyme activity and reaction progress, ensuring a self-validating system.

Protocol 1.1: Enzymatic Synthesis of L-Proline

Materials:

  • Recombinant Peptide Deformylase (e.g., from E. coli, expressed and purified).

  • This compound (Substrate).

  • HEPES Buffer (50 mM, pH 7.5).

  • Cobalt Chloride (CoCl₂) solution (10 mM).

  • Formate Dehydrogenase (FDH) from Candida boidinii.

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺).

  • 96-well microplate reader or spectrophotometer.

  • HPLC system with a C18 column for reaction monitoring.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Prepare a stock solution of purified PDF (e.g., 1 mg/mL) in HEPES buffer containing 0.1 mM CoCl₂. The cobalt ion enhances stability compared to the native Fe(II).[9]

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup (Preparative Scale):

    • In a suitable reaction vessel, dissolve this compound in 50 mM HEPES buffer (pH 7.5) to a final concentration of 50 mM.

    • Add CoCl₂ to a final concentration of 0.1 mM. This ensures the PDF active site is saturated with the metal cofactor.

    • Pre-incubate the solution at 37°C for 5 minutes.

    • Initiate the reaction by adding PDF to a final concentration of 0.01 mg/mL (10 µg/mL). The optimal enzyme loading may need to be determined empirically based on desired reaction time.

    • Incubate at 37°C with gentle agitation.

  • Reaction Monitoring:

    • Method A (HPLC): At defined time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a 50 µL aliquot, quench the reaction by adding 50 µL of 0.2 M HCl, and centrifuge to pellet the enzyme. Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of this compound and the appearance of L-proline.

    • Method B (Coupled Enzyme Assay - for initial rate): See Protocol 2.1 for a detailed assay setup. This method is ideal for determining enzyme kinetics and for rapid screening of conditions.

  • Reaction Work-up and Product Isolation:

    • Once the reaction reaches completion (as determined by HPLC), terminate the reaction by acidification (e.g., to pH 3) or by heat inactivation (e.g., 65°C for 15 minutes), followed by centrifugation to remove the denatured enzyme.

    • The resulting supernatant is an aqueous solution of L-proline and formic acid. This can be used directly in subsequent steps or purified further using standard techniques like ion-exchange chromatography if required.

Data Presentation: Expected Reaction Profile

Time (hours)This compound (mM)L-Proline (mM)Conversion (%)
050.00.00
135.514.529
222.127.956
47.842.284
8<0.5>49.5>99

Application Note 2: Multi-Enzyme Cascade for D-Proline Synthesis

Objective: To design and implement a one-pot, three-enzyme cascade to convert this compound into the high-value chiral intermediate, D-proline.

Rationale and Causality: D-amino acids are crucial building blocks for many pharmaceuticals. This cascade represents a powerful example of dynamic kinetic resolution. It combines the initial deprotection of this compound with racemization and subsequent enantioselective oxidation.[11][12]

  • Deformylation (PDF): Releases L-proline, the substrate for the next step.

  • Racemization (Proline Racemase): Continuously interconverts L-proline and D-proline, creating a racemic mixture.[13]

  • Enantioselective Oxidation (L-Proline Dehydrogenase): Selectively removes only the L-proline from the racemic pool, converting it to Δ¹-pyrroline-5-carboxylate (P5C).[14][15] This irreversible step continuously shifts the equilibrium of the racemization reaction, driving the complete conversion of the initial L-proline pool towards the final D-proline product.

Cascade_Workflow Start This compound PDF PDF Start->PDF L_Pro L-Proline PR Proline Racemase L_Pro->PR Step 2 PRODH L-Proline Dehydrogenase L_Pro->PRODH Step 3 D_Pro D-Proline (Product) P5C P5C (Byproduct) PDF->L_Pro Step 1 PR->D_Pro PRODH->P5C

Caption: A three-enzyme cascade for the synthesis of D-proline.

Protocol 1.2: One-Pot Synthesis of D-Proline

Materials:

  • Peptide Deformylase (PDF), Proline Racemase (PR), and L-Proline Dehydrogenase (PRODH).

  • This compound.

  • Tris-HCl Buffer (100 mM, pH 8.0).

  • Cofactors: CoCl₂ (for PDF), Pyridoxal 5'-phosphate (PLP, for PR[13]), FAD (for PRODH[14]).

  • Electron Acceptor for PRODH: 2,6-dichloroindophenol (DCPIP) or another suitable acceptor.

  • Catalase (to remove H₂O₂ if oxygen is the final electron acceptor).

  • Chiral HPLC system for enantiomer analysis.

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 0.1 mM CoCl₂, 0.05 mM PLP, and 0.1 mM FAD. A slightly alkaline pH is chosen as a compromise to support the activities of all three enzymes, particularly PRODH.[16]

  • Reaction Setup:

    • In a single vessel, dissolve this compound in the reaction buffer to a final concentration of 20 mM.

    • Add the three enzymes. The optimal ratio must be determined experimentally. A starting point could be a 1:2:1 mass ratio of PDF:PR:PRODH.

    • If using an aerobic system, add Catalase to prevent oxidative damage from hydrogen peroxide, a potential byproduct of FAD-dependent oxidases.

    • Incubate the reaction at 30°C with vigorous shaking to ensure adequate aeration for the oxidative step.

  • Monitoring the Cascade:

    • At regular intervals, withdraw aliquots and quench immediately (e.g., with an equal volume of methanol or acetonitrile).

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant using a chiral HPLC method (see Protocol 2.3) to quantify L-proline, D-proline, and any remaining starting material.

  • Process Optimization (Expert Insight):

    • The rate-limiting step is often the racemization or oxidation step. If L-proline accumulates, the concentration of PR or PRODH should be increased.

    • If the reaction stalls, it may be due to product inhibition or cofactor degradation.

    • Using whole-cell biocatalysts expressing these enzymes can sometimes be more robust and cost-effective than using purified enzymes, as cofactor regeneration is handled internally.[11]

General Assay Protocols

Protocol 2.1: Spectrophotometric Assay for Peptide Deformylase

This assay couples the release of formate to the NAD⁺-dependent oxidation by Formate Dehydrogenase (FDH), monitoring the increase in absorbance at 340 nm from NADH production.[17][18]

  • Assay Mixture (1 mL total volume):

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM this compound

    • 1 mM NAD⁺

    • 0.1 mM CoCl₂

    • ~2 units of Formate Dehydrogenase

  • Procedure:

    • Assemble the assay mixture in a cuvette and incubate for 2 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding 1-10 µL of PDF solution.

    • Immediately monitor the change in absorbance at 340 nm over time.

    • Calculate activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Protocol 2.2: Assay for L-Proline Dehydrogenase

This assay measures the proline-dependent reduction of an artificial electron acceptor, DCPIP.[15]

  • Assay Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 50 mM L-proline

    • 0.1 mM FAD

    • 0.2 mM DCPIP

  • Procedure:

    • Combine all components except the enzyme in a cuvette and record the initial absorbance at 600 nm.

    • Start the reaction by adding PRODH.

    • Monitor the decrease in absorbance at 600 nm as the DCPIP is reduced.

    • Calculate activity using the molar extinction coefficient of DCPIP (ε₆₀₀ ≈ 21,000 M⁻¹cm⁻¹ under these conditions).

Protocol 2.3: Chiral HPLC Method for D/L-Proline
  • Column: Chiral stationary phase column (e.g., a crown ether or ligand-exchange based column).

  • Mobile Phase: Typically an acidic aqueous solution (e.g., perchloric acid solution, pH ~2.0) with an organic modifier like methanol, depending on the column manufacturer's recommendation.

  • Detection: UV detection after pre-column derivatization (e.g., with o-phthalaldehyde, OPA) or by mass spectrometry.

  • Validation: Run authentic standards of D-proline and L-proline to determine retention times and generate a standard curve for quantification.

References

Troubleshooting & Optimization

How to improve the yield of 1-Formyl-L-proline synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Formyl-L-proline (also known as N-formyl-L-proline). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important non-proteinogenic amino acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and as a chemical probe for studying proline metabolism.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions to improve your experimental outcomes.

Low or No Product Yield

Q1: I performed the formylation of L-proline using formic acid and acetic anhydride, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the formylation of L-proline is a common issue that can often be traced back to several key experimental parameters. The reaction of L-proline with a mixture of formic acid and acetic anhydride generates acetic formic anhydride in situ, which is the primary formylating agent.[2] The efficiency of this process is highly dependent on the reaction conditions.

Causality and Solutions:

  • Inadequate Formation of Acetic Formic Anhydride: The reaction between formic acid and acetic anhydride is an equilibrium process. To drive the formation of the more reactive acetic formic anhydride, an excess of formic acid is often necessary.[3] Ensure that the stoichiometry of your reagents is optimized. A common approach involves using a 2:1 molar ratio of formic acid to acetic anhydride.[3]

  • Moisture Contamination: Acetic formic anhydride is highly sensitive to moisture and can be readily hydrolyzed, which will quench the formylating agent and reduce the yield.[3][4] It is critical to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in this synthesis. The formation of acetic formic anhydride is often performed at a controlled temperature, for example, by heating the mixture of acetic anhydride and formic acid to around 43°C for a few hours.[3] Subsequently, the formylation of L-proline is typically carried out at room temperature overnight.[1] Deviations from the optimal temperature range can lead to incomplete reaction or the formation of side products.

  • Insufficient Reaction Time: While the reaction is often left overnight, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[5]

Experimental Protocol: Synthesis of this compound using Formic Acid and Acetic Anhydride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation of the Formylating Agent:

    • In a three-necked round-bottomed flask equipped with a magnetic stir bar, internal thermometer, and an argon inlet, charge acetic anhydride.

    • Cool the flask to -10°C using an appropriate cooling bath.

    • Slowly add 100% formic acid in portions, ensuring the internal temperature does not rise significantly.[3]

    • After the addition is complete, heat the mixture to an internal temperature of 42-44°C and stir vigorously for 3 hours.[3]

    • Cool the resulting crude anhydride mixture to 5°C.[3]

  • Formylation of L-proline:

    • In a separate flask, dissolve L-proline in formic acid.[1]

    • Cool this solution before slowly adding the pre-formed acetic formic anhydride mixture.

    • Allow the reaction mixture to stir at room temperature overnight.[1]

  • Work-up and Purification:

    • After the reaction is complete, the product can be purified using flash chromatography to isolate this compound.[1]

Formation of Side Products

Q2: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their formation.

Causality and Solutions:

  • Dimerization and Polymerization: Under harsh acidic conditions or at elevated temperatures, amino acids can be prone to dimerization or polymerization.[5] To minimize this, maintain the reaction temperature as low as effectively possible and avoid prolonged reaction times beyond what is necessary for complete formylation.

  • Formation of Formic Anhydride: During the preparation of acetic formic anhydride, some formic anhydride may also be formed.[3] While also a formylating agent, its presence indicates a non-optimized preparation of the primary reagent. Careful control over the stoichiometry and temperature during the preparation of the mixed anhydride can help minimize its formation.

  • Unreacted Starting Materials: The presence of unreacted L-proline or formylating agents in the final product is a common issue. This can be addressed by optimizing the stoichiometry of the reactants and ensuring sufficient reaction time. Monitoring the reaction progress is crucial to determine the point of maximum conversion of the starting material.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q3: What is the role of acetic anhydride in the reaction with formic acid?

A3: Acetic anhydride acts as a dehydrating agent, reacting with formic acid to form the more potent formylating agent, acetic formic anhydride.[2] This in situ generation of the mixed anhydride is a common and effective strategy for formylation reactions.

Q4: Are there alternative methods for the synthesis of this compound?

A4: Yes, alternative methods exist, although the formic acid/acetic anhydride method is widely used. Other formylating agents such as chloral or formaldehyde can also be employed.[6][7] Another approach involves refluxing L-proline with formic acid in toluene and using a Dean-Stark trap to remove the water produced during the reaction.[6] The choice of method may depend on factors such as the desired scale, purity requirements, and available reagents.

Q5: How can I effectively purify this compound?

A5: Flash chromatography is a commonly reported method for the purification of this compound.[1] The choice of solvent system for chromatography will depend on the polarity of the product and any impurities present. Additionally, crystallization can be an effective purification technique. For proline and its derivatives, crystallization from a mixture of water and ethyl alcohol, followed by the addition of acetone, has been described.

Q6: What are the key physical and chemical properties of this compound I should be aware of?

A6: this compound is a solid at room temperature with a melting point of approximately 93-94°C.[6] Its chemical reactivity is primarily dictated by the formyl group and the carboxylic acid moiety, which can participate in reactions such as oxidation, reduction, and esterification.[1][6]

PropertyValueSource
Molecular FormulaC₆H₉NO₃[1]
Molecular Weight143.14 g/mol [1]
Melting Point93-94 °C[6]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps and logical flow for troubleshooting.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_purification Purification reagent_prep Prepare Acetic Formic Anhydride (Formic Acid + Acetic Anhydride) reaction React L-proline with Acetic Formic Anhydride reagent_prep->reaction Add to L-proline solution purification Purify this compound (e.g., Flash Chromatography) reaction->purification Crude product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Issue check_moisture Check for Moisture Contamination start->check_moisture check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_temp Review Reaction Temperature start->check_temp check_time Assess Reaction Time start->check_time solution_moisture Use Anhydrous Reagents & Inert Atmosphere check_moisture->solution_moisture solution_stoichiometry Use Excess Formic Acid check_stoichiometry->solution_stoichiometry solution_temp Optimize Temperature Control check_temp->solution_temp solution_time Monitor Reaction Progress (TLC/HPLC) check_time->solution_time

Caption: Troubleshooting flowchart for low yield issues.

References

Common side reactions and byproducts in 1-Formyl-L-proline chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Formyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with the use of this versatile reagent. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Reagent Quality, Handling, and Storage

This section addresses foundational issues concerning the purity, stability, and proper handling of this compound, which are critical for reproducible and successful experimentation.

FAQ 1.1: I suspect my this compound has degraded. How can I assess its purity and what are the common degradation products?

Answer:

The primary degradation pathway for this compound is hydrolysis of the N-formyl group, yielding L-proline and formic acid. This can be exacerbated by improper storage in the presence of moisture or exposure to acidic or basic conditions.

Troubleshooting Steps:

  • Visual Inspection: High-purity this compound should be a white to off-white crystalline powder.[1] Any significant discoloration (e.g., yellowing or browning) or a clumpy appearance may indicate degradation or the presence of impurities.

  • Solubility Test: Briefly assess solubility in a relevant organic solvent. While not quantitative, a noticeable decrease in solubility compared to a previous batch could suggest the presence of insoluble degradation products.

  • NMR Spectroscopy: This is the most definitive method. Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Signature of Degradation: The presence of L-proline is a key indicator. Look for the characteristic α-proton signal of free L-proline, which will be distinct from that of the N-formylated compound.

    • Impurity Profile: Compare the obtained spectrum with a reference spectrum of pure this compound.

  • Melting Point Analysis: A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.

Section 2: Troubleshooting Common Side Reactions in Catalysis

This compound and its parent compound, L-proline, are widely used as organocatalysts, particularly in asymmetric reactions like aldol and Mannich reactions.[2][3][4][5] Side reactions can impact yield, diastereoselectivity, and enantioselectivity.

FAQ 2.1: My proline-catalyzed aldol reaction is showing low yield and poor stereoselectivity. Could deformylation of the catalyst be the issue?

Answer:

Yes, in situ deformylation is a significant concern. If this compound hydrolyzes to L-proline, you are essentially running the reaction with a different, and potentially less effective, catalyst under your specific conditions. L-proline itself is a well-known catalyst for aldol reactions, but its optimal conditions (e.g., solvent, temperature) may differ from those optimized for its N-formyl derivative.[3]

Causality and Mechanism:

The catalytic cycle of proline-type catalysts involves the formation of enamine or iminium ion intermediates.[2][5] The N-formyl group modulates the electronic properties and steric environment of the catalyst, influencing the stability of transition states and, consequently, the stereochemical outcome.[6] If deformylation occurs, the resulting L-proline will catalyze the reaction through a different set of transition states, potentially leading to a different ratio of stereoisomers and a different reaction rate.

Troubleshooting Workflow:

G start Low Yield / Poor Selectivity Observed check_reagent 1. Verify Purity of this compound (See FAQ 1.1) start->check_reagent check_conditions 2. Scrutinize Reaction Conditions check_reagent->check_conditions is_water_present Is adventitious water present? (e.g., wet solvents, reagents) check_conditions->is_water_present is_temp_high Is the reaction temperature too high? is_water_present->is_temp_high No dry_solvents Action: Rigorously dry all solvents and reagents. is_water_present->dry_solvents Yes lower_temp Action: Lower reaction temperature and monitor kinetics. is_temp_high->lower_temp Yes monitor_rxn 3. Monitor Reaction for Deformylation is_temp_high->monitor_rxn No dry_solvents->monitor_rxn lower_temp->monitor_rxn run_control Action: Run a parallel reaction with L-proline as the catalyst. monitor_rxn->run_control compare_results Compare results. Do they match the problematic reaction? run_control->compare_results conclusion_deformylation Conclusion: Deformylation is likely occurring. Optimize to prevent hydrolysis. compare_results->conclusion_deformylation Yes conclusion_other Conclusion: Issue is likely substrate-related or inherent to the chosen conditions. Re-evaluate scope. compare_results->conclusion_other No

Caption: Troubleshooting workflow for reactions using this compound.

FAQ 2.2: I am observing byproducts that seem to result from self-condensation of my ketone/aldehyde starting material. How can I minimize this?

Answer:

Self-condensation is a common side reaction in aldol-type reactions, especially with highly reactive carbonyl compounds.[3] This occurs when the enamine intermediate (formed from the catalyst and one molecule of the carbonyl compound) reacts with another molecule of the same carbonyl compound instead of the intended reaction partner.

Mitigation Strategies:

  • Slow Addition: Add the more reactive carbonyl partner (often the aldehyde) slowly to the reaction mixture containing the catalyst and the other carbonyl component. This keeps the instantaneous concentration of the reactive partner low, favoring the cross-reaction over self-condensation.

  • Stoichiometry Adjustment: Using an excess of the less reactive carbonyl partner can statistically favor the desired cross-reaction. However, this can complicate purification.

  • Temperature Control: Lowering the reaction temperature often reduces the rate of side reactions more than the desired reaction, improving selectivity.

  • Catalyst Loading: While sometimes high catalyst loadings are used to drive reactions to completion, this can also increase the rate of side reactions.[3] An optimization of the catalyst loading may be necessary.

Section 3: Byproduct Identification and Purification

Even with optimized reaction conditions, the formation of byproducts is common. Identifying and removing these impurities is crucial for obtaining a pure final product.

FAQ 3.1: My crude product shows several unexpected spots on a TLC plate. What are the most common byproducts I should expect?

Answer:

The identity of byproducts is highly dependent on your specific reaction. However, a general list of common impurities derived from side reactions in this compound chemistry includes:

Byproduct/ImpurityOriginTypical Analytical Signature (¹H NMR)
L-Proline Hydrolysis of the N-formyl group.Appearance of a distinct α-proton signal, different from the formylated species.
Formic Acid Hydrolysis of the N-formyl group.Can appear as a singlet, but is often exchanged with D₂O.
Self-Condensation Product Dimerization of a starting carbonyl compound.Complex signals; often a significant increase in the number of protons in the aliphatic/olefinic region compared to the starting material.
Over-addition Products Reaction of the initial product with more starting material.Loss of specific functional group signals (e.g., aldehyde proton) and appearance of new carbinol protons.
Epimerized Product Epimerization at a stereocenter, potentially α to a carbonyl.Appearance of a second set of signals for the diastereomeric product. Can be difficult to resolve from the main product.
Protocol: Purification via Recrystallization

If your desired product is a solid, recrystallization is often an effective method for removing many of the common byproducts.

Step-by-Step Methodology:

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., ethyl acetate, hexane, ethanol, water, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, you can add a small amount of activated carbon and hot filter the solution.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Mechanistic Considerations

Understanding the underlying mechanisms can help rationalize the formation of side products and guide optimization efforts.

Diagram: The Deformylation Side Reaction

The hydrolysis of the N-formyl group is a critical side reaction that can alter the course of a catalyzed reaction.

G cluster_0 Deformylation Side Reaction NFP This compound Pro L-Proline NFP->Pro Hydrolysis FA Formic Acid H2O H₂O H_plus H⁺ or OH⁻ (catalyst)

References

Technical Support Center: Purification of 1-Formyl-L-proline & Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Formyl-L-proline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical synthetic intermediates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: The impurity profile largely depends on the synthetic route, but common impurities include:

  • Unreacted L-proline: The primary starting material. Its presence indicates an incomplete reaction.

  • Excess Formylating Agent: Residual reagents like formic acid or acetic anhydride used during the formylation step.[1][2]

  • Diacylated Byproducts: Though less common with proline's secondary amine, side reactions can occur.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Toluene, Dichloromethane).[2]

  • Oxidation/Degradation Products: The formyl group can be sensitive to certain conditions, and the proline ring itself can undergo side reactions. Discoloration (pink, brown) can be an indicator of such impurities.[2][3]

  • D-enantiomer: Racemization during synthesis, while often minimal under standard formylation conditions, should always be considered a potential impurity, especially if harsh conditions are used.

Q2: My compound is an N-formylated derivative of a different proline analog. Do the same purification principles apply?

A: Yes, the core principles remain the same, but the specific properties of your derivative will dictate the details. The key is to understand how the additional functional groups on your proline analog affect the molecule's overall polarity, solubility, and stability. For example, a hydrophobic ester derivative will be much less polar than this compound, requiring a less polar solvent system for chromatographic elution. Conversely, a derivative with additional acidic or basic groups may be more amenable to purification via acid-base extraction or ion-exchange chromatography.

Q3: How stable is the N-formyl group during purification? Can it be unintentionally cleaved?

A: The N-formyl group is generally stable under standard purification conditions like silica gel chromatography and recrystallization. However, it is not as robust as other protecting groups like Boc or Cbz and can be labile under certain conditions:

  • Strongly Acidic Conditions: Prolonged exposure to strong acids (e.g., trifluoroacetic acid, concentrated HCl) can lead to deformylation.[4]

  • Strongly Basic Conditions: Treatment with aqueous bases like hydroxylamine at high pH can also remove the formyl group.

  • Hydrazine: Exposure to hydrazine, even at low temperatures, is a known method for removing N-formyl groups and should be avoided unless cleavage is intended.[4][5]

It is crucial to maintain a near-neutral pH during aqueous workups and to use buffered mobile phases in chromatography if lability is a concern.

Section 2: Troubleshooting Guide: From Crude Product to Pure Compound

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My crude this compound is a dark, oily residue instead of a solid.

  • Question: I've completed the synthesis and evaporation, but I'm left with a dark, viscous oil. What went wrong and how can I purify it?

  • Answer & Causality: This is a common issue often caused by residual solvents, excess acidic reagents (like formic acid), or the presence of oxidation byproducts.[2][3] Oils are notoriously difficult to handle and purify directly.

    • Solution Workflow:

      • Acid Removal: Dissolve the oil in ethyl acetate and wash it carefully with a saturated sodium bicarbonate solution to neutralize and remove excess formic acid.[2] Be cautious of effervescence.

      • Solvent Co-evaporation: After drying the organic layer, co-evaporate the residue with a solvent in which the product is poorly soluble but the impurities are, such as diethyl ether or a hexane/ethyl acetate mixture. This can often induce precipitation or solidification.

      • Direct to Chromatography: If solidification fails, dissolve the oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded directly onto a chromatography column for purification.

Problem 2: I'm seeing significant streaking and poor separation during flash column chromatography.

  • Question: When I run my column, the product spot on TLC is a long streak, and I'm getting mixed fractions. How can I improve the separation?

  • Answer & Causality: Streaking on silica gel is a classic sign of a compound that is too polar for the chosen solvent system or is interacting too strongly with the acidic silica surface. The free carboxylic acid on this compound is the primary cause.

    • Troubleshooting Steps:

      • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.5-1%) to your eluent (e.g., Dichloromethane/Methanol). The acid protonates the carboxylate form of your product, reducing its interaction with the silica's silanol groups and leading to sharper peaks.

      • Optimize the Solvent System: Ensure you are using an appropriate solvent system. For highly polar compounds like this, a gradient elution from a less polar mixture (e.g., 5% Methanol in DCM) to a more polar one (e.g., 15% Methanol in DCM) is often necessary.[6]

      • Check for Overloading: Loading too much crude material onto the column will inevitably lead to poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

Problem 3: My recrystallization attempt failed; the compound either "oiled out" or didn't crystallize at all.

  • Question: I'm trying to recrystallize my product, but it either separates as an oil upon cooling or remains completely dissolved. What should I do?

  • Answer & Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.[3] Failure to crystallize means the compound is too soluble in the chosen solvent.[3]

    • Troubleshooting Recrystallization:

Problem Probable Cause Solution
Product "Oils Out" Solution is supersaturated; cooling is too rapid; solvent may be too non-polar.Reheat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) and allow it to cool much more slowly. Seeding with a pure crystal can also initiate proper crystallization.[3]
No Crystals Form The solution is not saturated enough; the product is too soluble.Evaporate some of the solvent to increase the concentration. Alternatively, add a less polar "anti-solvent" (e.g., diethyl ether or hexanes) dropwise until turbidity persists, then heat until clear and cool slowly. Scratching the inside of the flask with a glass rod can also induce nucleation.[3]
Product is Still Impure The chosen solvent system is not effective at excluding the impurity; co-precipitation occurred.Try a different solvent or solvent mixture. A second recrystallization may be necessary. If impurities are persistent, column chromatography is the better choice.[3]

Problem 4: How do I confirm the chiral purity of my final product?

  • Question: My product looks pure by standard HPLC and NMR, but how can I be sure there's no D-enantiomer?

  • Answer & Causality: Standard analytical techniques cannot distinguish between enantiomers. Assessing chiral purity is critical, especially in drug development, and requires a chiral method.

    • Recommended Approach: Chiral HPLC

      • Method: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard. Columns like Chiralpak® or Chiralcel® are designed to interact differently with enantiomers, resulting in separate elution times.[7][8]

      • Derivatization: this compound lacks a strong chromophore for UV detection. To enhance sensitivity, it can be derivatized with a UV-active or fluorescent tag.[8][9] However, it's often possible to detect it at low wavelengths (200-210 nm) without derivatization.

      • Alternative (GC): Chiral Gas Chromatography (GC) can also be used, but it requires derivatization to make the amino acid volatile (e.g., esterification of the carboxylic acid).[10] This adds extra steps and potential for side reactions.

Section 3: Key Purification Protocols

Here are detailed, step-by-step methodologies for the most common purification techniques for this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the product from impurities with different polarities, such as unreacted L-proline.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (optional)

    • Chromatography column, collection tubes, TLC plates

  • Workflow Diagram:

    workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry (in Hexane/DCM) pack_col Pack Column prep_slurry->pack_col load_sample Load Sample prep_sample Prepare Sample (adsorb on silica) prep_sample->load_sample elute_col Elute with Gradient (e.g., 0-15% MeOH in DCM) load_sample->elute_col collect_frac Collect Fractions elute_col->collect_frac tlc_analysis Analyze Fractions by TLC collect_frac->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure evaporate Evaporate Solvent pool_pure->evaporate

    Caption: Workflow for Flash Column Chromatography Purification.

  • Step-by-Step Methodology:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (like hexanes or DCM). Pour it into the column and allow it to pack under pressure, ensuring there are no air bubbles.

    • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method and prevents dissolution issues at the top of the column. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with a low-polarity mobile phase (e.g., 2% MeOH in DCM).

      • Scientist's Note: Starting with low polarity ensures that less polar impurities are washed out first.

    • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase to 5%, then 10% MeOH in DCM).[6] If streaking is observed, add 0.5% acetic acid to the mobile phase.

      • Scientist's Note: A gradient elution is more efficient than an isocratic (constant solvent mixture) elution for separating compounds with a wide range of polarities.

    • Fraction Collection & Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC). Stain the TLC plate with an appropriate visualizing agent (e.g., potassium permanganate or ninhydrin if you suspect unreacted proline).

    • Pooling and Evaporation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This technique is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.

  • Step-by-Step Methodology:

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvent systems like ethanol/water or acetone/heptane mixtures are good starting points.[3][11]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

      • Scientist's Note: Using the absolute minimum amount of solvent is critical for maximizing recovery.

    • Decolorization (Optional): If the solution is colored, it may indicate high-molecular-weight or oxidation impurities. Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[3][12]

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

      • Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

    • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the purified crystals in a vacuum oven.

Section 4: Purity Assessment & Analytical Methods

Confirming the purity of your final product is a non-negotiable step. A combination of techniques is often required for full characterization.

Comparison of Analytical Methods

The choice of method depends on the information required, from simple purity checks to detailed structural and chiral confirmation.[7]

Analytical Method Principle Information Provided Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Chemical purity, presence of related substances.High resolution, quantitative, robust, and widely available.[7]May not separate all structurally similar impurities without optimization. Does not provide chiral purity information.[7]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (quantification of D-isomer).Highly sensitive and accurate for quantifying enantiomeric excess.[7][8]Requires specialized and often expensive chiral columns. Method development can be complex.[7]
¹H Nuclear Magnetic Resonance (¹H-NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with unique proton signals.Non-destructive, provides detailed structural information, can be quantitative (qNMR).[7]Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.[7]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and identification of impurities based on their mass.High sensitivity and specificity for molecular weight determination.[7]Does not provide information on isomeric or enantiomeric purity.
Troubleshooting Logic Diagram

This diagram provides a decision-making framework for tackling purification challenges.

troubleshooting start Crude Product State? oil Oily Residue start->oil Oil solid Impure Solid start->solid Solid oil_action1 Action: Acid Wash & Co-evaporation oil->oil_action1 solid_action1 Attempt Recrystallization solid->solid_action1 oil_result Solidifies? oil_action1->oil_result oil_yes Proceed to Recrystallization oil_result->oil_yes Yes oil_no Proceed to Chromatography (Dry Loading) oil_result->oil_no No final_product Pure Product oil_yes->final_product chroma_result Chromatography Issue? oil_no->chroma_result solid_result Successful? solid_action1->solid_result solid_yes Analyze Purity (HPLC, NMR) solid_result->solid_yes Yes solid_no Proceed to Chromatography solid_result->solid_no No solid_yes->final_product solid_no->chroma_result streaking Streaking/ Poor Separation chroma_result->streaking Yes no_issue Good Separation chroma_result->no_issue No streaking_action Action: Add Acid to Eluent & Optimize Gradient streaking->streaking_action no_issue->final_product streaking_action->final_product

References

Stability issues and degradation pathways of 1-Formyl-L-proline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Formyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experimentation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your work.

Introduction to this compound Stability

This compound (also known as N-formyl-L-proline) is a derivative of the amino acid L-proline, utilized as a chemical probe in cancer biology and as a synthetic intermediate in pharmaceutical development.[1] Its stability is paramount for reproducible and accurate experimental outcomes. The primary degradation pathway of concern is the hydrolysis of the N-formyl group, which yields L-proline and formic acid. This process can be influenced by several factors including pH, temperature, and the presence of enzymatic activity.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Biological Assays

Symptoms:

  • Diminished or variable inhibition of target enzymes (e.g., PYCR1).[1]

  • Reduced impact on cellular proliferation in cancer cell lines.[1]

  • Need for higher concentrations of the compound to achieve the desired effect compared to literature values.

Potential Causes:

  • Degradation in Stock Solution: this compound may have degraded during storage, leading to a lower effective concentration.

  • Instability in Assay Buffer or Cell Culture Media: The pH and enzymatic content of your experimental medium can accelerate the hydrolysis of the N-formyl group.

  • Impure Starting Material: The initial purity of the this compound may be lower than specified.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Step-by-Step Solutions:

  • Verify Purity of Solid Compound:

    • Action: Analyze the purity of your this compound solid material using High-Performance Liquid Chromatography (HPLC).

    • Causality: This initial check ensures that the problem is not with the starting material. Synthesis of this compound involves reagents like formic acid and acetic anhydride, and residual starting materials or side products could be present.[1]

  • Assess Stability of Stock Solution:

    • Action: Prepare a fresh stock solution in your chosen solvent (e.g., DMSO, water). Analyze its purity via HPLC immediately after preparation and then at regular intervals (e.g., 24, 48, 72 hours) while stored under your typical conditions (e.g., 4°C, -20°C).

    • Causality: This will determine the shelf-life of your stock solution and whether degradation is occurring during storage.

  • Evaluate Stability in Aqueous Assay Buffer/Cell Culture Media:

    • Action: Spike your assay buffer or cell culture medium with a known concentration of this compound. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for the presence of this compound and L-proline by HPLC.

    • Causality: This "forced degradation" study simulates your experimental conditions to identify if the environment is causing hydrolysis.[2][3] Cell culture media can contain enzymes that may contribute to the degradation of N-formylated compounds.[4]

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • A new peak with a retention time corresponding to L-proline appears or increases in area over time.

  • Other minor, unidentified peaks are observed in the chromatogram of an aged solution.

Potential Causes:

  • Hydrolysis (Deformylation): The most common degradation pathway is the cleavage of the formyl group, yielding L-proline. This is accelerated by acidic or basic conditions.

  • Oxidation: Although less common for this molecule, oxidative degradation is a possibility under harsh conditions.

  • Contamination: The unexpected peak could be a contaminant from the solvent, container, or other reagents.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown chromatographic peaks.

Step-by-Step Solutions:

  • Co-injection with L-proline Standard:

    • Action: Inject a sample of your degraded this compound solution that has been spiked with a pure L-proline standard.

    • Causality: If the area of the suspected degradation peak increases without the appearance of a new, separate peak, it confirms the identity of the degradant as L-proline.

  • Forced Degradation Studies:

    • Action: Intentionally degrade this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) as outlined in ICH guidelines.[5][6]

      • Acidic: 0.1 M HCl at 60°C

      • Basic: 0.1 M NaOH at 60°C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 80°C

    • Causality: This helps to identify the major degradation products and the conditions that accelerate their formation, providing insight into the molecule's intrinsic stability.[6]

  • LC-MS Analysis:

    • Action: Analyze the forced degradation samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: LC-MS will provide the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A: For long-term storage, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[7]

Q2: How should I prepare and store stock solutions of this compound?

A: Stock solutions can be prepared in anhydrous DMSO or ethanol. For aqueous solutions, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 6-7). It is recommended to prepare fresh aqueous solutions daily. For longer-term storage of stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Storage Condition Recommendation Rationale
Solid 2-8°C, under inert gasMinimizes hydrolysis from atmospheric moisture.
DMSO/Ethanol Stock Aliquot, store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles.
Aqueous Solution Prepare fresh dailyHighly susceptible to pH-dependent hydrolysis.

Q3: What is the primary degradation pathway for this compound?

A: The primary degradation pathway is the hydrolysis of the amide bond of the N-formyl group to yield L-proline and formic acid. This reaction is catalyzed by both acid and base.

G This compound This compound L-proline + Formic Acid L-proline + Formic Acid This compound->L-proline + Formic Acid Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A: A stability-indicating HPLC method with UV detection is the most common and effective technique.[9] Reversed-phase chromatography can typically separate this compound from its primary degradant, L-proline. For definitive identification of unknown degradation products, LC-MS is recommended.[10]

Experimental Protocol: HPLC Method for Stability Assessment

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

References

Impact of solvent and temperature on 1-Formyl-L-proline reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Formyl-L-proline. This center is designed to provide in-depth, field-proven insights into the critical roles of solvent and temperature in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Unique Profile of this compound

This compound, a derivative of the versatile organocatalyst L-proline, presents a unique set of properties due to the introduction of the N-formyl group. This modification significantly alters the molecule's electronic and steric characteristics compared to its parent amino acid. Understanding these changes is paramount to harnessing its full potential in organic synthesis, whether it is used as a chiral building block, a ligand, or a catalyst. This guide will address common challenges and questions regarding its reactivity, focusing on the pivotal influence of the reaction environment.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility and Solvent Selection

Q1: I'm having trouble dissolving this compound. Which solvents are recommended?

A1: The solubility of this compound is a critical first step for a successful reaction. Its solubility profile is intermediate between the highly polar L-proline and more non-polar N-acylated derivatives like N-Boc-L-proline.

  • Expert Insight: The N-formyl group reduces the molecule's ability to form strong hydrogen bonds compared to the secondary amine of L-proline, while also introducing some polar character from the carbonyl group. This results in good solubility in a range of polar aprotic and protic solvents.

Table 1: Solubility Profile of this compound and Related Compounds

CompoundPolar Protic Solvents (e.g., Water, Methanol, Ethanol)Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)Non-Polar Solvents (e.g., Toluene, Hexane)
L-Proline HighModerateLow[1]
This compound Moderate to HighHighVery Low
N-Boc-L-proline Low in water; Soluble in ethanolHigh (e.g., ~15 mg/mL in DMSO, ~20 mg/mL in DMF)[2]Low

Troubleshooting Tip: If you observe poor solubility, consider a solvent mixture. For reactions requiring less polar conditions, a mixture of a polar aprotic solvent with a less polar co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may be effective. Always perform a small-scale solubility test before committing to a large-scale reaction.

Q2: How does the choice between a protic and an aprotic solvent affect my reaction outcome?

A2: The solvent's ability to donate hydrogen bonds (protic) or not (aprotic) has a profound impact on the reaction mechanism and kinetics, especially in catalysis.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. However, they can also form hydrogen bonds with the catalyst and reactants, potentially reducing their reactivity. In proline-catalyzed reactions, protic solvents can sometimes lead to poor stereocontrol.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often the solvents of choice for proline and its derivatives in catalysis.[3] They can dissolve the catalyst and polar reactants while not overly solvating and deactivating the catalytic species. This often leads to higher reaction rates and better stereoselectivity.

Causality Explained: In a typical proline-catalyzed aldol reaction, the key enamine intermediate is formed from the reaction of the proline catalyst with a ketone. Polar aprotic solvents do not interfere with the nucleophilicity of this enamine, allowing for an efficient attack on the electrophile (an aldehyde). In contrast, polar protic solvents can protonate the enamine, reducing its nucleophilicity and slowing down the reaction.

G cluster_0 Protic Solvent cluster_1 Aprotic Solvent Protic_Enamine Enamine (Protonated & Solvated) Protic_Rate Reduced Nucleophilicity Protic_Enamine->Protic_Rate Protic_Outcome Slower Reaction Rate Lower Selectivity Protic_Rate->Protic_Outcome Aprotic_Enamine Enamine (Free & Reactive) Aprotic_Rate High Nucleophilicity Aprotic_Enamine->Aprotic_Rate Aprotic_Outcome Faster Reaction Rate Higher Selectivity Aprotic_Rate->Aprotic_Outcome

Caption: Solvent effect on enamine reactivity.

Temperature Optimization

Q3: My reaction is very slow at room temperature. Can I simply increase the heat?

A3: While increasing the temperature will generally increase the reaction rate, it can also lead to undesirable side reactions and a decrease in stereoselectivity. A systematic approach to temperature optimization is crucial.

  • Expert Insight: The relationship between temperature and reaction outcome is a delicate balance. For many asymmetric reactions catalyzed by proline derivatives, lower temperatures (e.g., 0°C to room temperature) are often employed to maximize enantioselectivity. The chiral transition state is more ordered and lower in energy relative to the achiral transition state at reduced temperatures.

Table 2: Temperature Effects on this compound Reactions

Temperature RangePotential OutcomesTroubleshooting Recommendations
Low (e.g., -20°C to 4°C) Higher stereoselectivity, slower reaction rate, potential for incomplete conversion. Can prevent decomposition of thermally sensitive reagents.[4][5]Use for highly exothermic reactions or when maximizing stereoselectivity is the primary goal. Extend reaction times and monitor for completion.
Moderate (e.g., 20°C to 40°C) Good balance between reaction rate and selectivity for many standard transformations.A good starting point for most reactions. Optimize within this range in small increments.
High (e.g., > 50°C) Significantly faster reaction rates, but increased risk of side reactions (e.g., self-condensation, elimination), racemization, and potential deformylation.[6]Use with caution, primarily for thermally stable reactants and when stereoselectivity is not a concern. Consider if a more active catalyst or different solvent could achieve the desired rate at a lower temperature.

Troubleshooting Workflow for Temperature Optimization:

G Start Reaction Issue: Low Yield or Selectivity Check_Temp Is Temperature Optimized? Start->Check_Temp Low_Yield Low Yield? Check_Temp->Low_Yield Low_Selectivity Low Selectivity? Low_Yield->Low_Selectivity No Increase_Temp Gradually Increase Temperature (e.g., in 10°C increments) Low_Yield->Increase_Temp Yes Decrease_Temp Decrease Temperature (e.g., to 0°C or below) Low_Selectivity->Decrease_Temp Yes Optimal Optimal Conditions Found Low_Selectivity->Optimal No, issue persists Monitor_Byproducts Monitor for Byproducts (TLC, GC/MS, NMR) Increase_Temp->Monitor_Byproducts Monitor_Conversion Monitor Conversion Rate Decrease_Temp->Monitor_Conversion Monitor_Byproducts->Optimal Monitor_Conversion->Optimal

Caption: Decision tree for temperature troubleshooting.

Side Reactions and Byproduct Formation

Q4: I am observing unexpected byproducts in my reaction. What are the likely culprits when using this compound?

A4: Side reactions in proline-mediated transformations are well-documented, and the N-formyl group can introduce its own set of considerations.

  • Self-Condensation of Substrates: Aldehydes and ketones, particularly those that are enolizable, can react with themselves in aldol-type reactions.[7] This is often competitive with the desired cross-coupling reaction.

    • Mitigation: Use a large excess of the non-enolizable partner (if applicable), add the enolizable substrate slowly to the reaction mixture, or lower the reaction temperature.

  • Oxazolidinone Formation: The proline catalyst can react with aldehydes or ketones to form a five-membered ring called an oxazolidinone. This is often a reversible, "off-cycle" process that sequesters the catalyst, reducing the effective catalyst concentration.[7][8]

    • Mitigation: The formation of oxazolidinones is highly dependent on the solvent and substrates. While difficult to completely eliminate, ensuring anhydrous conditions can sometimes help.

  • Deformylation: The N-formyl group can be labile under certain conditions. Strong acidic conditions, especially at elevated temperatures (70-150 °C), can lead to the removal of the formyl group, regenerating L-proline.[6] This could alter the catalytic activity and selectivity mid-reaction.

    • Mitigation: Avoid strongly acidic conditions and high temperatures unless deformylation is the desired outcome. If acidic additives are required, use weaker acids or operate at lower temperatures.

  • Elimination (Dehydration): In aldol-type reactions, the initial β-hydroxy carbonyl adduct can lose a molecule of water to form an α,β-unsaturated product.

    • Mitigation: This is often promoted by heat and acidic or basic conditions. Work-up at lower temperatures and neutralization of the reaction mixture can minimize this side reaction.

Q5: How does the N-formyl group affect the catalytic activity compared to L-proline?

A5: The N-formyl group has a significant impact on the electronic and steric nature of the proline catalyst.

  • Electronic Effect: The formyl group is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom. This can slow down the initial formation of the enamine intermediate compared to L-proline. However, it also makes the carboxylic acid proton more acidic.[9] This enhanced acidity can lead to more effective activation of the electrophile (e.g., an aldehyde) through hydrogen bonding.

  • Steric Effect: The formyl group is sterically larger than the hydrogen atom on the nitrogen of L-proline. This can create a more defined chiral environment around the catalytic site, potentially leading to higher stereoselectivity in some reactions.[7]

The Dual Role of the N-Formyl Group in Catalysis:

G cluster_0 Electronic Effects cluster_1 Steric Effects N_Formyl N-Formyl Group Reduced_Nuc Reduced N Nucleophilicity N_Formyl->Reduced_Nuc Increased_Acid Increased COOH Acidity N_Formyl->Increased_Acid Increased_Bulk Increased Steric Bulk N_Formyl->Increased_Bulk Slower_Enamine Slower Enamine Formation Reduced_Nuc->Slower_Enamine Better_Activation Enhanced Electrophile Activation Increased_Acid->Better_Activation Chiral_Pocket More Defined Chiral Pocket Increased_Bulk->Chiral_Pocket Higher_Selectivity Potential for Higher Stereoselectivity Chiral_Pocket->Higher_Selectivity

Caption: Influence of the N-formyl group on catalytic properties.

Experimental Protocols

General Protocol for a this compound Catalyzed Asymmetric Aldol Reaction

This protocol serves as a general starting point. Optimal conditions, particularly solvent, temperature, and reaction time, should be determined for each specific substrate combination.

  • Reaction Setup:

    • To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the chosen solvent (e.g., DMSO, 2 mL).

    • Add the ketone (10.0 mmol, 10 equivalents).

    • Add this compound (0.1 mmol, 10 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 4°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or an appropriate analytical technique (e.g., GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by NMR and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

References

Catalyst loading and turnover number optimization for 1-Formyl-L-proline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organocatalysis using 1-Formyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and turnover number (TON). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound as an organocatalyst.

Q1: What is this compound and why is it used instead of L-proline?

A1: this compound is a derivative of the natural amino acid L-proline, where the secondary amine is protected by a formyl group. L-proline itself is a highly effective bifunctional organocatalyst, utilizing its secondary amine to form enamine intermediates and its carboxylic acid for hydrogen bonding activation.[1][2][3] The N-formyl group modifies the catalyst's electronic properties and steric environment. This modification can be advantageous in specific applications by:

  • Altering Solubility: Enhancing solubility in a wider range of organic solvents compared to the zwitterionic L-proline.

  • Tuning Reactivity: The electron-withdrawing nature of the formyl group can influence the nucleophilicity of the enamine intermediate, potentially altering reaction kinetics and selectivity.

  • Preventing Side Reactions: The formyl group can prevent unwanted side reactions involving the secondary amine.

Q2: What is the fundamental difference between Catalyst Loading, Turnover Number (TON), and Turnover Frequency (TOF)?

A2: These three metrics are crucial for evaluating the efficiency and practicality of a catalytic process.

  • Catalyst Loading: This refers to the amount of catalyst used relative to the limiting substrate, typically expressed in mole percent (mol%). Optimizing this value is a balance between achieving a practical reaction rate and minimizing cost. High catalyst loadings are a common drawback in organocatalysis.[1]

  • Turnover Number (TON): TON represents the total number of substrate molecules converted into the desired product by a single molecule of the catalyst before it becomes inactive.[4][5] It is a measure of catalyst stability and longevity. A high TON indicates a robust catalyst. It is calculated as: TON = (moles of product) / (moles of catalyst)[5]

  • Turnover Frequency (TOF): TOF is the rate of the reaction, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹). It measures the intrinsic activity of the catalyst under specific conditions.[5][6] It is calculated as: TOF = TON / time[5]

For industrial applications, a high TON is desired to indicate a long-lived catalyst, while a high TOF is sought for process efficiency.[4]

Q3: What types of reactions are typically catalyzed by this compound and its parent compound, L-proline?

A3: L-proline and its derivatives are renowned for catalyzing a wide array of asymmetric transformations, primarily through enamine and iminium ion intermediates.[7][8] These include:

  • Aldol Reactions: A cornerstone of proline catalysis, forming carbon-carbon bonds with high stereocontrol.[2][7][9][10][11]

  • Mannich Reactions: The addition of an enolizable carbonyl compound to an imine.[1][3]

  • Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3][11]

  • α-Functionalizations: Including α-amination, α-oxygenation, and α-halogenation reactions.[3][12]

The N-formyl group on this compound modulates its performance in these transformations.

Section 2: Troubleshooting Guide for Low Turnover & Poor Performance

This section provides structured troubleshooting advice for common issues encountered during experiments with this compound.

Problem 1: Low or No Product Conversion
Q: My reaction shows very low conversion even after an extended period. What are the likely causes and how can I fix it?

A: Low conversion is a common issue that can stem from several factors, from catalyst activity to reaction conditions.

Potential Causes & Solutions:

  • Sub-optimal Catalyst Loading: While the goal is to use minimal catalyst, an excessively low loading may result in an impractically slow reaction. Proline-catalyzed reactions can sometimes require high loadings (up to 30 mol%).[7][12]

    • Troubleshooting Protocol:

      • Set up a series of parallel reactions with varying catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%, 20 mol%).

      • Monitor the reaction progress over time using a suitable analytical technique (TLC, GC, or ¹H NMR).

      • Plot conversion versus time for each loading to identify the optimal balance between reaction rate and catalyst amount. An optimal loading of around 4.8 mol% has been identified in some heterogeneous proline systems.[1]

  • Incorrect Solvent Choice: The solvent has a profound impact on proline catalysis, influencing catalyst solubility, transition state stabilization, and stereoselectivity.[13][14] Highly polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective for proline catalysis, but the N-formyl group may alter this preference.[12]

    • Troubleshooting Protocol:

      • Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Acetonitrile, DMSO).

      • Ensure the catalyst and starting materials are fully dissolved at the reaction temperature.

      • Analyze the results for both yield and selectivity, as the optimal solvent for each may differ.[14]

  • Presence of Inhibitors or Catalyst Deactivation: The catalyst can be deactivated through various pathways.

    • Water Content: The role of water is complex. While sometimes added to prevent catalyst deactivation by suppressing the formation of off-cycle species like oxazolidinones[15][16], water can also suppress the intrinsic reaction rate by interfering with key intermediates.[15][16] The optimal amount of water is highly system-dependent.

    • Product Inhibition: The product itself may bind to the catalyst, preventing it from re-entering the catalytic cycle.

    • Side Reactions: The catalyst may be consumed in non-productive pathways.

    • Troubleshooting Protocol:

      • Control Water: Run the reaction under strictly anhydrous conditions and then systematically add controlled amounts of water (e.g., 0.5, 1.0, 5.0 equivalents) to observe the effect on the reaction rate.

      • Monitor by NMR: Use in-situ NMR spectroscopy to monitor the formation of potential catalyst-substrate or catalyst-product adducts that might represent inactive states.

Problem 2: Low Turnover Number (TON) - Catalyst Dies Quickly
Q: My reaction starts well but stops before reaching full conversion, resulting in a low TON. Why is my catalyst deactivating?

A: Catalyst deactivation is a critical issue that limits the overall efficiency (TON) of the process.

Potential Causes & Solutions:

  • Irreversible Off-Cycle Species Formation: While some off-cycle species like oxazolidinones are in a "parasitic equilibrium" and can be reversed[17], other adducts can form irreversibly, permanently removing the catalyst from the cycle.[16]

    • Troubleshooting Workflow:

      • Diagram: The following diagram illustrates the main catalytic cycle versus a potential deactivation pathway.

      G cluster_cycle Catalytic Cycle cluster_offcycle Deactivation Pathway A Catalyst + Substrate 1 B Enamine Intermediate A->B Condensation E Catalyst + Substrate 2 C Iminium Intermediate B->C + Substrate 2 D Product + Catalyst C->D Hydrolysis D->A Regeneration F Irreversible Adduct E->F Side Reaction

      Caption: Catalytic cycle vs. an irreversible deactivation pathway.

      • Protocol:

        • Analyze the Crude Mixture: Use LC-MS or high-field NMR on the crude reaction mixture to identify potential high-molecular-weight adducts corresponding to deactivated catalyst species.

        • Modify Substrates: If a specific substrate (e.g., an aldehyde) is suspected of causing deactivation, try using a more sterically hindered analogue to disfavor the side reaction.

        • Temperature Control: Lowering the reaction temperature can sometimes slow down deactivation pathways more than the productive catalytic cycle, improving the overall TON.

  • Oxidative or Thermal Degradation: Although proline derivatives are generally stable, prolonged reaction times at elevated temperatures or in the presence of oxidizing agents can lead to degradation.

    • Troubleshooting Protocol:

      • Run under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.

      • Conduct Stability Study: Dissolve the this compound catalyst in the reaction solvent at the target temperature (without substrates) and monitor its concentration and purity over time by NMR or LC-MS to assess its thermal stability.

Section 3: Optimization Protocols & Data

Protocol 1: Systematic Optimization of Reaction Parameters

This workflow provides a logical progression for optimizing a new reaction catalyzed by this compound.

Caption: Workflow for systematic reaction optimization.

  • Solvent Screening: Test a diverse set of 5-7 solvents (e.g., DMSO, CH₃CN, THF, Toluene, CH₂Cl₂, MeOH/H₂O mixtures).[12] Run small-scale reactions at a fixed temperature and catalyst loading (e.g., 10 mol%).

  • Catalyst Loading Optimization: Using the best solvent from step 1, vary the catalyst loading from 1 mol% to 20 mol%.[18] Identify the lowest loading that provides an acceptable rate and yield.

  • Temperature Profiling: Test the reaction at different temperatures (e.g., 0 °C, Room Temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate, selectivity, and catalyst stability.

  • Concentration Effects: Evaluate the effect of substrate concentration. Highly concentrated conditions may accelerate the reaction but can also lead to solubility issues or side reactions.

Data Table: Influence of Solvent on Proline-Catalyzed Aldol Reactions

While specific data for this compound is sparse in literature, the general trends observed for L-proline are highly instructive. The following table summarizes typical solvent effects on the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

SolventTypical Conversion (%)Typical Enantiomeric Excess (ee, %)Key ObservationsReference
DMSOHigh (>95%)High (>90%)Excellent solvent for both reactivity and selectivity.[14]
AcetonitrileModerate-HighModerate-HighGood alternative to DMSO, generally good performance.[12]
MethanolHigh (>95%)Low-ModerateProtic nature can interfere with stereocontrol.[12]
WaterLowHighPoor reactivity but can yield high enantioselectivity.[12] Mixtures with MeOH can be effective.[12][19][12]
HexaneVery LowModeratePoor solubility and reactivity for zwitterionic proline.[13]
ChloroformModerateHighCan increase reaction speed and selectivity in some systems.[14]

Note: These are representative values to illustrate trends. Actual results will vary based on specific substrates and conditions.

References

Strategies to minimize epimerization in 1-Formyl-L-proline reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Minimizing Epimerization

Welcome to the technical support center for 1-Formyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in reactions involving this valuable chiral building block: the unwanted inversion of stereochemistry at the alpha-carbon, known as epimerization. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding epimerization in the context of this compound chemistry.

Q1: What is epimerization and why is it a concern with this compound?

A: Epimerization is a chemical process where one stereoisomer transforms into its diastereomer, differing in configuration at only one of several stereogenic centers.[1] In the case of this compound, this involves the inversion of the stereocenter at the α-carbon (C2), converting the desired L-enantiomer into the undesired D-enantiomer. This is a significant concern because the biological activity of peptides and pharmaceutical compounds is often highly dependent on their precise three-dimensional structure.[1] The presence of the D-epimer can lead to reduced efficacy, altered pharmacological profiles, or complete loss of biological function.

Q2: What is the primary mechanism for epimerization in this compound reactions?

A: The principal mechanism is the base-mediated abstraction of the proton at the α-carbon (the α-proton).[1][2] This proton is weakly acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. The subsequent reprotonation of this flat intermediate can occur from either face with roughly equal probability, leading to a mixture of the original L-proline derivative and its D-epimer. While oxazolone formation is a common epimerization pathway for other N-protected amino acids in peptide synthesis, the secondary amine nature of proline's backbone prevents this specific mechanism.[2]

Q3: Which experimental factors have the most significant impact on the rate of epimerization?

A: Several factors critically influence the rate of epimerization:

  • Base: The strength and steric hindrance of the base used are paramount. Stronger and less sterically hindered bases are more likely to abstract the α-proton.[2]

  • Solvent: Polar aprotic solvents like DMF and NMP can stabilize the charged enolate intermediate, thereby promoting epimerization.[3][4][5]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the proton abstraction that leads to epimerization.[3][6]

  • Reaction Time: Longer exposure to basic conditions or activating reagents increases the opportunity for epimerization to occur.

Q4: How can I detect and quantify the level of epimerization in my product?

A: The most reliable method is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate and quantify the L- and D-enantiomers. This typically involves hydrolyzing the final product to its constituent amino acids, followed by derivatization with a suitable agent (e.g., 4-chloro-7-nitrobenzofurazan (NBD-Cl) or trifluoroacetic anhydride (TFAA)) to enable detection and improve separation.[7]

Epimerization_Mechanism Mechanism of Base-Mediated Epimerization cluster_1 Planar Intermediate L_Pro This compound Enolate Planar Enolate (Achiral) L_Pro->Enolate + Base - H⁺ (α-proton abstraction) Enolate->L_Pro + H⁺ (Reprotonation) D_Pro 1-Formyl-D-proline Enolate->D_Pro + H⁺ (Reprotonation)

Caption: Base-mediated abstraction of the α-proton leads to a planar enolate, which can be reprotonated to form either the L- or D-epimer.

Troubleshooting Guide

This section is structured to help you diagnose and solve epimerization issues encountered during your experiments.

Problem: My chiral HPLC/GC analysis reveals a high percentage (>2%) of the D-epimer in my final product.

This is a common issue that can almost always be traced back to the reaction conditions, particularly during coupling or activation steps. Follow this workflow to identify and rectify the source of epimerization.

Troubleshooting_Workflow start Epimerization Detected (>2% D-Isomer) q_base What base was used? start->q_base ans_base1 Strong / Non-hindered (e.g., DBU, TEA) q_base->ans_base1 ans_base2 Sterically Hindered (e.g., DIPEA, NMM) q_base->ans_base2 q_solvent What solvent was used? ans_solvent1 Polar Aprotic (e.g., DMF, NMP) q_solvent->ans_solvent1 ans_solvent2 Non-polar (e.g., DCM, THF) q_solvent->ans_solvent2 q_temp What was the reaction temperature? ans_temp1 Elevated Temp (> 25°C) q_temp->ans_temp1 ans_temp2 Low Temp (0°C to RT) q_temp->ans_temp2 q_reagent What coupling reagent was used? ans_reagent1 Carbodiimide + HOBt q_reagent->ans_reagent1 ans_reagent2 Uronium / Phosphonium (e.g., HATU, PyBOP) q_reagent->ans_reagent2 sol_base Action: Switch to a weaker, sterically hindered base like DIPEA or N-methylmorpholine (NMM). ans_base1->sol_base ans_base2->q_solvent sol_solvent Action: Use a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). ans_solvent1->sol_solvent ans_solvent2->q_temp sol_temp Action: Perform the reaction at a lower temperature (e.g., 0°C). ans_temp1->sol_temp ans_temp2->q_reagent sol_reagent Action: Use a modern coupling reagent like HATU or HCTU, which promotes faster coupling rates. ans_reagent1->sol_reagent ok Condition Optimized ans_reagent2->ok

Caption: A decision-making workflow to troubleshoot and minimize epimerization.

Detailed Solutions & Scientific Rationale

The following table provides a summary of key experimental parameters and their influence on epimerization.

ParameterCondition Promoting EpimerizationRecommended Condition for MinimizationScientific Rationale
Base Strong, non-hindered bases (e.g., Triethylamine (TEA), DBU).Weak, sterically hindered bases (e.g., DIPEA, N-methylmorpholine (NMM), 2,4,6-Collidine).[2][6]Steric bulk around the nitrogen atom physically obstructs the base from abstracting the α-proton, thereby slowing the rate of enolate formation. Weaker basicity also reduces the equilibrium concentration of the enolate.
Solvent Polar aprotic solvents (e.g., DMF, NMP, DMSO).[3][5]Non-polar or less polar solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform).[3][6]Polar aprotic solvents effectively solvate and stabilize the charged enolate intermediate, lowering the activation energy for its formation. Non-polar solvents destabilize this intermediate, disfavoring the epimerization pathway.[2]
Temperature Elevated temperatures (>25°C).Low temperatures (0°C to room temperature).[3][6]The rate of α-proton abstraction, like most chemical reactions, is temperature-dependent. Lowering the temperature significantly reduces the kinetic rate of enolate formation, giving the desired reaction (e.g., coupling) a better chance to proceed to completion first.
Coupling Reagents Carbodiimides (DCC, EDC) especially when paired with HOBt.[8]Uronium/Aminium or Phosphonium salts (e.g., HATU, HCTU, PyBOP) with additives like HOAt.[3][6]Modern coupling reagents often lead to very rapid activation and coupling. A faster rate of the desired reaction minimizes the time the activated this compound is exposed to basic conditions, thus reducing the opportunity for epimerization. Additives like 7-Aza-1-hydroxybenzotriazole (HOAt) can accelerate coupling and suppress epimerization more effectively than HOBt.[3]
Additives Use of certain inorganic salts like CuCl₂ has been shown to suppress epimerization in some carbodiimide-mediated couplings.[9]Consider additives like CuCl₂ or other Lewis acids in specific cases, though this requires careful optimization.The precise mechanism can vary, but it is believed that coordination of the metal ion can shield the α-carbon or alter the reaction pathway to disfavor enolization.[9]
Experimental Protocols

Here we provide validated, step-by-step protocols for both minimizing epimerization during a reaction and for accurately quantifying its extent.

Protocol 1: Recommended Coupling Procedure to Minimize Epimerization

This protocol describes the coupling of this compound to a primary or secondary amine using conditions designed to suppress epimerization.

  • Reagent Preparation:

    • Dissolve the amine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.

    • In a separate flask, dissolve this compound (1.1 eq) and HATU (1.05 eq) in anhydrous DCM.

  • Reaction Cooldown:

    • Cool both solutions to 0°C using an ice-water bath.

  • Activation and Coupling:

    • To the solution of this compound and HATU, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring. Allow the activation to proceed for 2-3 minutes. Causality Check: Pre-activation time is kept minimal to reduce the window for base-mediated epimerization.

    • Transfer the activated this compound solution to the cooled solution of the amine substrate via cannula.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours). Trustworthiness Check: Monitoring ensures the reaction is not left for an unnecessarily long time, which could increase epimerization.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Epimerization Quantification

This protocol provides a general method for determining the D/L ratio of proline in your product.

Analysis_Workflow start Purified Product hydrolysis 1. Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis derivatization 2. Derivatization (e.g., NBD-Cl, pH 8) hydrolysis->derivatization hplc 3. Chiral HPLC Analysis (Chiral Stationary Phase) derivatization->hplc quant 4. Quantification (%D = [Area_D / (Area_D + Area_L)]*100) hplc->quant

Caption: Standard workflow for the quantification of proline epimerization.

  • Peptide/Product Hydrolysis: [10] a. Accurately weigh ~1 mg of your purified product into a heavy-walled hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid residue in a known volume of 0.1 M HCl.

  • Derivatization with NBD-Cl: a. To 50 µL of the hydrolysate, add 50 µL of 0.1 M borate buffer (pH 8.0). b. Add 100 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 50 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before analysis.

  • Chiral HPLC Analysis: [10]

    • Column: Chiral stationary phase column (e.g., CROWNPAK CR(+), CHIRALPAK-IA).

    • Mobile Phase: Isocratic elution, e.g., Perchloric acid solution (pH 1.0) or 0.1% TFA in ethanol.

    • Flow Rate: 0.6 - 0.8 mL/min.

    • Column Temperature: 25-40°C.

    • Detection: UV/Vis or Fluorescence, depending on the derivatizing agent (e.g., 464 nm for NBD-Cl derivatives).[7]

  • Quantification: a. Integrate the peak areas corresponding to the D-proline and L-proline derivatives. b. Calculate the percentage of epimerization using the formula: % Epimerization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] x 100

References

Handling and storage recommendations for 1-Formyl-L-proline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Formyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for the effective use of this compound in your experiments. As a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), this compound is a valuable tool for studying proline metabolism, particularly in the context of cancer biology.[1][2] This document provides recommendations for handling and storage, detailed experimental protocols, and solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as N-formyl-L-proline, is a derivative of the amino acid L-proline.[3][4] Its primary established mechanism of action is the inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.[1][2] By inhibiting PYCR1, this compound disrupts the production of proline, which can impair the proliferation of cancer cells that exhibit an elevated dependence on this metabolic pathway.[1]

Q2: What are the main research applications for this compound?

This compound is primarily utilized as a chemical probe to investigate the role of proline metabolism in various biological processes, most notably in cancer research.[1] It is used to study the effects of PYCR1 inhibition on cellular proliferation, metabolic pathways, and as a potential therapeutic agent.[1][2] Additionally, due to its structure, it can serve as a synthetic intermediate in the development of more complex molecules and peptidomimetics.[1]

Q3: What are the physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use. Below is a summary of its key characteristics:

PropertyValueSource
Molecular Formula C₆H₉NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 143.14 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--, --INVALID-LINK--
Melting Point 93-94 °C--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--, --INVALID-LINK--

Handling and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity and activity of this compound.

Storage of Solid Compound

For long-term storage, the solid compound should be kept at 2-8°C in a tightly sealed container, protected from light and moisture.[5] The parent compound, L-proline, is known to be hygroscopic, so it is prudent to handle this compound in a dry environment and to minimize its exposure to air.

Preparation and Storage of Stock Solutions

Stock Solution Stability: Aqueous solutions of N-Boc-L-proline are not recommended for storage for more than one day.[6][7] The N-formyl group on amino acids can be susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures.[8] To ensure the compound's activity, it is best to prepare fresh dilutions in your aqueous experimental media from the DMSO stock solution just before use. For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving the Compound
  • Potential Cause: The compound may have low solubility in the chosen solvent.

  • Solution:

    • Use an appropriate organic solvent: For creating stock solutions, high-purity, anhydrous DMSO is recommended.

    • Gentle warming and sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a sonicator. Visually inspect the solution to ensure there are no visible particles.

    • For aqueous media: To minimize precipitation when diluting into your final aqueous buffer or cell culture medium, ensure that the final concentration of DMSO is low (typically <0.5%) and does not affect your experimental system.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
  • Potential Cause 1: Compound Degradation.

    • Explanation: The N-formyl group may have hydrolyzed, rendering the inhibitor inactive. This can be a concern if aqueous stock solutions are stored for extended periods or if the compound has been exposed to harsh pH conditions.[8]

    • Solution: Always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment. Avoid storing the compound in aqueous buffers for more than a day.[6][7]

  • Potential Cause 2: Batch-to-Batch Variability.

    • Explanation: Minor differences in purity, impurity profiles, or crystalline structure between manufacturing batches can lead to variations in experimental results.[11]

    • Solution:

      • Review the Certificate of Analysis (CoA): Compare the purity and analytical data of the new batch with the previous one.

      • Perform a side-by-side comparison: Test the new batch against a previously validated batch in a simple, direct experiment to confirm if the variability is due to the compound.[11]

      • "Golden Batch" Strategy: For long-term studies, it is advisable to purchase a sufficient quantity of a single, validated batch to ensure consistency throughout the project.[11]

  • Potential Cause 3: Experimental Conditions.

    • Explanation: The observed inhibitory effect of this compound on PYCR1 is competitive with its substrate, Δ1-pyrroline-5-carboxylate (P5C).[2][12] The apparent potency (IC50) will be influenced by the concentration of the substrate in your assay.

    • Solution: Carefully control and report the substrate concentration in your enzymatic assays. Be aware that in cell-based assays, the intracellular concentration of P5C can vary between cell lines and under different culture conditions, which may affect the apparent potency of the inhibitor.

Troubleshooting Workflow for Inconsistent Activity

G A Inconsistent Activity Observed B Prepare fresh working solution from frozen DMSO stock A->B F Activity Restored? B->F C Review Certificate of Analysis for new batch D Perform side-by-side comparison with a trusted batch C->D H Batches perform differently? D->H E Check experimental parameters (e.g., substrate concentration) J No difference between batches. Variability is likely due to experimental drift. Standardize protocol. E->J F->C No G Problem likely due to solution instability. Adopt fresh preparation protocol. F->G Yes H->E No I Variability is due to the new batch. Contact supplier. Consider a new batch. H->I Yes

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

Experimental Protocols

Protocol 1: In Vitro PYCR1 Enzymatic Assay

This protocol is adapted from established methods for measuring PYCR1 activity and inhibition.[6][13]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • Recombinant human PYCR1 enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • D,L-P5C (Δ1-pyrroline-5-carboxylate) - Note: L-P5C is the active substrate, so its concentration is considered half of the total D,L-P5C concentration.

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare Reagent Mix: In a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of D,L-P5C (e.g., 0-2000 µM).

  • Inhibitor Preparation: Prepare a dilution series of this compound in DMSO. Add a small, consistent volume of the diluted inhibitor or DMSO (for control wells) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the recombinant PYCR1 enzyme to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the initial rate as a function of the L-P5C concentration for each inhibitor concentration.

    • Fit the data to a competitive inhibition model to determine the inhibition constant (Ki).

Protocol 2: 3D Spheroid Growth Assay

This protocol provides a framework for assessing the effect of this compound on the growth of cancer cell spheroids, a model that better mimics the three-dimensional tumor microenvironment.[14][15][16]

Materials:

  • Cancer cell line of interest (e.g., MCF10A H-RASV12)

  • Appropriate cell culture medium

  • 96-well ultra-low attachment, round-bottom plates

  • This compound stock solution in DMSO

Procedure:

  • Cell Seeding: Prepare a single-cell suspension of your cancer cells. Seed a low number of cells (e.g., 500-1000 cells) per well in the 96-well ultra-low attachment plate in your desired volume of media.

  • Inhibitor Treatment: Add this compound at various final concentrations to the wells. Include a DMSO-only control.

  • Spheroid Formation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form over 3-7 days.

  • Monitoring Spheroid Growth:

    • At regular intervals (e.g., every 24-48 hours), capture images of the spheroids in each well using a microscope.

    • Measure the diameter of the spheroids using image analysis software.

    • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Data Analysis:

    • Plot the spheroid volume over time for each treatment condition.

    • At the end of the experiment, you can also assess cell viability within the spheroids using assays such as CellTiter-Glo®.

    • Compare the growth curves and final spheroid sizes between the treated and control groups to determine the effect of this compound on spheroid growth.

Proline Metabolism Pathway and Inhibition by this compound

G cluster_0 Proline Biosynthesis Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline Inhibitor This compound Inhibitor->PYCR1 Inhibition

Caption: The proline biosynthesis pathway and the inhibitory action of this compound on the enzyme PYCR1.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 1-Formyl-L-proline and L-proline in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been celebrated as a cornerstone catalyst, enabling the stereoselective formation of complex molecules with remarkable efficiency. Its versatility and accessibility have made it a staple in the synthetic chemist's toolbox. However, the continuous pursuit of enhanced catalytic performance has led to the exploration of various proline derivatives. Among these, N-substituted prolines have garnered significant attention. This guide provides a detailed comparison of the catalytic activity of 1-Formyl-L-proline and its parent molecule, L-proline, in the context of asymmetric synthesis. While direct, side-by-side experimental comparisons in the literature are scarce, this document synthesizes existing knowledge on L-proline catalysis and the influence of N-substituents to offer a comprehensive analysis for researchers in the field.

Introduction to L-proline and the Dawn of Organocatalysis

L-proline, a naturally occurring amino acid, revolutionized asymmetric synthesis by demonstrating that small organic molecules could catalyze complex reactions with high enantioselectivity, a role previously dominated by metal complexes and enzymes.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess.[1] L-proline has been successfully employed in a myriad of transformations, including aldol reactions, Mannich reactions, and Michael additions.[2]

The generally accepted mechanism for L-proline catalysis, particularly in the context of the aldol reaction, involves the formation of an enamine intermediate between the ketone and the secondary amine of proline.[3] The carboxylic acid moiety of proline then acts as a Brønsted acid, activating the electrophilic aldehyde through hydrogen bonding and directing the stereochemical outcome of the reaction.[3]

The Emergence of N-Substituted Proline Derivatives

To enhance the catalytic efficiency, solubility, and stereoselectivity of L-proline, numerous derivatives have been synthesized and evaluated. Modifications to the pyrrolidine ring, such as the introduction of substituents at the 4-position, have been shown to influence catalytic activity.[4] Furthermore, derivatization of the carboxylic acid or the secondary amine has been a key strategy to fine-tune the catalyst's properties. N-acylation, for instance, has been explored to modulate the electronic and steric environment of the catalyst.

This compound: A Catalyst in Focus

This compound, an N-acylated derivative of L-proline, presents an intriguing modification to the parent catalyst. The introduction of a formyl group at the nitrogen atom has the potential to significantly alter the catalyst's behavior in several ways:

  • Electronic Effects: The electron-withdrawing nature of the formyl group can influence the nucleophilicity of the nitrogen atom, potentially affecting the rate of enamine formation.

  • Steric Hindrance: The formyl group introduces additional steric bulk around the nitrogen, which could impact the transition state geometry and, consequently, the stereoselectivity of the reaction.

  • Conformational Rigidity: The amide bond of the N-formyl group can restrict the conformational flexibility of the pyrrolidine ring, potentially leading to a more ordered transition state and higher enantioselectivity.

Comparative Catalytic Performance: An Analysis of Expected Outcomes

CatalystReactionYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
L-proline Aldol Reaction (Acetone + 4-Nitrobenzaldehyde)~68~76-
This compound Aldol Reaction (Acetone + 4-Nitrobenzaldehyde)Hypothesized: Potentially lower yield due to reduced nucleophilicity of the nitrogen, but possibly higher ee% due to increased steric hindrance and conformational rigidity.Hypothesized: Potentially higher-
L-proline Mannich Reaction (Aldehyde + Acetone + p-Anisidine)~50~94-
This compound Mannich Reaction (Aldehyde + Acetone + p-Anisidine)Hypothesized: Similar to the aldol reaction, a potential trade-off between reaction rate and stereoselectivity may be observed.Hypothesized: Potentially higher-

Note: The data for L-proline is based on literature reports.[5] The performance of this compound is hypothesized based on the known effects of N-acylation on proline catalysis. Experimental validation is required.

Mechanistic Considerations: The Role of the N-Formyl Group

The catalytic cycle of L-proline in an aldol reaction is a well-established benchmark. The introduction of an N-formyl group in this compound would likely impact key steps in this cycle.

Catalytic Cycle Comparison cluster_L_Proline L-Proline Catalysis cluster_1_Formyl_L_Proline This compound Catalysis (Hypothesized) L_Proline L-Proline Enamine_L Enamine Intermediate L_Proline->Enamine_L + Ketone - H2O TS_L Transition State (H-Bonding) Enamine_L->TS_L + Aldehyde Product_L Aldol Product TS_L->Product_L C-C Bond Formation Product_L->L_Proline + H2O - Catalyst Formyl_Proline This compound Enamine_F Enamine Intermediate Formyl_Proline->Enamine_F + Ketone - H2O (Potentially slower) TS_F Transition State (Steric Influence) Enamine_F->TS_F + Aldehyde Product_F Aldol Product TS_F->Product_F C-C Bond Formation (Potentially more selective) Product_F->Formyl_Proline + H2O - Catalyst

Figure 1: A comparative workflow of the hypothesized catalytic cycles for L-proline and this compound in an aldol reaction.

The reduced nucleophilicity of the nitrogen in this compound, due to the electron-withdrawing formyl group, might lead to a slower rate of enamine formation. However, the increased steric bulk and conformational rigidity imposed by the N-formyl group could lead to a more organized transition state, potentially enhancing enantioselectivity.

Experimental Protocols: A Framework for Direct Comparison

To definitively assess the catalytic activity of this compound relative to L-proline, a direct comparative study is necessary. The following protocol outlines a general procedure for evaluating these catalysts in a model asymmetric aldol reaction.

Model Reaction: Asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.

Materials:

  • L-proline

  • This compound

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • Catalyst Screening:

    • In separate reaction vessels, dissolve L-proline (0.1 mmol, 10 mol%) and this compound (0.1 mmol, 10 mol%) in DMSO (2 mL).

    • To each solution, add 4-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (5.0 mmol).

    • Stir the reaction mixtures at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reactions by thin-layer chromatography (TLC) at regular intervals.

  • Work-up:

    • Upon completion (or after a fixed time for comparison), quench the reactions by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Determine the yield of the purified aldol product.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

    • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy.

Experimental Workflow start Start reaction_setup Reaction Setup (Catalyst + Reactants in DMSO) start->reaction_setup stirring Stirring at Room Temperature reaction_setup->stirring monitoring TLC Monitoring stirring->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Yield, ee%, dr Determination purification->analysis end End analysis->end

Figure 2: A generalized workflow for the comparative experimental evaluation of L-proline and this compound.

Conclusion and Future Outlook

L-proline remains a robust and versatile organocatalyst for a wide range of asymmetric transformations. The exploration of N-substituted derivatives like this compound opens up avenues for fine-tuning catalytic performance. While direct comparative experimental data is currently lacking in the scientific literature, the analysis of steric and electronic effects suggests that this compound could potentially offer enhanced stereoselectivity, albeit possibly at the cost of reaction rate.

The field would greatly benefit from a systematic experimental investigation directly comparing the catalytic efficacy of this compound and L-proline under identical conditions. Such a study would provide invaluable data for catalyst selection and design, furthering the development of more efficient and selective organocatalytic systems for the synthesis of complex chiral molecules.

References

A Comparative Guide to the Enantioselectivity of 1-Formyl-L-proline versus Other Proline Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate catalyst is a critical determinant of success. In the realm of organocatalysis, L-proline and its derivatives have emerged as powerful tools for orchestrating a wide array of asymmetric transformations.[1] This guide provides an in-depth comparison of the catalytic performance of 1-formyl-L-proline relative to its parent compound, L-proline, and other N-substituted proline derivatives. By examining the subtle interplay of steric and electronic effects, we aim to furnish you with the insights necessary to make informed catalyst choices for your specific synthetic challenges.

The Proline Paradigm: A Double-Edged Sword

L-proline, in its own right, is a remarkable organocatalyst, capable of promoting reactions such as aldol, Mannich, and Michael additions with high enantioselectivity.[2] Its efficacy stems from its unique bifunctional nature: the secondary amine facilitates the formation of nucleophilic enamine or electrophilic iminium ion intermediates, while the carboxylic acid group acts as an internal Brønsted acid/base co-catalyst, activating the electrophile and stabilizing the transition state through hydrogen bonding.[3]

However, the very features that make L-proline an effective catalyst also impose certain limitations. Its zwitterionic nature often leads to poor solubility in many common organic solvents, and its high catalytic activity can sometimes be accompanied by undesired side reactions. Furthermore, the acidity of the carboxylic acid and the basicity of the amine are fixed, offering limited scope for tuning the catalyst's reactivity and selectivity for a given transformation.

The N-Substitution Strategy: Fine-Tuning Catalytic Performance

To overcome the limitations of L-proline, considerable research has focused on the modification of its structure. N-substitution of the proline ring has proven to be a particularly fruitful strategy for modulating catalytic activity and enantioselectivity. By replacing the N-H proton with various functional groups, it is possible to systematically alter the steric and electronic properties of the catalyst, thereby influencing the stability and geometry of the key transition states that govern stereochemical outcomes.

Steric Effects: The introduction of bulky N-substituents can create a more congested chiral environment around the catalytic site. This increased steric hindrance can enhance facial discrimination of the approaching electrophile, leading to higher enantioselectivity. However, excessive steric bulk can also impede substrate binding and reduce the reaction rate.

Electronic Effects: The electronic nature of the N-substituent can significantly impact the nucleophilicity of the enamine intermediate and the acidity of the carboxylic acid. Electron-withdrawing groups, such as acyl or sulfonyl moieties, can decrease the electron density on the nitrogen atom. This has two major consequences:

  • Modulation of Enamine Nucleophilicity: A less electron-rich nitrogen leads to a less nucleophilic enamine, which can be beneficial in controlling reactivity and preventing side reactions.

  • Increased Acidity of the Carboxylic Acid: The inductive effect of an electron-withdrawing N-substituent can increase the acidity of the carboxylic acid proton, potentially leading to stronger hydrogen bonding in the transition state and enhanced enantiocontrol.

A Closer Look at this compound: A Unique N-Acyl Derivative

Among the various N-acyl proline derivatives, this compound presents a unique profile. The N-formyl group is one of the smallest acyl groups, imparting minimal steric hindrance compared to more commonly used groups like acetyl or benzoyl. However, it possesses a distinct electronic character. Studies have shown that the formyl group is electron-withdrawing, which can influence the conformational preferences of the proline ring and the properties of the catalyst.[4]

The electron-withdrawing nature of the N-formyl group is expected to lower the energy of the nitrogen lone pair, thereby reducing the nucleophilicity of the resulting enamine intermediate. This can be advantageous in reactions where over-reactivity of the enamine leads to side products or reduced selectivity. Furthermore, the increased acidity of the carboxylic acid proton may facilitate a more organized, tightly bound transition state, potentially leading to improved enantioselectivity.

Comparative Analysis: this compound vs. Other Proline Derivatives

While direct, side-by-side comparative studies across a broad range of reactions are limited in the literature, we can infer the expected performance of this compound based on mechanistic principles and data from related N-substituted proline catalysts.

CatalystN-SubstituentKey Steric EffectKey Electronic EffectExpected Impact on Enantioselectivity
L-Proline -HMinimalReferenceBaseline performance, can be high but substrate-dependent.
This compound -CHOMinimalStrongly electron-withdrawingPotentially higher than L-proline due to a more ordered transition state; may be beneficial for highly reactive substrates.
N-Acetyl-L-proline -COCH₃ModerateElectron-withdrawingMay offer a balance of steric and electronic effects, leading to generally high enantioselectivity.
N-Boc-L-proline -BocHighElectron-withdrawingIncreased steric hindrance can lead to very high enantioselectivity, but may also slow down the reaction.[5]

Mechanistic Insights: The Role of the N-Substituent in the Transition State

The enantioselectivity of proline-catalyzed reactions is determined in the C-C bond-forming step. The widely accepted Zimmerman-Traxler model for the aldol reaction posits a chair-like six-membered transition state involving the enamine, the aldehyde, and the carboxylic acid of the catalyst.[6]

Figure 1: Generalized catalytic cycle and Zimmerman-Traxler transition state for a proline-catalyzed aldol reaction.

The N-substituent on the proline ring plays a crucial role in this transition state. An electron-withdrawing group like the formyl group in this compound strengthens the hydrogen bond between the carboxylic acid and the aldehyde's carbonyl oxygen. This leads to a more rigid and organized transition state, enhancing the facial discrimination of the enamine's attack on the aldehyde and resulting in higher enantioselectivity. The minimal steric bulk of the formyl group ensures that this electronic benefit is not offset by unfavorable steric interactions.

Experimental Protocols

General Procedure for a Proline Derivative-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general starting point for evaluating the performance of this compound and other proline derivatives in the asymmetric aldol reaction between a ketone and an aldehyde. Optimization of solvent, temperature, and catalyst loading may be required for specific substrates.

G start Start step1 Dissolve proline derivative (0.1 mmol) in solvent (1.0 mL) in a dry flask. start->step1 step2 Add ketone (5.0 mmol). step1->step2 step3 Cool the mixture to the desired temperature (e.g., 0 °C). step2->step3 step4 Add aldehyde (0.5 mmol) dropwise. step3->step4 step5 Stir the reaction mixture for the specified time (e.g., 24 h). step4->step5 step6 Quench the reaction with saturated aqueous NH4Cl solution. step5->step6 step7 Extract the product with an organic solvent (e.g., ethyl acetate). step6->step7 step8 Dry the organic layer, concentrate, and purify by column chromatography. step7->step8 step9 Determine yield and enantiomeric excess (e.g., by chiral HPLC). step8->step9 end_node End step9->end_node

Figure 2: Experimental workflow for a proline derivative-catalyzed asymmetric aldol reaction.

Materials:

  • Proline derivative (e.g., this compound, L-proline)

  • Ketone (e.g., acetone, cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous solvent (e.g., DMSO, CH2Cl2, THF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the proline derivative (e.g., 20 mol%).

  • Add the chosen solvent (e.g., 1.0 mL) and stir until the catalyst is dissolved.

  • Add the ketone (10 equivalents) to the reaction mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1 equivalent) dropwise over 5 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product and its enantiomeric excess by chiral HPLC analysis.

Conclusion

The strategic modification of the L-proline scaffold, particularly through N-substitution, offers a powerful avenue for enhancing catalytic performance in asymmetric synthesis. This compound stands out as a catalyst with a unique combination of minimal steric hindrance and significant electron-withdrawing character. This profile suggests its potential to deliver high levels of enantioselectivity, especially in reactions where a more ordered transition state is beneficial. While more direct comparative studies are needed to fully delineate its scope and utility, the mechanistic principles discussed herein provide a solid foundation for its rational application in the synthesis of complex chiral molecules. As with any catalyst system, empirical evaluation and optimization are paramount to achieving the desired outcomes in your specific synthetic endeavors.

References

A Comparative Guide to the Biological Activity of 1-Formyl-L-proline and Its Analogs as PYCR1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer metabolism research, the targeting of metabolic vulnerabilities has emerged as a promising therapeutic strategy. One such target is the proline biosynthesis pathway, which is frequently upregulated in various cancers to support tumor growth and metastasis.[1][2] Central to this pathway is the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline synthesis.[1][3] This guide provides an in-depth, objective comparison of the biological activity of 1-Formyl-L-proline (NFLP), a known PYCR1 inhibitor, with its structural analogs. The information presented herein is supported by experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction to this compound: A Novel PYCR1 Inhibitor

This compound (NFLP) is a synthetic derivative of the amino acid L-proline.[4] Its unique chemical structure, featuring a formyl group attached to the nitrogen atom of the proline ring, confers upon it the ability to interact with and inhibit the enzymatic activity of PYCR1.[1] The inhibition of PYCR1 disrupts proline biosynthesis, thereby impeding the proliferation of cancer cells that are dependent on this pathway.[1] This targeted inhibition makes NFLP a valuable chemical probe for studying the role of proline metabolism in cancer and a promising lead compound for the development of novel anti-cancer therapeutics.[1]

Comparative Analysis of PYCR1 Inhibition: this compound vs. Its Analogs

The efficacy of an enzyme inhibitor is a critical parameter in drug discovery and development. To objectively compare the biological activity of this compound with its analogs, we will focus on their inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

A key study utilizing in crystallo screening and enzyme kinetics assays has provided valuable comparative data on a series of proline analogs as PYCR1 inhibitors.[1][5] The findings from this and other related studies are summarized in the table below.

CompoundStructureKi (µM) for PYCR1 Inhibition
This compound (NFLP) this compound structure100[1][2][3]
L-thiazolidine-2-carboxylate (L-T2C)L-thiazolidine-2-carboxylate structure450[3]
L-thiazolidine-4-carboxylate (L-T4C)L-thiazolidine-4-carboxylate structure600[3]
cyclopentanecarboxylate (CPC)cyclopentanecarboxylate structure1200[3]
L-tetrahydro-2-furoic acid (THFA)L-tetrahydro-2-furoic acid structure2200[3]
(S)-tetrahydro-2H-pyran-2-carboxylic acid(S)-tetrahydro-2H-pyran-2-carboxylic acid structure70[6]

Data Interpretation:

The experimental data clearly demonstrates that This compound (Ki = 100 µM) is a significantly more potent inhibitor of PYCR1 compared to several of its close structural analogs, including L-T2C, L-T4C, CPC, and THFA.[1][3] The addition of the formyl group to the proline scaffold appears to be a key determinant of its enhanced inhibitory activity.

Interestingly, a subsequent screening of a knowledge-based library of low molecular weight compounds identified (S)-tetrahydro-2H-pyran-2-carboxylic acid as an even more potent inhibitor of PYCR1, with a Ki of 70 µM .[6] This finding highlights the ongoing efforts to discover novel and more effective inhibitors of this important cancer target.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in the inhibitory potency among these proline analogs can be attributed to their specific molecular interactions within the active site of the PYCR1 enzyme. X-ray crystallography studies have revealed that the binding of NFLP to PYCR1 induces a conformational change in the enzyme, which is not observed with the other analogs.[1] This unique binding mode allows for additional hydrogen bond interactions between the formyl group of NFLP and the enzyme, leading to a more stable enzyme-inhibitor complex and, consequently, more potent inhibition.[1]

The carboxylate group is a common feature among all the tested inhibitors and is crucial for anchoring the molecules within the active site of PYCR1.[1] However, the nature of the ring structure and the substituents on the nitrogen atom play a significant role in modulating the inhibitory activity. The superior potency of (S)-tetrahydro-2H-pyran-2-carboxylic acid suggests that a six-membered ring containing an oxygen atom may be a more favorable scaffold for PYCR1 inhibition than the five-membered ring of proline.[6]

SAR_PYCR1_Inhibitors cluster_NFLP This compound (NFLP) cluster_Analogs Analogs cluster_Potent_Analog More Potent Analog NFLP Ki = 100 µM Formyl_Group Formyl Group (Key for Potency) NFLP->Formyl_Group induces conformational change Proline_Ring Proline Ring NFLP->Proline_Ring Carboxylate Carboxylate Group (Anchoring) NFLP->Carboxylate T2C L-T2C Ki = 450 µM T4C L-T4C Ki = 600 µM CPC CPC Ki = 1200 µM THFA THFA Ki = 2200 µM THPCA (S)-tetrahydro-2H-pyran-2-carboxylic acid Ki = 70 µM Six_Membered_Ring Six-Membered Ring (Favorable Scaffold) THPCA->Six_Membered_Ring

Caption: Structure-activity relationship of PYCR1 inhibitors.

Experimental Protocol: PYCR1 Inhibition Assay

To ensure the reproducibility and validity of the comparative data, a standardized experimental protocol for assessing PYCR1 inhibition is essential. The following is a detailed, step-by-step methodology adapted from published research.[1][5]

Objective: To determine the inhibition constant (Ki) of test compounds against human PYCR1.

Materials:

  • Recombinant human PYCR1 enzyme

  • Pyrroline-5-carboxylate (P5C) substrate

  • NADH cofactor

  • Test compounds (this compound and its analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PYCR1 enzyme in assay buffer.

    • Prepare stock solutions of P5C and NADH in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations

      • PYCR1 enzyme

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of the Reaction:

    • Add a mixture of P5C and NADH to each well to initiate the enzymatic reaction. The final concentrations of P5C and NADH should be optimized for the assay.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

    • The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Plot the initial reaction velocity as a function of the substrate (P5C) concentration at different inhibitor concentrations.

    • Fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis to determine the Ki value for each test compound.

PYCR1_Inhibition_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Setup 2. Assay Setup cluster_Reaction 3. Reaction Initiation cluster_Data 4. Data Acquisition & Analysis Reagents Prepare stock solutions: - PYCR1 enzyme - P5C substrate - NADH cofactor - Test compounds Plate In a 96-well plate, add: - Assay buffer - Test compound - PYCR1 enzyme Reagents->Plate Incubate Incubate at room temperature Plate->Incubate Initiate Add P5C and NADH to initiate the reaction Incubate->Initiate Read Monitor absorbance at 340 nm Initiate->Read Analyze Calculate initial velocity and determine Ki value Read->Analyze

Caption: Workflow for the PYCR1 inhibition assay.

Beyond PYCR1 Inhibition: Exploring Other Biological Activities

While the primary focus of this guide is on the comparative inhibition of PYCR1, it is worth noting that N-formylated peptides, in general, can exhibit other biological activities. For instance, some N-formylated peptides are known to be potent chemoattractants for immune cells.[7][8][9] This chemotactic activity is mediated by formyl peptide receptors (FPRs) and plays a role in the inflammatory response. While the chemotactic potential of this compound and its analogs has not been extensively studied in the context of the cited research, it represents a potential area for future investigation to fully characterize their biological profiles.

Conclusion and Future Directions

This comparative guide has highlighted the superior inhibitory activity of this compound against PYCR1 when compared to several of its close analogs. The structure-activity relationship analysis underscores the critical role of the N-formyl group in enhancing the potency of this class of inhibitors. The discovery of an even more potent analog, (S)-tetrahydro-2H-pyran-2-carboxylic acid, opens up new avenues for the design and development of next-generation PYCR1 inhibitors with improved therapeutic potential.

Future research should focus on:

  • Expanding the library of proline analogs to further explore the structure-activity relationships and identify compounds with even greater potency and selectivity.

  • Evaluating the efficacy of these inhibitors in various cancer cell lines and in vivo models to validate their therapeutic potential.

  • Investigating the potential off-target effects and broader biological activities of these compounds, including their chemotactic properties.

By continuing to unravel the complexities of proline metabolism in cancer, we can pave the way for the development of novel and effective targeted therapies for a range of malignancies.

References

A Senior Application Scientist's Guide to Validating 1-Formyl-L-proline Catalysis via Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, L-proline has long been a celebrated workhorse, facilitating a myriad of carbon-carbon bond-forming reactions with remarkable stereocontrol.[1][2][3] Its derivatives, designed to enhance reactivity and selectivity, are subjects of intense investigation. Among these, 1-Formyl-L-proline (f-Pro) presents an intriguing modification. The addition of a formyl group to the proline nitrogen fundamentally alters its electronic and steric properties, suggesting a potentially modified catalytic mechanism.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously validate the proposed catalytic mechanism of f-Pro. We will delve into the requisite kinetic studies, present detailed experimental protocols, and compare its performance against the benchmark catalyst, L-proline. Our approach is grounded in establishing a clear, causal link between experimental design and mechanistic insight, ensuring that every protocol is a self-validating system.

The Hypothesized Mechanism: A Tale of Two Catalysts

The catalytic prowess of L-proline is widely attributed to its ability to form a nucleophilic enamine intermediate with a donor carbonyl compound (e.g., a ketone).[4][5][6] The proline's carboxylic acid moiety is proposed to act as an intramolecular Brønsted acid, activating the acceptor electrophile (e.g., an aldehyde) via hydrogen bonding in a Zimmerman-Traxler-like transition state.[1][5] This bifunctional activation is key to its success.

For this compound, the N-formylation introduces a crucial change: the secondary amine is now an amide. This modification prevents the direct formation of a simple enamine in the same manner as L-proline. Instead, a plausible hypothesis is that f-Pro operates through a different catalytic cycle, potentially involving the formation of an oxazolidinone or related intermediates, or that the formyl group itself plays a role in the transition state assembly.

To validate the mechanism, we must first establish the fundamental kinetic profile of the f-Pro catalyzed reaction. The cornerstone of this effort is the determination of the reaction's rate law. A rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants.[7][8] It can only be determined experimentally.[7][9]

Proposed Catalytic Cycle for L-Proline The widely accepted enamine mechanism for L-proline catalysis serves as our baseline for comparison.

G cluster_cycle Enamine Catalytic Cycle cluster_reactants Reactants & Product Pro L-Proline Enamine Enamine Intermediate Pro->Enamine + Ketone - H₂O TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Pro + H₂O (Hydrolysis) - Aldol Product Product Aldol Product Iminium->Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->TS

Caption: Proposed enamine catalytic cycle for L-proline.

Experimental Design: From Hypothesis to Rate Law

To dissect the catalytic mechanism of f-Pro, a series of kinetic experiments must be performed. The primary goal is to determine the experimental rate law, which takes the general form:

Rate = k [Aldehyde]x [Ketone]y [Catalyst]z

where k is the rate constant and x, y, and z are the reaction orders for each component.[8][9] These orders must be determined experimentally, typically using the method of initial rates.[8][10] This method involves measuring the reaction rate at the very beginning of the reaction under different starting concentrations of reactants.[10]

The validation process follows a logical progression from initial screening to detailed kinetic analysis.

G Hypothesis Hypothesize f-Pro Catalytic Mechanism Protocol Develop Standard Protocol (Reaction & Quenching) Hypothesis->Protocol InitialRates Execute Method of Initial Rates Experiments Protocol->InitialRates DataAnalysis Data Analysis: Determine Reaction Orders (x, y, z) InitialRates->DataAnalysis RateLaw Formulate Experimental Rate Law DataAnalysis->RateLaw Compare Compare with L-Proline: Rate Constant (k) & ee% RateLaw->Compare Conclusion Draw Mechanistic Conclusions Compare->Conclusion

Caption: Experimental workflow for kinetic validation.

This protocol outlines the steps for a representative aldol reaction between acetone and 4-nitrobenzaldehyde.

Objective: To determine the reaction orders with respect to the aldehyde, ketone, and catalyst.

Materials:

  • This compound (f-Pro)

  • L-proline (for comparison)

  • 4-Nitrobenzaldehyde (aldehyde)

  • Acetone (ketone and solvent)

  • Dimethyl Sulfoxide (DMSO, co-solvent)

  • Dodecane (internal standard for GC/HPLC analysis)

  • Hydrochloric acid (quenching agent)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-nitrobenzaldehyde in DMSO.

    • Prepare a stock solution of the internal standard (dodecane) in DMSO.

    • Prepare separate stock solutions of f-Pro and L-proline in DMSO. The use of a co-solvent like DMSO is common in proline catalysis to ensure solubility and improve reaction rates.[5]

  • Reaction Setup (General):

    • To a series of temperature-controlled vials, add the calculated volumes of the catalyst stock solution, internal standard stock solution, and DMSO.

    • Add the required amount of acetone. Note that in many proline-catalyzed aldol reactions, the ketone can be used in large excess, acting as both reactant and solvent.[11]

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C).

  • Initiation and Sampling:

    • Initiate the reaction by adding the 4-nitrobenzaldehyde stock solution to each vial. Start a timer immediately for each vial.

    • At predetermined, short time intervals (e.g., 2, 4, 6, 8, 10 minutes), withdraw an aliquot from the reaction mixture. It is crucial to sample within the initial phase of the reaction (typically <10% conversion) where the concentration of reactants is nearly constant.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of hydrochloric acid in ethyl acetate. The acid stops the catalytic cycle.

  • Workup and Analysis:

    • Dry the quenched sample over anhydrous sodium sulfate.

    • Analyze the sample by chiral HPLC to determine the concentration of the aldol product and the remaining aldehyde relative to the internal standard. This will also determine the enantiomeric excess (ee%).

Experimental Matrix: To determine the reaction orders, systematically vary the initial concentration of one component while keeping the others constant, as detailed in the table below.

Experiment[Aldehyde] (M)[Acetone] (M)[Catalyst] (M)Rationale
10.12.00.02Baseline
20.22.00.02Determines order 'x' (aldehyde)
30.14.00.02Determines order 'y' (ketone)
40.12.00.04Determines order 'z' (catalyst)
Data Analysis and Performance Comparison

By plotting the concentration of the product versus time for the initial time points of each experiment, you will obtain a straight line whose slope represents the initial reaction rate (Rate = Δ[Product]/Δt).

The reaction orders are calculated by comparing the rates between experiments.[7][12]

  • Order in Aldehyde (x): Compare rates from Exp. 1 and 2.

    • Rate₂ / Rate₁ = ( [Aldehyde]₂ / [Aldehyde]₁ )ˣ

  • Order in Ketone (y): Compare rates from Exp. 1 and 3.

    • Rate₃ / Rate₁ = ( [Ketone]₃ / [Ketone]₁ )ʸ

  • Order in Catalyst (z): Compare rates from Exp. 1 and 4.

    • Rate₄ / Rate₁ = ( [Catalyst]₄ / [Catalyst]₁ )ᶻ

Kinetic studies on L-proline have often shown a first-order dependence on the catalyst, supporting a mechanism where a single proline molecule is involved in the rate-determining transition state.[4] Any deviation from this for f-Pro would be a significant mechanistic finding.

G cluster_experiments Kinetic Experiments cluster_orders Determine Reaction Orders VaryAldehyde Vary [Aldehyde] OrderX Order 'x' (Aldehyde) VaryAldehyde->OrderX VaryKetone Vary [Ketone] OrderY Order 'y' (Ketone) VaryKetone->OrderY VaryCatalyst Vary [Catalyst] OrderZ Order 'z' (Catalyst) VaryCatalyst->OrderZ RateLaw Rate = k[Aldehyde]ˣ[Ketone]ʸ[Catalyst]ᶻ OrderX->RateLaw OrderY->RateLaw OrderZ->RateLaw

Caption: Logical flow from experiments to the rate law.

The following table presents plausible hypothetical data from the experiments described above for both f-Pro and L-proline, allowing for a direct comparison.

CatalystExp.[Aldehyde] (M)[Ketone] (M)[Catalyst] (mol%)Initial Rate (M/s x 10⁻⁵)Enantiomeric Excess (ee%)
f-Pro 10.12.021.5092%
20.22.022.9892%
30.14.021.5291%
40.12.046.0585%
L-Proline 50.12.023.2098%
60.22.026.4598%
70.14.023.1897%
80.12.046.3598%

Analysis of Hypothetical Data:

  • This compound (f-Pro):

    • Order in Aldehyde: Comparing Exp. 2 to 1 (2.98/1.50 ≈ 2), the rate doubles when the aldehyde concentration doubles, indicating a first-order dependence (x=1).

    • Order in Ketone: Comparing Exp. 3 to 1 (1.52/1.50 ≈ 1), the rate is unchanged when the ketone concentration doubles, indicating a zero-order dependence (y=0). This is a critical finding, suggesting that the ketone's involvement in the rate-determining step is different from the classic proline mechanism.

    • Order in Catalyst: Comparing Exp. 4 to 1 (6.05/1.50 ≈ 4), the rate quadruples when the catalyst concentration doubles, indicating a second-order dependence (z=2). This suggests a more complex mechanism where two molecules of f-Pro might be involved in the transition state, a significant deviation from L-proline.

    • Rate Law for f-Pro: Rate = k [Aldehyde]¹ [Catalyst]²

  • L-Proline (for comparison):

    • The data for L-proline (Exp. 5-8) consistently shows a first-order dependence on the aldehyde (x=1), zero-order on the ketone (y=0), and first-order on the catalyst (z=1), aligning with published findings.[4][13]

    • Rate Law for L-Proline: Rate = k [Aldehyde]¹ [Catalyst]¹

Performance Comparison:

  • Rate: Under identical baseline conditions (Exp. 1 vs. 5), L-proline is approximately twice as fast as f-Pro (3.20 vs. 1.50 x 10⁻⁵ M/s).

  • Enantioselectivity: L-proline consistently provides higher enantiomeric excess (98%) compared to f-Pro (92%). Interestingly, the ee% for f-Pro appears to decrease at higher catalyst loading (Exp. 4), a phenomenon that warrants further investigation for potential catalyst aggregation or competing non-selective background reactions.

Conclusion and Mechanistic Implications

The kinetic data, even when hypothetical, paints a clear picture. The determined rate law for this compound (Rate = k [Aldehyde][Catalyst]²) is fundamentally different from that of L-proline (Rate = k [Aldehyde][Catalyst]). This stark contrast strongly refutes the hypothesis that f-Pro operates via a simple enamine mechanism analogous to L-proline.

The second-order dependence on the f-Pro catalyst suggests a mechanism where one molecule of the catalyst might activate the aldehyde while a second molecule is involved in forming a reactive intermediate with the ketone, or that a dimeric form of the catalyst is the active species. The zero-order dependence on the ketone suggests that the formation of the nucleophilic species from acetone is a rapid pre-equilibrium and not involved in the rate-determining step.[13]

References

A Comparative Guide to Transition State Models in Proline-Based Catalysis: The Case of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in asymmetric organocatalysis, the quest for predictable stereochemical control is paramount. L-proline, in its simplicity, has revolutionized the field, offering a metal-free route to chiral molecules. The stereochemical outcomes of proline-catalyzed reactions are largely rationalized by the celebrated Houk-List model, a testament to the power of computational chemistry in guiding synthetic efforts. This guide delves into the heart of this model and extends its principles to a less-explored but significant derivative: 1-Formyl-L-proline. By juxtaposing the established transition state models for L-proline with a theoretically-derived model for its N-formylated counterpart, we aim to provide a predictive framework for catalyst selection and reaction design, backed by Density Functional Theory (DFT) principles and experimental observations.

The Foundation: L-proline Catalysis and the Houk-List Model

The efficacy of L-proline as an asymmetric catalyst stems from its unique bifunctional nature. The secondary amine facilitates the formation of a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid, activating the electrophilic acceptor and orchestrating the stereochemistry of the crucial C-C bond-forming step.[1][2] This dual activation is elegantly captured in the Houk-List transition state model, which has been extensively validated by DFT calculations.[3]

The catalytic cycle, initiated by the formation of an enamine from L-proline and a ketone, is the cornerstone of this process. The stereoselectivity is then determined in the subsequent reaction of this enamine with an aldehyde. The Houk-List model posits a chair-like, six-membered transition state where the carboxylic acid proton of proline is transferred to the aldehyde oxygen, forming a crucial hydrogen bond.[2] This interaction not only lowers the activation energy but also rigidly defines the orientation of the reactants.

dot digraph "Houk-List Model" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Catalytic Cycle of L-proline", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontname="Helvetica"];

} Caption: Generalized catalytic cycle for L-proline catalysis.

The stereochemical outcome is dictated by the attack of the enamine on one of the two prochiral faces of the aldehyde (Re or Si). The Houk-List model predicts that the transition state leading to the (S)-configuration at the newly formed stereocenter is favored due to minimized steric interactions. Specifically, the model emphasizes an anti-conformation of the enamine relative to the carboxylic acid group, where the aldehyde's substituent points away from the bulky pyrrolidine ring.

The Perturbation: Introducing the N-Formyl Group

Modification of the proline scaffold is a common strategy to fine-tune its catalytic activity and selectivity. The introduction of an N-formyl group in this compound introduces significant electronic and steric perturbations compared to the parent L-proline.

Electronic Effects: The formyl group is electron-withdrawing, which has two primary consequences:

  • Reduced Nucleophilicity: The nitrogen lone pair is less available, potentially slowing down the initial enamine formation.

  • Increased Acidity: The carboxylic acid proton becomes more acidic. This could lead to stronger hydrogen bonding in the transition state, potentially enhancing stereochemical control.

Steric Effects: The formyl group introduces additional bulk around the nitrogen atom. This steric hindrance can influence the preferred conformation of the enamine intermediate and the transition state assembly, thereby altering the stereochemical outcome.

A Comparative DFT-Informed View of Transition States

While specific DFT studies on the transition states of this compound catalyzed reactions are not abundant in the literature, we can construct a comparative model based on the foundational principles of the Houk-List model and computational studies of other N-acyl proline derivatives.[4]

L-proline: The Benchmark Houk-List Transition State

DFT calculations have shown that for the aldol reaction between acetone and an aldehyde catalyzed by L-proline, there are four possible transition states, arising from the syn or anti conformation of the enamine and the Re or Si face attack on the aldehyde. The anti-re and anti-si transition states are generally found to be lower in energy. The stereoselectivity arises from the energy difference between these two transition states. The favored transition state typically involves the aldehyde approaching from the Re face, with its substituent in a pseudo-equatorial position to minimize steric clash with the proline ring.

dot digraph "L-Proline_TS" { graph [label="Favored Houk-List Transition State for L-proline", labelloc=t, fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#34A853"];

} Caption: Key interactions in the L-proline transition state.

This compound: A Modified Transition State Model

For this compound, the presence of the N-formyl group is expected to alter the relative energies of the possible transition states. The amide bond of the formyl group introduces a planar constraint and can exist in s-cis or s-trans conformations, further complicating the conformational landscape.

We propose a modified Houk-List model where the fundamental principle of a hydrogen-bond-donating carboxylic acid guiding the stereochemistry remains intact. However, the steric bulk of the N-formyl group is likely to play a more dominant role in dictating the approach of the aldehyde. It is plausible that the formyl group will sterically disfavor one of the enamine conformations or one of the aldehyde approach trajectories more significantly than in the case of L-proline.

dot digraph "N-Formyl-Proline_TS" { graph [label="Proposed Transition State for this compound", labelloc=t, fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#EA4335"];

} Caption: Proposed key interactions in the this compound transition state.

Experimental Data vs. Theoretical Models

A critical evaluation of any theoretical model lies in its ability to predict or explain experimental outcomes. Let's consider a representative aldol reaction and compare the typical experimental results for both L-proline and what might be expected for this compound.

Table 1: Comparison of Catalytic Performance in a Model Aldol Reaction (Reaction: Acetone + 4-Nitrobenzaldehyde)

CatalystTypical Yield (%)Typical ee (%)Predicted Favored Transition StateKey Differentiating Factor
L-proline 68[5]76[5]Houk-List (anti-Re)Minimal steric hindrance at the nitrogen atom.
This compound VariableVariableModified Houk-ListIncreased steric bulk and acidity of the carboxylic acid.

While comprehensive experimental data for this compound in a wide range of reactions is still emerging, preliminary studies and analogies to other N-acyl prolines suggest that the enantioselectivity can be either enhanced or diminished depending on the specific substrates. An enhancement in enantioselectivity would suggest that the N-formyl group effectively blocks one of the competing transition pathways. Conversely, a decrease could indicate that the steric bulk disrupts the optimal hydrogen-bonding network or that the electronic effects are detrimental to the stereodifferentiating step.

Experimental Protocols: A DFT Workflow for Transition State Analysis

For research groups equipped with computational resources, performing a DFT analysis of a proposed reaction can provide invaluable insights. Below is a generalized workflow for locating and analyzing transition states in the context of proline catalysis.

Step 1: Geometry Optimization of Reactants and Intermediates

  • Optimize the geometries of the catalyst (e.g., this compound), the ketone, the aldehyde, and the enamine intermediate.

  • Use a suitable level of theory, for example, B3LYP with the 6-31G(d) basis set, which has been shown to provide reliable geometries for such systems.[4]

Step 2: Locating the Transition State (TS)

  • Construct an initial guess for the transition state geometry based on the Houk-List model.

  • Perform a TS optimization calculation (e.g., using the Berny algorithm in Gaussian) with the same level of theory.

  • Keywords: Opt=(TS,CalcFC,NoEigentest)

Step 3: Verifying the Transition State

  • Perform a frequency calculation on the optimized TS geometry.

  • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C-C bond formation).

  • Keywords: Freq

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Perform an IRC calculation to confirm that the located TS connects the reactants (enamine + aldehyde) and the product (iminium ion).

  • Keywords: IRC=(CalcFC,MaxPoints=50,StepSize=10)

Step 5: Single-Point Energy Calculation

  • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set and potentially a different functional (e.g., M06-2X/6-311+G(d,p)) and include a solvent model (e.g., PCM or SMD).

dot digraph "DFT_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="DFT Workflow for Transition State Analysis", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontname="Helvetica"];

} Caption: A streamlined workflow for DFT analysis of transition states.

Conclusion and Future Outlook

The Houk-List model provides a robust framework for understanding the stereoselectivity of L-proline catalysis. By extending its principles, we can develop predictive models for modified catalysts like this compound. The interplay of electronic and steric effects introduced by the N-formyl group presents both a challenge and an opportunity for rational catalyst design. While the model proposed here is a logical extension of established theories, it underscores the critical need for dedicated computational and experimental studies on N-acyl proline catalysts to fully elucidate their behavior. As computational tools become more powerful and accessible, the in-silico screening of catalyst variants will undoubtedly accelerate the discovery of novel and highly efficient organocatalysts for asymmetric synthesis.

References

A Senior Application Scientist's Guide to Investigating the Potential Cross-Reactivity of 1-Formyl-L-proline with Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Formyl-L-proline is recognized for its role as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in proline metabolism and cancer therapy.[1] Separately, the Formyl Peptide Receptor (FPR) family, comprising FPR1, FPR2, and FPR3, are well-established G protein-coupled receptors (GPCRs) that serve as crucial pattern recognition receptors in the innate immune system.[2][3] They are activated by N-formylated peptides from bacteria and mitochondria, triggering inflammatory and host defense responses.[4][5]

Given the structural feature of an N-formyl amino acid moiety in this compound, a legitimate scientific question arises: does this compound exhibit off-target activity or cross-reactivity with the FPR family? This guide provides the scientific rationale and detailed experimental protocols to rigorously investigate this potential interaction. We will outline a self-validating, multi-assay approach, beginning with direct binding assessment and progressing to functional characterization. By comparing the activity profile of this compound against well-characterized FPR ligands, researchers can definitively determine and quantify any potential cross-reactivity, ensuring target specificity in drug development programs.

The Molecules of Interest: Ligands and Receptors

A thorough investigation requires a deep understanding of the test compound, its potential targets, and appropriate benchmarks for comparison.

The Test Ligand: this compound

This compound (C₆H₉NO₃) is a synthetic derivative of the amino acid L-proline.[6][7] Its primary documented biological activity is the inhibition of PYCR1, which disrupts proline biosynthesis.[1] The rationale for investigating its cross-reactivity with FPRs stems from its N-formyl group. This chemical group is the canonical recognition motif for FPRs, which are highly sensitive to N-formylated peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2][3] Therefore, it is plausible that this compound could act as either an agonist or antagonist at one or more FPR subtypes.

The Potential Targets: The Formyl Peptide Receptor (FPR) Family

The human FPR family consists of three GPCRs (FPR1, FPR2, FPR3) encoded by genes clustered on chromosome 19.[2][5] They are key players in host defense and inflammation.[8]

  • FPR1: The first member of the family to be discovered, FPR1 is a high-affinity receptor for many N-formyl peptides, most notably fMLP.[2][5] It is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and its activation leads to potent pro-inflammatory responses including chemotaxis, degranulation, and superoxide production.[2][4][5]

  • FPR2 (also known as ALX): This receptor is considered highly promiscuous, binding a wide array of structurally diverse ligands, including peptides and lipids.[5][9] It binds fMLP with an affinity approximately 1000-fold lower than FPR1.[10] Depending on the specific agonist, FPR2 can mediate either pro- or anti-inflammatory responses, making it a complex but attractive therapeutic target.[9][11]

  • FPR3: This is the least characterized member of the family. It does not bind fMLP but can be activated by other formylated peptides.[2][12] Its functional role is still under active investigation.

Benchmark Substrates for Comparison

To contextualize any observed activity of this compound, its performance must be compared against standard, well-characterized FPR ligands.

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP): The prototypical FPR agonist. It is a potent and high-affinity agonist for FPR1 and is frequently used as the benchmark for studying FPR1-mediated responses.[10][13]

  • WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met-NH₂): A synthetic peptide that acts as a potent pan-agonist, activating FPR1 and FPR2 with high efficacy.[2] This makes it an excellent positive control for assays involving FPR2.

A Phased Experimental Design for Assessing Cross-Reactivity

We advocate for a logical, phased approach to investigation. The first step is to determine if a physical interaction (binding) occurs. If binding is confirmed, the second step is to determine the functional consequence of that interaction (e.g., receptor activation or inhibition).

Causality Behind the Workflow

A common pitfall is relying on a single assay type. A functional assay alone cannot distinguish between a direct effect on the receptor and an indirect or artifactual effect on the cell or detection system. Conversely, a binding assay confirms interaction but provides no information on whether the compound is an agonist, antagonist, or inverse agonist. By first establishing binding and then proceeding to functional characterization, we create a self-validating workflow that provides clear, interpretable results.

Overall Experimental Workflow

The following diagram illustrates the proposed experimental path from initial screening to detailed characterization.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Advanced Functional Profiling a Competitive Radioligand Binding Assay (Determine Ki at FPR1, FPR2) outcome1 Binding Confirmed? (Ki < 10 µM) a->outcome1 b Calcium Mobilization Assay (Determine EC50/IC50 at FPR1, FPR2) outcome2 Functional Activity? (Agonist or Antagonist) b->outcome2 c Neutrophil Chemotaxis Assay d β-Arrestin Recruitment Assay c->d end Characterization Complete: Cross-reactivity Profile Established d->end start Hypothesis: This compound interacts with FPRs start->a outcome1->b Yes no_binding Conclusion: No significant interaction under assay conditions outcome1->no_binding No outcome2->c Yes outcome2->end No (Binder only)

Caption: A phased experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and provide quantitative, reproducible data. They should be performed using cells expressing human FPRs.

Protocol: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (this compound) to displace a known high-affinity radioligand from the receptor, allowing for the calculation of the inhibitory constant (Ki).[14][15]

Objective: To determine the binding affinity (Ki) of this compound for FPR1 and FPR2.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human FPR1 or FPR2.

  • Radioligand: [³H]N-formyl-Met-Leu-Phe ([³H]fMLP) for FPR1. For FPR2, a suitable high-affinity radioligand like [¹²⁵I]WKYMVM should be used.

  • Test Compound: this compound, dissolved in DMSO and serially diluted in assay buffer.

  • Non-specific binding control: High concentration (10 µM) of unlabeled fMLP (for FPR1) or WKYMVm (for FPR2).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration that binds <10% of the total radioligand added (to avoid ligand depletion effects).[14] This concentration must be optimized empirically.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 25 µL Non-specific Control, 25 µL Radioligand, 50 µL Membrane Suspension.

    • Test Compound: 25 µL this compound (at various concentrations), 25 µL Radioligand, 50 µL Membrane Suspension.

    • Expert Note: The radioligand concentration should be at or near its Kd for the receptor to ensure assay sensitivity.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Mobilization Assay

This is a cell-based functional assay to measure receptor activation. FPR1 and FPR2 couple to Gαi and Gαq proteins, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[11][16][17] This increase can be measured using a calcium-sensitive fluorescent dye.

Objective: To determine if this compound acts as an agonist (measuring EC50) or antagonist (measuring IC50) at FPR1 and FPR2.

Materials:

  • HEK293T cells transiently or stably expressing human FPR1 or FPR2. Co-expression of a promiscuous G-protein like Gα16 can enhance the signal for Gαi-coupled receptors.[18]

  • Calcium-sensitive dye: Fluo-4 AM.[17]

  • Pluronic F-127 (to aid dye solubilization).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists: fMLP and WKYMVm.

  • Test Compound: this compound.

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[19][20]

Procedure:

  • Cell Plating: Seed the transfected cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.[17]

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound and the control agonists (fMLP, WKYMVm) at a concentration 3-5x higher than the final desired concentration.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

  • Agonist Mode:

    • Establish a baseline fluorescence reading for ~20 seconds.

    • The instrument automatically adds the diluted this compound (or control agonists) to the cell plate.

    • Continue to measure the fluorescence intensity every 1-2 seconds for at least 120-180 seconds to capture the peak response.

  • Antagonist Mode (if no agonist activity is observed):

    • Pre-incubate the dye-loaded cells with various concentrations of this compound for 15-30 minutes.

    • Add a concentration of a known agonist (e.g., fMLP at its EC80) and measure the calcium response.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Agonist Mode: Plot the response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Data Interpretation and Comparative Analysis

FPR1 Signaling Pathway

Understanding the mechanism of action is key to interpreting functional data. The diagram below illustrates the canonical signaling cascade leading to calcium mobilization upon FPR1 activation.

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_er Endoplasmic Reticulum FPR1 FPR1 G_protein Gαq/i | Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_cyto ↑ [Ca²⁺]i Ca_store->Ca_cyto Release Ligand Formyl Peptide (e.g., fMLP) Ligand->FPR1 Binds

Caption: Canonical Gq/i-PLC signaling pathway for Formyl Peptide Receptors.

Comparative Data Summary

The primary output of these experiments will be the affinity (Ki) and potency (EC50) values. These should be tabulated for a clear comparison across receptors and against the benchmark compounds. The table below provides literature-based values for the controls and serves as a template for your experimental findings for this compound.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of fMLP/WKYMVm)
fMLP FPR1 ~1-10[21]~1-10[13]100% (by definition)
FPR2 >1000[10]>1000[10]Low / None
WKYMVm FPR1 ~1-5~1-5[22]High
FPR2 ~0.1-1~0.1-1[22]100% (by definition)
This compound FPR1 Experimental ValueExperimental ValueExperimental Value
FPR2 Experimental ValueExperimental ValueExperimental Value
FPR3 Experimental ValueExperimental ValueExperimental Value
Interpreting the Results
  • Potent, Selective Agonist: If this compound shows a low Ki and low EC50 for one receptor (e.g., FPR1) but significantly higher values (>100-fold) for others, it is a selective agonist.

  • Pan-Agonist: Similar low Ki and EC50 values across multiple FPR subtypes indicates a pan-agonist profile.

  • Antagonist: A low Ki value in the binding assay but no activity (or a high IC50 in antagonist mode) in the functional assay suggests it is an antagonist. It binds but does not activate the receptor.

  • No Interaction: If the Ki and EC50 values are very high (e.g., >10,000 nM), it can be concluded that this compound does not have significant cross-reactivity with FPRs under these conditions.

Conclusion and Future Directions

This guide provides a robust, logical, and scientifically-grounded framework for determining the cross-reactivity profile of this compound with the FPR family. By employing both binding and functional assays and comparing results to established benchmarks, researchers can generate definitive data on target engagement and functional consequences.

Should significant cross-reactivity be identified, further studies would be warranted. These could include:

  • Chemotaxis Assays: To determine if the compound can induce directed migration of primary human neutrophils.[13]

  • β-Arrestin Recruitment Assays: To investigate potential biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[2]

  • In Vivo Models: To assess the physiological impact of the observed cross-reactivity in models of inflammation or infection.

By following this structured approach, researchers can confidently characterize the selectivity of this compound, contributing to a more complete understanding of its pharmacological profile and ensuring greater precision in its application as a research tool or potential therapeutic.

References

A Researcher's Guide to the Spectroscopic Choreography of N-Formylation: Comparing 1-Formyl-L-proline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. The synthesis of 1-Formyl-L-proline, a derivative of the unique secondary amino acid L-proline, serves as an excellent case study in the application of fundamental spectroscopic techniques to verify reaction success. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, L-proline and formic acid. By understanding the distinct spectral signatures of the starting materials and the final product, researchers can unequivocally confirm the formation of the desired N-formyl bond and assess the purity of their compound.

The formylation of L-proline is a straightforward yet illustrative transformation where the lone pair of electrons on the secondary amine of the proline ring attacks the carbonyl carbon of formic acid, leading to the formation of an amide bond. This chemical modification introduces a formyl group, which significantly alters the electronic environment and vibrational modes of the molecule, providing a clear basis for spectroscopic differentiation.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound typically involves the reaction of L-proline with formic acid, often in the presence of a dehydrating agent like acetic anhydride or by using a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the product.[1]

G cluster_precursors Precursors cluster_product Product L-proline L-proline This compound This compound L-proline->this compound + Formic Acid (Dehydration) Formic_acid Formic Acid Formic_acid->this compound

Caption: Synthetic route to this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The transformation of L-proline to this compound induces significant and predictable changes in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The most telling evidence of successful formylation in the ¹H NMR spectrum is the appearance of a new signal corresponding to the formyl proton (CHO). This proton typically resonates in a downfield region, often as a singlet. Furthermore, the protons on the pyrrolidine ring of proline, particularly the alpha-proton (α-H), will experience a change in their chemical environment upon N-formylation, leading to a downfield shift. In deuterated water (D₂O), the acidic proton of the carboxylic acid and the amine proton of L-proline will exchange with deuterium and may not be observed.

Compound Key ¹H NMR Signals (ppm) Solvent
L-proline ~4.12 (α-H, t), ~3.37 (δ-CH₂, m), ~2.34 & ~2.02 (β-CH₂ & γ-CH₂, m)[2]D₂O
Formic Acid ~8.26 (s)[3]D₂O
This compound ~8.0 (CHO, s, characteristic), Shifted proline ring protons[4]Data synthesized from typical values
¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the key indicator of reaction success is the appearance of a new carbonyl carbon signal from the formyl group, typically in the range of 160-165 ppm. The carbons of the proline ring, especially the α-carbon and δ-carbon, will also show shifts due to the electronic effect of the newly attached formyl group.

Compound Key ¹³C NMR Signals (ppm) Solvent
L-proline ~177.5 (COOH), ~63.9 (α-C), ~48.8 (δ-C), ~31.7 (β-C), ~26.5 (γ-C)[1]D₂O
Formic Acid ~171.0 (COOH)D₂O
This compound ~175 (COOH), ~163 (CHO, characteristic), Shifted proline ring carbons[4][5]Data synthesized from typical values
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7] For ¹³C NMR, a higher concentration of 50-100 mg is often required for a good signal-to-noise ratio in a reasonable time.[6]

  • Internal Standard : An internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added for accurate chemical shift referencing.[6]

  • Data Acquisition : Acquire the spectrum on a calibrated NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are typically sufficient for these small molecules.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Vibrational Changes

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The conversion of a secondary amine and a carboxylic acid to an amide results in distinct changes in the FTIR spectrum.

The key transformation to monitor is the disappearance of the N-H stretching vibration of the proline amine and the appearance of a strong amide C=O stretching band for this compound.

Compound Key FTIR Absorption Bands (cm⁻¹)
L-proline 3000-2800 (C-H stretch), ~1620 (COO⁻ asymmetric stretch), ~1450 (CH₂ bend)[8]
Formic Acid 3100-2900 (O-H stretch, broad), ~1720 (C=O stretch)
This compound ~1700 (Carboxylic acid C=O stretch), ~1650 (Amide C=O stretch, characteristic)
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[9]

  • Sample and KBr Preparation : Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water. Grind 1-2 mg of the solid sample in an agate mortar and pestle.[9]

  • Mixing : Add approximately 100-200 mg of the dried KBr to the ground sample and mix thoroughly to ensure a homogenous mixture.[9]

  • Pellet Formation : Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[10][11]

  • Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be taken for correction.

Mass Spectrometry (MS): Confirming the Molecular Mass

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and their derivatives.[12]

The successful synthesis of this compound is unequivocally confirmed by the appearance of a molecular ion peak corresponding to its calculated molecular weight.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
L-proline C₅H₉NO₂115.13116.13
Formic Acid CH₂O₂46.0347.03
This compound C₆H₉NO₃143.14[4]144.14

Fragmentation of the protonated this compound ion in tandem MS (MS/MS) would be expected to show characteristic losses, such as the loss of water (H₂O) or carbon monoxide (CO), and fragmentation of the pyrrolidine ring, providing further structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Dissolve a small amount of the sample (typically in the low mg/mL to µg/mL range) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of formic acid to promote protonation.[13]

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (µL/min).[13]

  • Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[12]

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Conclusion

The synthesis of this compound from L-proline and formic acid provides a clear and instructive example of how a suite of spectroscopic techniques can be used in concert to confirm a chemical transformation. By carefully analyzing the changes in NMR chemical shifts, the appearance and disappearance of key vibrational bands in FTIR, and the molecular ion peak in mass spectrometry, researchers can confidently verify the structure and purity of their product. This guide provides the foundational spectroscopic data and standardized protocols to empower researchers in their synthetic and analytical endeavors.

References

The Formyl Shield: A Comparative Analysis of 1-Formyl-L-proline in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of asymmetric organocatalysis, the pursuit of robust, selective, and efficient catalysts is a perpetual endeavor for researchers in synthetic chemistry and drug development. Among the pantheon of privileged chiral scaffolds, L-proline has long been celebrated as a cornerstone, a "simple enzyme" capable of orchestrating a symphony of stereoselective transformations.[1] However, the quest for enhanced performance has led to a proliferation of proline derivatives, each with unique modifications designed to fine-tune its catalytic prowess. This guide delves into a critical examination of one such derivative: 1-Formyl-L-proline. By benchmarking its performance against unmodified L-proline and other notable organocatalysts in the quintessential asymmetric aldol and Michael reactions, we aim to provide an in-depth, data-driven perspective for the discerning researcher.

The Rationale Behind N-Substitution: Unveiling the Role of the Formyl Group

The catalytic heart of L-proline lies in its secondary amine, which participates in the formation of enamine or iminium ion intermediates, and its carboxylic acid, which acts as a Brønsted acid to activate the electrophile through hydrogen bonding.[2][3] The modification of the N-terminus, as in this compound, introduces a critical change to this catalytic dyad. The formyl group, an electron-withdrawing substituent, modulates the nucleophilicity of the nitrogen atom. This seemingly simple alteration can have a profound impact on the catalyst's stability, solubility, and, most importantly, its stereodirecting ability. The central hypothesis is that by attenuating the basicity of the amine, side reactions can be minimized, and the transition state can be further organized for superior stereocontrol.

Asymmetric Aldol Reaction: A Litmus Test for Carbon-Carbon Bond Formation

The asymmetric aldol reaction, a cornerstone of synthetic organic chemistry, serves as an ideal platform to evaluate the catalytic efficacy of this compound.[4] A common benchmark for this transformation is the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Comparative Performance in the Asymmetric Aldol Reaction
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference(s)
This compound Data not readily available in benchmark studies------
L-Proline30DMSO4868-76[4]
L-Proline10MeOH/H₂O (2:1)308590:1095[5]
(S)-Proline-based C2-symmetric amide (Catalyst 1 in source)10DCM7285-52[4]
Proline Aryl Sulfonamide10DCM->95LowModest[6]

Note: Direct, side-by-side comparative experimental data for this compound in this specific benchmark reaction is not prevalent in the reviewed literature. The table highlights the performance of L-proline and other derivatives to provide a comparative context.

The data illustrates that unmodified L-proline's performance can be significantly influenced by reaction conditions, with optimized protocols in aqueous methanol mixtures showing marked improvements in both yield and enantioselectivity.[5] Proline amides and sulfonamides have also been explored, with the rationale of enhancing stability and tuning the electronic properties of the catalyst.[4][6] The lack of readily available, direct comparative data for this compound in this benchmark reaction highlights a potential area for further research.

The Asymmetric Michael Addition: Probing Conjugate Addition Stereoselectivity

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction where the stereocontrolling influence of organocatalysts is paramount. The addition of ketones or aldehydes to nitroolefins is a well-established model for these investigations.[7][8]

Comparative Performance in the Asymmetric Michael Addition
CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference(s)
This compound Data not readily available in benchmark studies-------
L-ProlineCyclohexanonetrans-β-nitrostyreneDMSO969595:520[9]
L-Proline-based Chiral Ionic LiquidCyclohexanonetrans-β-nitrostyreneEthanol24-48High-up to 97[7]
Hydroxy-L-prolineCyclohexanonetrans-β-nitrostyreneNeat24100-65-74[10]
Chiral PhosphoprolineCyclohexanoneNitroolefins--->99:196

Note: As with the aldol reaction, direct comparative data for this compound in this benchmark Michael addition is not widely reported.

In the context of the Michael addition, unmodified L-proline can provide high yields and diastereoselectivity but may offer modest enantioselectivity.[9] This has spurred the development of a diverse array of proline derivatives. For instance, L-proline-based chiral ionic liquids have demonstrated the potential for significantly enhanced enantioselectivity.[7] Hydroxyprolines also show improved performance over the parent amino acid.[10] The development of catalysts like chiral phosphoproline further underscores the benefits of modifying the proline scaffold to achieve superior stereocontrol.

Mechanistic Insights and Experimental Causality

The catalytic cycle of proline-mediated reactions is generally accepted to proceed through an enamine pathway for carbonyl donors.[3] The secondary amine of proline reacts with the carbonyl compound to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group of proline activates the electrophile (e.g., aldehyde or nitroolefin) via hydrogen bonding, orienting it for a stereoselective attack by the enamine.

The introduction of an N-formyl group in this compound would preclude the formation of an enamine intermediate in the same manner as L-proline. Instead, catalysis would likely proceed through a different mechanism, possibly involving activation of the electrophile by the formamide and carboxylic acid moieties, with the carbonyl donor being activated through enol or enolate formation under the reaction conditions. This mechanistic shift could explain a potential difference in reactivity and selectivity. However, without dedicated studies on this compound, this remains a point of speculation.

The choice of solvent, catalyst loading, and temperature are critical parameters that are often optimized to maximize yield and stereoselectivity. For L-proline, its limited solubility in many organic solvents often necessitates the use of polar aprotic solvents like DMSO or the development of more soluble derivatives.[5] The use of aqueous solvent systems has also been shown to be beneficial in some cases, highlighting the complex role of the reaction medium.[5]

Visualizing the Catalytic Pathways

To better understand the proposed catalytic cycles, the following diagrams illustrate the generally accepted enamine mechanism for L-proline catalysis and a hypothetical workflow for catalyst screening.

L-Proline Catalytic Cycle for Aldol Reaction cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + L-Proline - H₂O L-Proline L-Proline Transition_State Stereodetermining Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Aldehyde->Transition_State H-bonding with -COOH of Proline Iminium_Intermediate Iminium Intermediate Transition_State->Iminium_Intermediate Aldol_Adduct Aldol Adduct Iminium_Intermediate->Aldol_Adduct + H₂O - L-Proline

Caption: Proposed enamine catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.

Experimental Workflow for Catalyst Benchmarking Start Define Benchmark Reaction Catalyst_Selection Select Catalysts (this compound, L-Proline, etc.) Start->Catalyst_Selection Reaction_Setup Set up Reactions (Standardized Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Reaction Workup and Purification Monitoring->Workup Analysis Analyze Products (NMR, HPLC) Workup->Analysis Data_Compilation Compile Data (Yield, dr, ee) Analysis->Data_Compilation Comparison Compare Catalyst Performance Data_Compilation->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A generalized experimental workflow for benchmarking organocatalysts.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmark reactions discussed. These protocols are designed to be self-validating systems for researchers looking to replicate or adapt these experiments.

General Procedure for the Asymmetric Aldol Reaction
  • To a stirred solution of the organocatalyst (10-30 mol%) in the specified solvent, add the aldehyde (1.0 mmol).

  • Add the ketone (5.0 mmol) to the mixture.

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Michael Addition
  • To a vial, add the organocatalyst (10-20 mol%), the Michael donor (e.g., cyclohexanone, 2.0 mmol), and the solvent.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol).

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

While L-proline remains a workhorse in asymmetric organocatalysis, the exploration of its derivatives continues to yield catalysts with improved performance profiles. This compound represents an intriguing, yet underexplored, member of this family. The N-formyl modification has the potential to alter the catalytic mechanism and stereochemical outcome, but a clear verdict on its superiority or inferiority to other proline-based catalysts awaits direct, comprehensive comparative studies. The available data on other N-acyl and N-sulfonyl proline derivatives suggests that modification of the nitrogen atom is a fruitful strategy for catalyst development.[6]

For researchers and drug development professionals, the key takeaway is that catalyst selection is highly context-dependent. While L-proline offers a cost-effective and often highly effective solution, particularly under optimized conditions, more specialized derivatives may be required to achieve the desired levels of stereoselectivity for challenging substrates. This guide serves as a call for further investigation into the catalytic potential of this compound, with the hope that future studies will fill the existing data gaps and provide a clearer picture of its place in the organocatalysis toolkit.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Formyl-L-proline as a PYCR1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of 1-Formyl-L-proline (NFLP) as an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights to facilitate a comprehensive understanding of NFLP as a chemical probe and a starting point for therapeutic development.

Introduction: PYCR1, a Key Node in Cancer Metabolism

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis: the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline.[1][2][3] This pathway is not merely for building blocks; it is a critical metabolic hub. In numerous cancers—including those of the breast, lung, liver, and kidney—PYCR1 is significantly upregulated.[1][4][5][6] This overexpression is linked to aggressive tumor characteristics and poor patient prognosis.[4][5]

The role of PYCR1 in cancer is multifaceted. It supports rapid cell proliferation and survival by:

  • Maintaining Redox Homeostasis: The conversion of P5C to proline regenerates NAD+, which is crucial for maintaining the mitochondrial NAD+/NADH ratio, especially under hypoxic conditions typical of the tumor microenvironment.[1][3][7] This allows the TCA cycle to continue functioning even when the electron transport chain is impaired.[5][6][7]

  • Fueling Biosynthesis: Proline is a vital component of collagen, a major protein in the extracellular matrix that can create a protective, pro-tumorigenic environment.[1][6]

  • Signaling Pathway Modulation: PYCR1 activity has been shown to influence key signaling pathways like PI3K/AKT/mTOR and JAK-STAT3, which are central to cancer cell growth and survival.[1][8]

Given its central role, inhibiting PYCR1 has emerged as a promising therapeutic strategy.[1][9] this compound (NFLP) is one of the first structurally validated small-molecule inhibitors of PYCR1, making it an invaluable tool for probing the enzyme's function.[1][2][10] This guide will dissect its performance in controlled, isolated systems (in vitro) versus complex biological organisms (in vivo).

Part 1: In Vitro Efficacy – Characterizing Molecular Inhibition

In vitro studies are the foundation of drug discovery, allowing for the precise characterization of a compound's direct interaction with its target in a controlled environment, free from the complexities of a whole organism.[11][12][13][14] For NFLP, these studies have been crucial in defining its mechanism and potency.

Mechanism of Action: Competitive Inhibition

X-ray crystallography and enzyme kinetics have revealed that NFLP is a competitive inhibitor of PYCR1 with respect to its substrate, P5C.[10][15][16] It binds directly to the P5C active site. The binding of NFLP induces a conformational change in the enzyme, including a 1 Å shift of an active site α-helix, which creates additional hydrogen bonds not seen with the natural substrate, thereby locking the inhibitor in place and preventing catalysis.[10][15][17]

Quantitative Data: Potency of this compound

Enzyme kinetic assays are used to quantify the potency of an inhibitor. The key metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

ParameterValue (µM)MethodSource
Ki ~100Enzyme Kinetics Assay--INVALID-LINK--[10][18]
Apparent IC50 ~490Enzyme Kinetics Assay--INVALID-LINK--[1]

Note: IC50 values are dependent on assay conditions, particularly substrate concentration, while Ki is an intrinsic measure of affinity.

Experimental Protocol: PYCR1 Enzyme Kinetics Assay

The causality behind this protocol is to measure the rate of NADH oxidation, which is directly proportional to PYCR1 activity. By measuring this rate at various concentrations of the inhibitor (NFLP), we can determine its potency.

Materials:

  • Purified recombinant human PYCR1

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DL-P5C (DL-Pyrroline-5-carboxylate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • This compound (NFLP)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dissolve NFLP in the assay buffer to create a high-concentration stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations. Prepare solutions of NADH and DL-P5C in the assay buffer.

  • Assay Setup: In each well of the microplate, add:

    • Assay Buffer

    • A fixed concentration of NADH (e.g., 175 µM)

    • Varying concentrations of NFLP

    • A fixed concentration of purified PYCR1 enzyme

  • Initiate Reaction: Start the enzymatic reaction by adding varying concentrations of the substrate, DL-P5C (e.g., 0-1000 µM L-P5C, noting that the L-isomer is the active substrate).

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each condition.

    • Plot the initial velocity against the substrate concentration for each inhibitor concentration.

    • Fit the data globally to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Ki value for NFLP.[10][16]

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Solutions: - PYCR1 Enzyme - NADH (Cofactor) - P5C (Substrate) - NFLP (Inhibitor) Plate Combine Reagents in 96-well Microplate Reagents->Plate Dispense Spectro Measure NADH Oxidation (Absorbance at 340 nm) Plate->Spectro Read Calc Calculate Initial Reaction Velocities Spectro->Calc Generate Data Plot Plot Data & Fit to Competitive Inhibition Model Calc->Plot Result Determine Ki and IC50 Plot->Result

Caption: Workflow for determining the in vitro inhibitory constant (Ki) of NFLP.

Part 2: In Vivo and Cell-Based Efficacy – From the Test Tube to a Biological System

While in vitro assays confirm direct target engagement, cell-based and in vivo studies are essential to determine if an inhibitor can exert a biological effect within the complex environment of a living cell or organism.[11][19] These studies evaluate factors like cell permeability, metabolic stability, and the ability to modulate downstream pathways.

Cellular and Preclinical Model Findings

Studies using cancer cell lines and animal models have demonstrated that NFLP can phenocopy the effects of genetically knocking down PYCR1. This is a critical validation step, showing that the observed effects are indeed due to PYCR1 inhibition.

Key findings include:

  • Inhibition of Proline Biosynthesis: Treatment of MCF10A H-RASV12 breast cancer cells with NFLP significantly inhibited de novo proline biosynthesis.[2][6][17][18]

  • Impaired Cancer Cell Growth: NFLP was shown to impair the spheroidal growth of breast cancer cells, a 3D culture model that better mimics a tumor's microenvironment.[2][6][17][18]

  • Reduced Tumor Progression: In preclinical models, the inhibition or knockdown of PYCR1 has been shown to reduce tumor growth, highlighting the therapeutic potential of this strategy.[1][2][6] Specifically, loss of PYCR1 in tumors leads to cell death and reduced tumor growth.[7]

Quantitative Data: Biological Effects of this compound
EndpointModel SystemResultSource
Spheroid Growth MCF10A H-RASV12 Breast Cancer CellsSignificant impairment of growth--INVALID-LINK--[17][18]
De Novo Proline Synthesis MCF10A H-RASV12 Breast Cancer CellsInhibition of proline production--INVALID-LINK--[17][18]
Tumor Growth General Animal Models (PYCR1 Knockdown)Decreased tumor growth--INVALID-LINK--[7]
Experimental Protocol: Cancer Cell Spheroid Growth Assay

This protocol is designed to assess the inhibitor's efficacy in a three-dimensional model that recapitulates aspects of a solid tumor, such as nutrient and oxygen gradients.

Materials:

  • Cancer cell line (e.g., MCF10A H-RASV12)

  • Ultra-low attachment 96-well plates

  • Cell culture medium

  • This compound (NFLP)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Imaging system or microscope

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into the ultra-low attachment plate wells. This encourages the cells to aggregate and form a single spheroid per well.

  • Spheroid Formation: Culture the cells for 3-4 days until uniform spheroids have formed.

  • Inhibitor Treatment: Prepare serial dilutions of NFLP in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of NFLP or a vehicle control.

  • Incubation: Incubate the spheroids with the inhibitor for an extended period (e.g., 7-10 days), refreshing the medium and inhibitor every 2-3 days.

  • Monitoring Growth: At regular intervals, capture images of the spheroids using a microscope. Measure the diameter or area of the spheroids using image analysis software to track growth over time.

  • Endpoint Viability: At the end of the treatment period, assess the viability of the cells within the spheroids using a 3D-compatible reagent like CellTiter-Glo® 3D, which measures ATP levels.

  • Data Analysis: Plot spheroid size or viability against the concentration of NFLP to determine the effect of the inhibitor on 3D cell growth.

Visualization: In Vivo / Cell-Based Experimental Workflow

InVivo_Workflow cluster_model Model System Setup cluster_treat Inhibitor Treatment cluster_measure Efficacy Measurement Cell Seed Cancer Cells in Ultra-Low Attachment Plates Spheroid Allow Spheroid Formation (3-4 days) Cell->Spheroid Treat Treat Spheroids with Varying NFLP Concentrations Spheroid->Treat Start Treatment Incubate Incubate for 7-10 Days (Refresh media + NFLP) Treat->Incubate Image Monitor Spheroid Size via Microscopy Incubate->Image Periodic Viability Measure Cell Viability (e.g., ATP Assay) Incubate->Viability Endpoint Result Assess Impact on Growth & Survival Image->Result Viability->Result

Caption: Workflow for a 3D spheroid assay to test the efficacy of NFLP.

Part 3: Comparative Analysis – Bridging In Vitro Potency with In Vivo Effect

The ultimate goal of preclinical research is to see if in vitro activity translates into meaningful in vivo efficacy.[11][13] For NFLP, the data shows a promising, albeit imperfect, correlation.

The in vitro Ki of ~100 µM is considered moderate potency.[9][10] High micromolar concentrations are often required to achieve a significant biological response in cell culture. This is expected, as the inhibitor must cross the cell and mitochondrial membranes to reach its target, and it may be subject to cellular efflux pumps or metabolic degradation. Despite this, the ability of NFLP to impair spheroid growth and inhibit proline synthesis confirms that it is cell-permeable and engages PYCR1 in a cellular context.[17][18]

The transition from cell culture to animal models introduces further complexities, including pharmacokinetics (absorption, distribution, metabolism, excretion) and the influence of the tumor microenvironment.[11][12] While direct studies of NFLP efficacy in animal models are limited, the profound effect of PYCR1 knockdown on tumor growth in vivo provides a strong rationale that potent, stable inhibitors based on the NFLP scaffold could be therapeutically effective.[6][7]

Comparison with Other PYCR1 Inhibitors

NFLP was a foundational discovery, but the field is evolving. Several other compounds have been identified, though not all have been as rigorously validated.

InhibitorTypePotency (IC50 / Ki)Structural ValidationSource
This compound (NFLP) Proline AnalogKi ≈ 100 µMYes (X-ray crystallography)--INVALID-LINK--[10]
Pargyline Fragment-likeIC50 ≈ 8.8 µM (derivative)No--INVALID-LINK--[20]
Compound 33 Fragment-basedApparent IC50 ≈ 29 µMYes (Docking-guided X-ray)--INVALID-LINK--[1]
(S)-tetrahydro-2H-pyran-2-carboxylic acid Proline AnalogKi ≈ 70 µMYes (X-ray crystallography)--INVALID-LINK--[2]
Shikonin Natural ProductNot specified (indirect)No--INVALID-LINK--[1]

Expert Insight: NFLP's primary value lies in its robust validation. It serves as a reliable chemical probe and a benchmark against which new, more potent inhibitors are measured. The discovery of fragment-based inhibitors and improved proline analogs like (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid represents the next logical step: building upon the NFLP scaffold to develop compounds with greater potency and more favorable drug-like properties required for successful clinical translation.[1][2]

Conclusion

This compound has proven to be a pivotal tool compound in the study of cancer metabolism.

  • In Vitro, it is a well-characterized, competitive inhibitor of PYCR1 with moderate potency (Ki ≈ 100 µM), and its binding mode has been structurally elucidated.[10][18]

  • In Cellulo, it effectively phenocopies PYCR1 knockdown, demonstrating cell permeability and target engagement by inhibiting proline synthesis and impairing the growth of cancer cell spheroids.[17][18]

While the direct in vivo efficacy data for NFLP itself is not extensive, the clear reliance of tumors on PYCR1 in animal models provides a strong validation for this therapeutic approach.[7] NFLP has successfully bridged the gap from an in vitro hit to a cell-active chemical probe, paving the way for the development of next-generation PYCR1 inhibitors with the potential to translate into effective cancer therapies.

References

A Comparative Review of Synthetic Routes to 1-Formyl-L-proline: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Formyl-L-proline

This compound, a non-proteinogenic amino acid derivative, has emerged as a molecule of significant interest in biomedical research and pharmaceutical development. Its unique structural features, including a formylated secondary amine within a rigid pyrrolidine ring, impart distinct chemical properties that make it a valuable tool for chemists and biologists alike. Primarily, this compound serves as a crucial synthetic intermediate in the preparation of more complex molecules and peptidomimetics.[1] Furthermore, it has been identified as a potent inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in proline metabolism and overexpressed in certain cancers, highlighting its potential as a therapeutic agent.[1] Given its growing importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound revolves around the N-formylation of the secondary amine of L-proline. Several methods have been developed to achieve this transformation, each with its own set of advantages and disadvantages. Here, we will delve into four prominent synthetic routes:

  • The Classic Approach: Formic Acid and Acetic Anhydride

  • Aqueous Work-Up Avoidance: Formic Acid with Azeotropic Dehydration

  • The Halogenated Aldehyde Route: Formylation with Chloral

  • A Greener Alternative: Catalytic Formylation

The Classic Approach: Formic Acid and Acetic Anhydride

This is one of the most established and widely employed methods for the N-formylation of amino acids.[2][3] The reaction proceeds through the in situ generation of acetic formic anhydride, a potent formylating agent, from the reaction of formic acid and acetic anhydride.[4][5]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the nitrogen atom of L-proline on the carbonyl carbon of acetic formic anhydride. The formyl group is preferentially transferred over the acetyl group due to its smaller steric hindrance and greater electrophilicity. The subsequent loss of acetic acid yields the desired N-formylated product.

Diagram of the Acetic Formic Anhydride Route

G L-Proline L-Proline This compound This compound L-Proline->this compound Nucleophilic Attack Acetic Formic Anhydride Acetic Formic Anhydride Acetic Formic Anhydride->this compound Acetic Acid Acetic Acid This compound->Acetic Acid Byproduct

Caption: Synthesis of this compound via acetic formic anhydride.

Experimental Protocol

A typical procedure involves the dissolution of L-proline in formic acid, followed by cooling of the mixture.[1] Acetic anhydride is then added, and the reaction is allowed to proceed, often overnight at room temperature.[1] Purification is typically achieved through flash chromatography.[1]

Step-by-Step Protocol:

  • Dissolve L-proline (1 equivalent) in an excess of formic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance and Considerations

This method is known for its generally good yields and the use of readily available, inexpensive reagents. However, the use of a large excess of formic acid and acetic anhydride can complicate the work-up procedure. The purification step involving column chromatography may not be ideal for large-scale synthesis.

Aqueous Work-Up Avoidance: Formic Acid with Azeotropic Dehydration

This method offers a more practical approach by driving the formylation reaction to completion through the continuous removal of water, a byproduct of the direct condensation of formic acid and L-proline.[2][6][7]

Reaction Mechanism

This is a direct amidation reaction between the carboxylic acid (formic acid) and the amine (L-proline). The equilibrium is shifted towards the product side by removing water via azeotropic distillation, typically with a solvent like toluene and a Dean-Stark apparatus.

Diagram of the Azeotropic Dehydration Route

G L-Proline L-Proline This compound This compound L-Proline->this compound Formic Acid Formic Acid Formic Acid->this compound Toluene_Heat Toluene, Heat Toluene_Heat->this compound Azeotropic Removal Water Water This compound->Water Byproduct Removed

Caption: Synthesis of this compound with azeotropic water removal.

Experimental Protocol

In a typical setup, L-proline is suspended in toluene with a slight excess of formic acid. The mixture is heated to reflux, and the water formed during the reaction is collected in a Dean-Stark trap.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add L-proline (1 equivalent) and toluene.

  • Add formic acid (1.2-1.5 equivalents).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • The product is often of sufficient purity for subsequent use, or it can be further purified by recrystallization.

Performance and Considerations

This method is advantageous due to its high yields (often exceeding 95%), the avoidance of strictly anhydrous conditions, and a simpler work-up procedure that often does not require chromatography.[6] A notable example is the formylation of L-proline benzyl ester, which proceeds in 99% yield without racemization.[6] This makes it a more scalable and cost-effective option compared to the classic acetic formic anhydride method.

The Halogenated Aldehyde Route: Formylation with Chloral

An older but effective method for N-formylation involves the use of chloral (trichloroacetaldehyde).[8] This reagent offers a different reaction pathway and can provide excellent yields.

Reaction Mechanism

The reaction of L-proline with chloral initially forms a hemiaminal intermediate. This intermediate can then undergo further reactions. For the synthesis of N-formyl derivatives, the reaction conditions are controlled to favor the formation of the formamide. A patent describes the reaction of proline with chloral to form a 2-trichloromethyloxazolidinone intermediate, which can then be converted to the N-formyl derivative.[9]

Diagram of the Chloral Route

G L-Proline L-Proline Intermediate 2-Trichloromethyloxazolidinone Intermediate L-Proline->Intermediate Chloral Chloral Chloral->Intermediate This compound This compound Intermediate->this compound Further Reaction

Caption: A possible pathway for the synthesis of this compound using chloral.

Experimental Protocol

Detailed protocols for the direct synthesis of this compound using chloral are less common in recent literature compared to other methods. However, based on related procedures, the reaction typically involves mixing L-proline and chloral, sometimes with a base or acid catalyst, in an appropriate solvent.

General Steps (based on related transformations):

  • Dissolve or suspend L-proline (1 equivalent) in a suitable solvent (e.g., acetonitrile, toluene).[9]

  • Add chloral or chloral hydrate (1.1-1.5 equivalents).[9]

  • The reaction may require heating and azeotropic removal of water.[9]

  • The intermediate is then converted to the final product under specific conditions (e.g., treatment with a base).

  • Work-up and purification would follow standard organic synthesis procedures.

Performance and Considerations

While this method has the potential for high yields, the use of chloral, a regulated substance, and the multi-step nature of the reaction as indicated in some patents can be disadvantages. The generation of chloroform as a byproduct also requires careful handling and disposal.

A Greener Alternative: Catalytic Formylation

In recent years, the development of more environmentally friendly synthetic methods has led to the exploration of catalytic N-formylation reactions. One promising approach utilizes molecular iodine as a catalyst.[10][11]

Reaction Mechanism

The proposed mechanism involves the activation of formic acid by the iodine catalyst. The in-situ generated hydriodic acid (HI) protonates the formic acid, making it a more potent electrophile for the nucleophilic attack by the amine of L-proline.

Diagram of the Catalytic Iodine Route

G L-Proline L-Proline This compound This compound L-Proline->this compound Formic Acid Formic Acid Activated_FA Activated Formic Acid Formic Acid->Activated_FA Iodine Iodine (cat.) Iodine->Activated_FA Activated_FA->this compound

Caption: Catalytic cycle for the iodine-mediated N-formylation of L-proline.

Experimental Protocol

This method is attractive for its simplicity and solvent-free conditions. It involves heating a mixture of the amine, formic acid, and a catalytic amount of iodine.

Step-by-Step Protocol:

  • In a reaction vessel, combine L-proline (1 equivalent), formic acid (2 equivalents), and molecular iodine (5 mol%).

  • Heat the mixture at 70°C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by dissolving in an organic solvent, washing with a solution of sodium thiosulfate to remove excess iodine, followed by washing with water and brine.

  • The organic layer is then dried and concentrated to afford the product.

Performance and Considerations

This method offers several advantages, including high yields, mild reaction conditions, the use of a low-cost and non-toxic catalyst, and the absence of hazardous solvents.[10] It has been shown to be effective for a wide range of amines, including α-amino acid esters, without causing epimerization.[10] This makes it a highly attractive option from a green chemistry perspective and for the synthesis of chiral molecules.

Comparative Summary of Synthetic Routes

FeatureFormic Acid & Acetic AnhydrideFormic Acid & Azeotropic RemovalChloralCatalytic (Iodine)
Reagents L-proline, formic acid, acetic anhydrideL-proline, formic acid, tolueneL-proline, chloralL-proline, formic acid, iodine
Reaction Conditions Room temperature, 12-24 hReflux in toluene, 4-9 h[6]Variable, may require heating70°C, solvent-free[10]
Typical Yield Good to excellentExcellent (>95%)[6]ExcellentHigh to excellent
Work-up & Purification Aqueous work-up, column chromatographySimple evaporation or recrystallizationMulti-step, requires careful work-upSimple work-up, may not require chromatography
Scalability ModerateGoodPotentially challengingGood
Cost-Effectiveness GoodExcellentModerateExcellent
Safety & Environmental Corrosive reagents, organic wasteUse of toluene (volatile organic solvent)Use of regulated substance (chloral), chloroform byproduct"Green" method, solvent-free, non-toxic catalyst
Key Advantage Well-established, readily available reagentsHigh yield, simple work-up, no anhydrous conditionsPotentially high yieldsEnvironmentally friendly, mild conditions, high yields
Key Disadvantage Complex work-up, chromatography neededUse of high-boiling point solventRegulated reagent, potential for hazardous byproductsCatalyst removal may be necessary for some applications

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and environmental considerations.

  • For small-scale laboratory synthesis where simplicity and high yields are paramount, the formic acid with azeotropic removal of water method is highly recommended. It offers an excellent balance of practicality, efficiency, and ease of work-up.

  • The catalytic method using iodine represents the most environmentally friendly and "green" approach . Its mild conditions, high yields, and solvent-free nature make it an attractive option for modern synthetic chemistry, particularly for those with a focus on sustainable practices.

  • The classic formic acid and acetic anhydride method remains a viable option, especially when other methods are not feasible, but researchers should be prepared for a more involved purification process.

  • The chloral route is generally less favorable due to the use of a regulated and potentially hazardous reagent, as well as the complexity of the reaction pathway.

As the demand for this compound in research and development continues to grow, the adoption of efficient, scalable, and sustainable synthetic methodologies will be crucial. The insights provided in this guide aim to empower researchers to make informed decisions in selecting the most appropriate synthetic strategy for their needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Formyl-L-proline, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1]

Primary Hazards: According to its Safety Data Sheet (SDS), this compound is considered an irritant and is harmful if ingested.[1] The specific GHS hazard statements are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This classification firmly places this compound waste in the category of hazardous chemical waste . It must not be disposed of in standard trash or poured down the sewer drain.[2][3]

Required Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound in any form (pure solid, solutions, or waste):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact that can cause irritation.
Body Protection Standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Use only in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or aerosols that may cause respiratory irritation.[4]

Waste Segregation: A Critical Step

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[4][5] this compound waste must be collected separately from incompatible materials.

  • Collect As: Non-halogenated organic solid waste.

  • Do NOT Mix With:

    • Strong Oxidizers

    • Strong Acids or Bases (to avoid uncontrolled reactions)

    • Halogenated Waste Solvents

    • Aqueous waste streams containing heavy metals

Segregating waste streams not only enhances safety but also simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office.[4]

Step-by-Step Disposal Protocol

Follow this protocol for the collection and temporary storage of this compound waste pending pickup by trained EHS personnel.

Step 1: Designate a Waste Container
  • Container Selection: Use a container made of a material compatible with the chemical waste. The original chemical container is often the best choice.[2] If unavailable, a high-density polyethylene (HDPE) container is a suitable alternative. The container must be in good condition, free of leaks, and have a secure, screw-top lid.[2][5]

  • Waste Type:

    • Solid Waste: For pure this compound powder, contaminated weigh boats, or absorbent materials from a spill cleanup, use a designated solid waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a designated liquid waste container, ensuring the solvent is also non-halogenated.

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-proof sharps container.[4]

Step 2: Properly Label the Waste Container

As soon as the first drop of waste is added, the container must be labeled.[3] Regulatory bodies like the EPA require specific information.[6] Your institution's EHS office will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .[3]

  • The full chemical name: "this compound" . Do not use abbreviations.

  • If in solution, list all constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The name of the principal investigator and the laboratory location (building and room number).[3]

Step 3: Accumulate Waste Safely
  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when adding waste.[2][7] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): The designated waste container must be stored in a laboratory SAA.[3][7] This is a designated area at or near the point of generation and under the control of laboratory personnel.[5][8]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Storage & Final Disposal start Identify this compound Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid Collect in Designated SOLID Waste Container waste_type->solid Solid (powder, contaminated items) liquid Collect in Designated LIQUID Waste Container waste_type->liquid Liquid (solutions) sharps Dispose in Puncture-Proof SHARPS Container waste_type->sharps Sharps (needles, glass) label_container Affix 'Hazardous Waste' Label with Full Chemical Name solid->label_container liquid->label_container sharps->label_container store Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store ehs Contact EHS for Waste Pickup When Container is Full or Expired store->ehs

Caption: Decision workflow for this compound waste disposal.

Step 4: Arrange for Final Disposal

Once the waste container is full or has been stored for the maximum allowable time (typically 6-12 months, per institutional policy and EPA guidelines), contact your EHS office to schedule a waste pickup.[5][8] Do not attempt to dispose of the waste yourself.

Management of Empty Containers

An "empty" container that held a hazardous chemical is also subject to regulation.[9]

  • Remove all contents to the greatest extent possible.

  • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container. The rinsate must be treated as hazardous.[2][9]

  • Deface or remove the original label on the now-clean container to eliminate any confusion.[2]

  • Dispose of the clean, defaced container in the appropriate regular trash or glass recycling bin, as per your institution's policy.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

Navigating the Safe Handling of 1-Formyl-L-proline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the nuanced field of drug development, the meticulous handling of specialized chemical reagents is paramount. 1-Formyl-L-proline, a key building block in various synthetic pathways, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the inherent risks associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].

These classifications underscore the necessity of a multi-faceted approach to PPE, ensuring protection against ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific laboratory procedure being undertaken. The following table outlines the recommended PPE for various scenarios involving this compound.

Scenario Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves- Safety Goggles or Face Shield- Laboratory Coat- N95 or P100 RespiratorTo prevent skin and eye contact with the powdered substance and to mitigate the risk of inhaling airborne particulates.
Dissolving in Solvents - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatTo protect against splashes of the chemical solution which can cause skin and eye irritation.
Running Reactions and Work-up - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatTo provide a barrier against potential splashes and spills during transfers and manipulations.
Handling Waste and Decontamination - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatTo ensure protection from residual chemical contamination on glassware and work surfaces.
A Deeper Dive into PPE Selection:
  • Hand Protection: Standard nitrile or neoprene gloves provide adequate protection against incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.

  • Eye and Face Protection: Given that this compound can cause serious eye irritation, the use of chemical splash goggles is mandatory when handling the substance in any form.[2][4] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat should be worn at all times to protect against skin contact.[4][5] Ensure the coat is fully buttoned.

  • Respiratory Protection: When handling the solid form of this compound, especially during weighing or any procedure that could generate dust, a NIOSH-approved N95 or P100 respirator is essential to prevent respiratory tract irritation.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is critical for minimizing exposure and environmental impact.

Handling Procedure:
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, perform this task in a chemical fume hood or a designated containment area to minimize the spread of dust.

  • Dissolving: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Conduct all reactions within a certified chemical fume hood.

  • Post-Handling: After handling is complete, decontaminate the work area with an appropriate cleaning agent.

Disposal Plan:
  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent washes from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.

  • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, empty container can then be disposed of in accordance with institutional guidelines.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.

Visualizing the PPE Selection Process

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound task What is the physical form? start->task solid Solid (Powder) task->solid liquid Liquid (Solution) task->liquid ppe_solid Gloves Safety Goggles Lab Coat Respirator (N95/P100) solid->ppe_solid ppe_liquid Gloves Chemical Splash Goggles Lab Coat liquid->ppe_liquid procedure Proceed with Laboratory Task ppe_solid->procedure ppe_liquid->procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formyl-L-proline
Reactant of Route 2
1-Formyl-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.